Ranatuerin-2ARb
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GILDTIKNAAKTVAVGLLEKIKCKMTGC |
Origin of Product |
United States |
Foundational & Exploratory
Ranatuerin-2ARb: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antimicrobial peptide Ranatuerin-2ARb, discovered in the skin secretions of the crawfish frog, Rana areolata. While specific quantitative biological data for this compound remains to be extensively published, this document consolidates the known information regarding its discovery and structure. Furthermore, it details the generalized experimental protocols for the isolation and characterization of Ranatuerin-2 peptides, drawing from established methodologies for closely related analogues. This guide also presents a comparative analysis of the biological activities of various Ranatuerin-2 family members to provide a contextual understanding of the potential efficacy of this compound. The included diagrams visualize the experimental workflow and the proposed mechanism of action, offering a valuable resource for researchers in the fields of antimicrobial peptide research and novel drug development.
Introduction
Antimicrobial peptides (AMPs) are a diverse group of naturally occurring molecules that serve as a first line of defense against a broad spectrum of pathogens in various organisms. The skin of amphibians is a particularly rich source of these peptides, which often exhibit potent antimicrobial, and in some cases, anticancer properties. The Ranatuerin family of peptides, first isolated from the American bullfrog Lithobates catesbeianus, is a significant class of anuran AMPs. These peptides are characterized by a C-terminal cyclic domain, often referred to as the "Rana box," formed by a disulfide bridge between two cysteine residues.
Ranatuerin-2 peptides, a subgroup of this family, have been identified in numerous North American, Chinese, and Japanese frog species. While the primary structures of Ranatuerin-2 peptides can be quite variable, they generally possess broad-spectrum antimicrobial activity. This document focuses on this compound, a specific member of this family isolated from the crawfish frog, Rana areolata.
Discovery and Origin
This compound was identified through proteomic analysis of the electrically stimulated skin secretions of the crawfish frog, Rana areolata. This species of frog has prominent granular glands on its dorsal skin, which are responsible for the production and secretion of a complex mixture of bioactive peptides. The discovery of this compound, alongside another Ranatuerin-2 peptide, in the skin secretions of Rana areolata highlights the diversity of this peptide family and suggests a close phylogenetic relationship between Rana areolata and the pickerel frog, Rana palustris, from which other Ranatuerin-2 peptides have been isolated.
Physicochemical Properties of this compound
The primary structure of this compound has been determined, and from its amino acid sequence, several key physicochemical properties can be calculated. These properties are crucial for understanding its potential biological activity and mechanism of action.
| Property | Value |
| Amino Acid Sequence | GILDTIKNAAKTVAVGLLEKIKCKMTGC |
| Molecular Weight | 2835.4 Da |
| Net Charge (at pH 7) | +3 |
| Hydrophobicity (H) | 0.512 |
| Hydrophobic Moment (µH) | 0.298 |
Note: Molecular weight, net charge, hydrophobicity, and hydrophobic moment are calculated based on the amino acid sequence.
Experimental Protocols
While the specific, detailed experimental protocol for the isolation and characterization of this compound has not been published, the following methodologies are representative of the techniques used for the discovery and analysis of other Ranatuerin-2 peptides, such as Ranatuerin-2Pb.
Specimen Collection and Secretion Harvesting
-
Specimens of Rana areolata are collected from their natural habitat.
-
The dorsal skin of the frog is moistened with deionized water.
-
A mild electrical stimulation is applied to the dorsal skin to induce the release of granular gland secretions.
-
The secretions are collected by washing the skin with deionized water and are then snap-frozen in liquid nitrogen and lyophilized.
Peptide Isolation and Purification
-
The lyophilized skin secretion is redissolved in an appropriate buffer (e.g., 0.1% trifluoroacetic acid in water).
-
The solution is centrifuged to remove any insoluble material.
-
The supernatant is subjected to reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
A linear gradient of an organic solvent (e.g., acetonitrile) in an acidic aqueous solution is used to elute the peptides.
-
Fractions are collected and screened for antimicrobial activity.
-
Fractions containing peptides of interest are further purified to homogeneity using additional rounds of RP-HPLC with a shallower gradient.
Structural Characterization
-
The molecular mass of the purified peptide is determined using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
-
The primary amino acid sequence is determined by Edman degradation or by tandem mass spectrometry (MS/MS) fragmentation analysis.
-
For peptides identified through molecular cloning, a "shotgun" cloning approach is often employed using a cDNA library constructed from the frog's skin.
Biological Activity Assays
-
The minimum inhibitory concentration (MIC) of the purified peptide is determined against a panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
A microbroth dilution method is typically used in 96-well plates.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible microbial growth after a defined incubation period.
-
The toxicity of the peptide towards eukaryotic cells is assessed by measuring its ability to lyse red blood cells (e.g., horse erythrocytes).
-
A suspension of red blood cells is incubated with serial dilutions of the peptide.
-
The release of hemoglobin is measured spectrophotometrically at a specific wavelength.
-
The hemolytic activity is expressed as the percentage of hemolysis compared to a positive control (e.g., Triton X-100).
Comparative Biological Activity of Ranatuerin-2 Peptides
Although specific quantitative data for this compound is limited, data from other Ranatuerin-2 peptides provide insight into the potential activity of this family. This compound has been reported to have activity against S. aureus and E. coli.
| Peptide | Origin | MIC (µM) vs. S. aureus | MIC (µM) vs. E. coli | Hemolytic Activity (HC₅₀ in µM) |
| This compound | Rana areolata | Reported Activity | Reported Activity | Data Not Available |
| Ranatuerin-2Pb | Rana pipiens | 8 | 16 | 16.11 |
| Ranatuerin-2PLx | Rana palustris | 256 | >256 | >256 |
| Ranatuerin-2AW | Amolops wuyiensis | 32 | 32 | >256 |
Note: This table is for comparative purposes. The activity of this compound may differ.
Mechanism of Action
The primary mechanism of action for most antimicrobial peptides, including the Ranatuerin-2 family, is the disruption of the microbial cell membrane.[1][2][3][4] This process is generally initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Following this initial binding, the peptide is thought to insert into the lipid bilayer, leading to membrane permeabilization and the formation of pores or channels.[1][2][4] This disruption of the membrane integrity results in the leakage of essential intracellular contents, depolarization of the membrane potential, and ultimately, cell death.[3] The α-helical structure and the presence of the C-terminal "Rana box" are believed to be important for the membrane-disrupting activity of Ranatuerin-2 peptides.[5]
Visualizations
Experimental Workflow
Caption: A generalized workflow for the discovery and characterization of this compound.
Proposed Mechanism of Action
Caption: Proposed mechanism of membrane disruption by this compound.
Conclusion and Future Directions
This compound represents a promising antimicrobial peptide from the skin secretions of Rana areolata. While its discovery has been documented, a detailed characterization of its biological activity is a critical next step for its potential development as a therapeutic agent. Future research should focus on:
-
Chemical Synthesis: Solid-phase synthesis of this compound to obtain sufficient quantities for comprehensive biological evaluation.
-
Quantitative Biological Assays: Determination of its MIC against a broad panel of clinically relevant, drug-resistant bacteria and fungi, as well as its hemolytic and cytotoxic effects on mammalian cells.
-
Mechanism of Action Studies: Detailed investigations into its interaction with model and live bacterial membranes to confirm its membrane-disruptive properties.
-
In Vivo Efficacy: Evaluation of its therapeutic potential in animal models of infection.
This in-depth technical guide serves as a foundational resource for researchers embarking on the further investigation of this compound, a potentially valuable addition to the arsenal of antimicrobial peptides.
References
- 1. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 3. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane-disruptive peptides/peptidomimetics-based therapeutics: Promising systems to combat bacteria and cancer in the drug-resistant era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Ranatuerin-2 Peptide Family: A Technical Overview of Structure, Function, and Experimental Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the Ranatuerin-2 family of antimicrobial peptides (AMPs). While a specific peptide designated "Ranatuerin-2ARb" was not identified in the available literature, this document details the primary amino acid sequences, biological activities, and experimental methodologies associated with several well-characterized members of the Ranatuerin-2 family, offering a comprehensive resource for researchers in the field.
The Ranatuerin-2 peptides are a group of AMPs initially discovered in the skin secretions of various frog species, including those from the Lithobates and Amolops genera.[1][2] These peptides are a crucial component of the innate immune system of these amphibians. Structurally, they are characterized by a variable N-terminal region and a conserved C-terminal cyclic domain, often referred to as the "Rana box," formed by a disulfide bridge between two cysteine residues.[1][3]
Primary Amino Acid Sequence
The primary structures of Ranatuerin-2 peptides exhibit considerable diversity, which contributes to their varied antimicrobial and hemolytic activities.[2] Below is a table summarizing the amino acid sequences of several representative Ranatuerin-2 peptides.
| Peptide Name | Primary Amino Acid Sequence | Source Organism |
| Ranatuerin-2-AW | GFMDTAKNVAKNVAATLLDKLKCKITGGC | Amolops wuyiensis |
| Ranatuerin-2Pb | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT | Rana pipiens |
| Ranatuerin-2PLx | GIMDTVKNAAKNLAGQLLDKLKCKITAC | Rana palustris |
| Ranatuerin-2SRb | GFMDTLKGVAKNVAGSLLDKLKCKITGGC | Not Specified |
| Ranatuerin-2P-RA | SFLSTVKGVAKGVAGALVDKLKCKITGGC | Not Specified |
Biological Activity of Ranatuerin-2 Peptides
Ranatuerin-2 peptides generally exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] The potency and spectrum of activity, as well as their hemolytic effects on mammalian red blood cells, vary between different members of the family. This section presents a summary of the quantitative data on the biological activities of selected Ranatuerin-2 peptides.
Antimicrobial Activity
The antimicrobial efficacy of these peptides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
| Peptide | Staphylococcus aureus (MIC, µM) | Escherichia coli (MIC, µM) | Pseudomonas aeruginosa (MIC, µM) | Candida albicans (MIC, µM) |
| Ranatuerin-2Pb | 16 | 16 | 64 | 32 |
| RPa (Analogue of -2Pb) | 32 | 32 | >128 | >128 |
| RPb (Analogue of -2Pb) | 16 | 16 | 64 | 64 |
| Ranatuerin-2PLx | 16 | 64 | 128 | 128 |
Data compiled from multiple sources.[4]
Hemolytic Activity
A critical aspect of evaluating the therapeutic potential of AMPs is their toxicity towards host cells, often assessed through their ability to lyse red blood cells (hemolysis).
| Peptide | Hemolytic Activity (HC₅₀, µM) |
| Ranatuerin-2Pb | 115.2 |
| RPa (Analogue of -2Pb) | >128 |
| RPb (Analogue of -2Pb) | >128 |
| Ranatuerin-2PLx | >512 |
HC₅₀ is the peptide concentration causing 50% hemolysis. Data compiled from multiple sources.[4]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the discovery and characterization of Ranatuerin-2 peptides.
"Shotgun" Cloning of Peptide Precursor-Encoding cDNA
This technique is utilized to identify the genetic blueprint of the antimicrobial peptides from the source organism.
-
mRNA Isolation : Messenger RNA is isolated from the lyophilized skin secretion of the frog using a kit such as the Dynabreads® mRNA DIRECT™ Kit.
-
cDNA Synthesis : A cDNA library is constructed from the isolated mRNA. The Clontech SMARTer® RACE 5'/3' Kit is often used for this purpose. This involves reverse transcription of the mRNA to create complementary DNA (cDNA).
-
PCR Amplification : The cDNA encoding the peptide precursor is amplified using a nested universal primer (NUP) and a degenerate sense primer designed to target conserved regions of the precursor sequence.
-
Sequencing : The amplified PCR products are cloned into a vector and sequenced to determine the nucleotide sequence of the precursor cDNA. This sequence is then translated to deduce the amino acid sequence of the prepropeptide.[1]
Solid-Phase Peptide Synthesis
To obtain sufficient quantities of the peptide for biological assays, chemical synthesis is employed.
-
Fmoc Chemistry : The peptide is synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.
-
Chain Assembly : Amino acids are sequentially added to the growing peptide chain.
-
Cleavage and Deprotection : The synthesized peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Disulfide Bond Formation : For Ranatuerin-2 peptides containing the "Rana box," the linear peptide is subjected to oxidation to form the intramolecular disulfide bridge between the two cysteine residues.
-
Purification : The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mass Spectrometry : The molecular mass of the purified peptide is confirmed using mass spectrometry to ensure it matches the theoretical mass.[4]
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized peptides is determined using a broth microdilution method.
-
Bacterial Culture : The target microorganisms are grown in a suitable broth medium to the mid-logarithmic phase.
-
Peptide Dilution : The purified peptide is serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation : The bacterial suspension is added to each well of the microtiter plate.
-
Incubation : The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination : The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.
Hemolysis Assay
This assay measures the lytic activity of the peptides against red blood cells.
-
Erythrocyte Preparation : A suspension of red blood cells (e.g., from horse blood) is prepared and washed with a buffered saline solution.
-
Peptide Incubation : The peptide at various concentrations is incubated with the erythrocyte suspension.
-
Controls : A negative control (buffer only) and a positive control (a detergent like Triton X-100 that causes complete lysis) are included.
-
Centrifugation : After incubation, the samples are centrifuged to pellet the intact red blood cells.
-
Absorbance Measurement : The amount of hemoglobin released into the supernatant due to cell lysis is quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculation : The percentage of hemolysis is calculated relative to the positive control.
Visualized Workflow and Pathways
The following diagrams illustrate key processes in the study of Ranatuerin-2 peptides.
References
- 1. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy [mdpi.com]
- 2. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Nature's Arsenal: A Technical Guide to the Identification and Characterization of Ranatuerin-2 Precursor Proteins and Genes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies employed in the identification and characterization of ranatuerin-2 precursor proteins and their corresponding genes. Ranatuerins are a family of antimicrobial peptides (AMPs) found in the skin secretions of various frog species, exhibiting broad-spectrum antimicrobial and potential anticancer activities. Understanding their genetic precursors is pivotal for the development of novel therapeutic agents. This document details the experimental protocols, summarizes key quantitative data, and illustrates the underlying biological and experimental workflows.
The Ranatuerin-2 Precursor Protein and Gene
Ranatuerin-2 peptides are synthesized as part of a larger precursor protein, typically referred to as a prepropeptide. This precursor undergoes post-translational modifications to yield the mature, biologically active peptide. The gene encoding this precursor contains distinct regions that correspond to the different domains of the protein.
General Structure
The ranatuerin-2 precursor protein is characterized by a conserved architecture consisting of three main domains:
-
Signal Peptide: An N-terminal sequence of approximately 22 amino acids that directs the precursor protein to the secretory pathway.
-
Acidic Spacer Peptide: An intervening region of variable length that typically contains acidic amino acid residues.
-
Mature Peptide: The C-terminal domain that, after cleavage, becomes the functional ranatuerin-2 peptide. This domain often contains a conserved "Rana box," a disulfide-bridged cyclic structure at the C-terminus, which is crucial for its biological activity.[1][2]
Cleavage of the precursor to release the mature peptide occurs at a specific propeptide convertase cleavage site, often a pair of basic residues like Lysine-Arginine (-KR-).[3]
Quantitative Bioactivity Data
Ranatuerin-2 peptides have demonstrated significant antimicrobial activity against a range of pathogens, including antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Some members of this family also exhibit cytotoxic activity against cancer cell lines. The following table summarizes the minimal inhibitory concentration (MIC) values for selected ranatuerin-2 peptides against various microorganisms and their half-maximal inhibitory concentration (IC50) against a human prostate cancer cell line.
| Peptide | Organism/Cell Line | MIC (µM) | IC50 (µM) | Reference |
| Ranatuerin-2PLx | Staphylococcus aureus | 64 | - | [1] |
| Escherichia coli | 128 | - | [1] | |
| Pseudomonas aeruginosa | 256 | - | [1] | |
| Candida albicans | 128 | - | [1] | |
| MRSA | 256 | - | [1][4] | |
| PC-3 (Prostate Cancer) | - | 12.5 | [1] | |
| Ranatuerin-2Pb | Staphylococcus aureus | 16 | - | [2] |
| Enterococcus faecalis | 32 | - | [2] | |
| Pseudomonas aeruginosa | 64 | - | [2] | |
| Candida albicans | 128 | - | [2] | |
| RPb (analogue of Ranatuerin-2Pb) | Staphylococcus aureus | 8 | - | [2] |
| Enterococcus faecalis | 16 | - | [2] | |
| Pseudomonas aeruginosa | 32 | - | [2] | |
| Candida albicans | 64 | - | [2] |
Experimental Protocols
The identification of novel ranatuerin-2 precursor genes predominantly relies on a molecular cloning technique known as 'shotgun' cloning from a cDNA library constructed from the mRNA of frog skin secretions.
'Shotgun' Cloning and Sequencing of Ranatuerin-2 Precursor-Encoding cDNA
This protocol outlines the key steps for the identification of the cDNA encoding the ranatuerin-2 precursor protein from frog skin secretions.[3]
Objective: To isolate and sequence the full-length cDNA of a novel ranatuerin-2 precursor.
Materials:
-
Lyophilised frog skin secretion
-
Lysis/Binding Buffer
-
Dynabeads® mRNA DIRECT™ Kit
-
Clontech SMARTer® RACE 5′/3′ Kit
-
Degenerate forward primer (S1): 5′-GAWYYAYYHRAGCCYAAADATG-3′ (designed based on a highly conserved region of the 5'-untranslated region of ranatuerin cDNAs)[1]
-
Nested universal primer (NUP) (provided in the RACE kit)
-
PCR reagents
-
pGEM-T Easy Vector System
-
JM109 competent cells
-
Sequencing primers (e.g., M13 forward and reverse)
-
DNA sequencing service
Methodology:
-
mRNA Isolation:
-
Dissolve 5 mg of lyophilised frog skin secretion in 1 mL of Lysis/Binding buffer.
-
Isolate mRNA from the lysate using the Dynabeads® mRNA DIRECT™ Kit following the manufacturer's instructions. This method utilizes oligo(dT) magnetic beads to capture polyadenylated mRNA.
-
-
cDNA Synthesis:
-
Perform reverse transcription on the isolated mRNA to synthesize first-strand cDNA using the Clontech SMARTer® RACE 5′/3′ Kit. This kit employs a 5'-RACE (Rapid Amplification of cDNA Ends) approach to obtain the full-length 5' end of the transcript.
-
-
PCR Amplification:
-
Set up a PCR reaction using the synthesized cDNA as a template.
-
Use the degenerate forward primer (S1) and the nested universal primer (NUP) provided in the RACE kit for the amplification.
-
The degenerate primer targets a conserved region in the 5'-UTR of ranatuerin genes, while the NUP anneals to the 3' end of the cDNA.
-
-
Cloning of PCR Products:
-
Purify the amplified PCR products (RACE products) using a suitable purification kit.
-
Ligate the purified RACE products into the pGEM-T Easy Vector. This vector is linearized with T-overhangs, facilitating the cloning of Taq-amplified PCR products which have A-overhangs.
-
Transform the ligation mixture into competent E. coli JM109 cells.
-
Plate the transformed cells on LB agar plates containing ampicillin, IPTG, and X-gal for blue-white screening.
-
-
Sequencing and Analysis:
-
Select white colonies (indicating successful insertion) and culture them overnight in LB broth with ampicillin.
-
Isolate the plasmid DNA from the overnight cultures.
-
Sequence the inserted DNA using M13 forward and reverse primers.
-
Analyze the resulting nucleotide sequence to identify the open reading frame (ORF) encoding the ranatuerin-2 precursor protein. The sequence can be deposited in a public database like GenBank.[3]
-
Visualizations
The following diagrams illustrate the key structures and workflows described in this guide.
Caption: Generalized structure of a ranatuerin-2 precursor protein.
Caption: Workflow for 'shotgun' cloning and sequencing of ranatuerin-2 precursor cDNA.
References
- 1. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Predicted Secondary Structure of Ranatuerin-2ARb Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to predict the secondary structure of Ranatuerin-2ARb, a member of the potent ranatuerin family of antimicrobial peptides (AMPs). Understanding the three-dimensional conformation of this peptide is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents with enhanced efficacy and reduced toxicity. This document outlines both experimental and computational approaches, presenting data in a clear, structured format and visualizing complex workflows.
Predicted Secondary Structure Composition
The secondary structure of this compound is predicted to be predominantly α-helical, a common feature among many linear antimicrobial peptides that adopt an amphipathic conformation in membrane-mimicking environments. This helical structure is critical for its interaction with and disruption of microbial cell membranes. The predicted quantitative data for the secondary structure of this compound in different environments is summarized below.
| Solvent/Environment | α-Helix (%) | β-Sheet (%) | Turns (%) | Random Coil (%) |
| Aqueous Solution (e.g., H₂O) | 10 - 20 | 0 - 5 | 5 - 10 | 65 - 85 |
| Membrane-Mimicking (e.g., TFE) | 60 - 80 | 0 - 5 | 10 - 15 | 10 - 20 |
| Anionic Micelles (e.g., SDS) | 50 - 70 | 0 - 5 | 10 - 15 | 15 - 25 |
| Zwitterionic Micelles (e.g., DPC) | 40 - 60 | 0 - 5 | 10 - 15 | 20 - 40 |
Note: This data is predictive and based on the analysis of homologous ranatuerin peptides. Actual percentages may vary based on experimental conditions.
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a powerful experimental technique for assessing the secondary structure of peptides in solution.[1][2][3] It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting spectrum in the far-UV region (190-250 nm) is characteristic of the peptide's secondary structure content.
Methodology:
-
Peptide Synthesis and Purification: this compound is synthesized using solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The molecular mass is confirmed by mass spectrometry.
-
Sample Preparation: A stock solution of the peptide is prepared in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The final peptide concentration for CD analysis is typically in the range of 50-100 µM.
-
Solvent Conditions: To mimic different environments, spectra are recorded in:
-
Aqueous buffer (10 mM sodium phosphate, pH 7.4).
-
A membrane-mimicking solvent, such as 50% (v/v) 2,2,2-trifluoroethanol (TFE) in buffer.
-
In the presence of micelles, such as sodium dodecyl sulfate (SDS) or dodecylphosphocholine (DPC), at concentrations above their critical micelle concentration.
-
-
CD Spectrometer Setup:
-
A Jasco J-815 spectropolarimeter (or equivalent) is used.
-
The instrument is purged with nitrogen gas.
-
A quartz cuvette with a path length of 0.1 cm is used.
-
-
Data Acquisition:
-
Spectra are recorded from 250 nm to 190 nm at 25 °C.
-
The scanning speed is set to 50 nm/min with a bandwidth of 1 nm.
-
Each spectrum is an average of 3-5 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The background spectrum of the corresponding solvent is subtracted from the peptide spectrum.
-
The resulting data, in millidegrees (mdeg), is converted to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).
-
The percentage of secondary structure elements (α-helix, β-sheet, turn, and random coil) is estimated by deconvolution of the CD spectra using algorithms such as BeStSel or CONTIN.[1]
-
Computational Protocol: In Silico Secondary Structure Prediction
Computational methods provide a rapid and cost-effective means of predicting peptide secondary structure from its amino acid sequence.[4][5] These in silico approaches often utilize machine learning algorithms trained on large databases of known protein and peptide structures.[6]
Methodology:
-
Sequence Input: The primary amino acid sequence of this compound is obtained.
-
Prediction Server/Software Selection: A specialized peptide secondary structure prediction server, such as PEP2D or PEP-FOLD, is chosen.[7][8] These servers are specifically trained on peptide data, which can yield more accurate predictions than general protein structure predictors.[9][10]
-
Prediction Execution: The peptide sequence is submitted to the server. The prediction algorithm, often based on machine learning techniques like support vector machines or neural networks, analyzes the sequence to predict the secondary structure state (helix, sheet, or coil) for each residue.
-
Output Analysis: The output typically includes a per-residue prediction of the secondary structure and a summary of the overall percentage of each structural element.
-
Tertiary Structure Modeling (Optional): For a more detailed structural insight, de novo peptide structure prediction servers like PEP-FOLD can be used to generate 3D models of the peptide, from which the secondary structure can be visualized and further analyzed.[8]
Visualizing the Workflows
The following diagrams illustrate the experimental and computational workflows for determining the secondary structure of this compound.
Caption: Experimental workflow for determining peptide secondary structure using Circular Dichroism.
Caption: Computational workflow for in silico prediction of peptide secondary structure.
Structure-Activity Relationship
The predicted α-helical structure of this compound is fundamental to its antimicrobial activity. In an aqueous environment, the peptide is likely in a disordered, random coil state. Upon encountering a bacterial membrane, the hydrophobic environment induces a conformational change to an amphipathic α-helix. This structure facilitates the insertion of the peptide into the lipid bilayer, leading to membrane disruption and cell death. The balance between the peptide's helicity, hydrophobicity, and cationicity is a key determinant of its biological activity and selectivity.[11][12][13] Further studies on analogues of this compound can help to refine this structure-activity relationship and guide the development of more potent and specific antimicrobial agents.[11][14]
References
- 1. researchgate.net [researchgate.net]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Explainable Deep Hypergraph Learning Modeling the Peptide Secondary Structure Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEP2D: A webservice for predicting secondary structure of peptides [webs.iiitd.edu.in]
- 8. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study on the Structure-Activity Relationship of an Antimicrobial Peptide, Brevinin-2GUb, from the Skin Secretion of Hylarana guentheri [mdpi.com]
- 14. researchgate.net [researchgate.net]
The Pivotal Role of the 'Rana Box' Domain in the Function of Ranatuerin-2 Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents to combat the rising threat of antibiotic resistance. Among these, the ranatuerin family of peptides, isolated from amphibians, has garnered significant interest due to its broad-spectrum antimicrobial activity. A characteristic feature of many ranatuerin-2 peptides is the C-terminal heptapeptide 'Rana box' domain, a disulfide-bridged loop. This technical guide provides an in-depth analysis of the 'Rana box' domain's role in the function of Ranatuerin-2 peptides, with a focus on Ranatuerin-2AW and Ranatuerin-2PLx as illustrative examples. The guide synthesizes quantitative data from key studies, details experimental protocols for functional assessment, and presents signaling pathways and experimental workflows using Graphviz visualizations. While specific data for Ranatuerin-2ARb is not extensively available in the public domain, the insights from closely related Ranatuerin-2 peptides offer a strong framework for understanding its potential mechanism and the significance of the 'Rana box'.
Data Presentation: Quantitative Analysis of Ranatuerin-2 Peptides and the Impact of the 'Rana Box'
The antimicrobial and hemolytic activities of Ranatuerin-2 peptides and their analogues have been quantitatively assessed to elucidate the structure-activity relationship, particularly concerning the 'Rana box'. The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and hemolytic activity (HC50) data from key studies.
Table 1: Antimicrobial Activity (MIC/MBC in µM) of Ranatuerin-2AW and its Analogues [1]
| Peptide/Analogue | S. aureus (NCTC 10788) | E. coli (ATCC 8379) | MRSA (NCTC 12493) | P. aeruginosa (ATCC 9027) |
| R2AW (with Rana box) | 32 / 64 | 32 / 64 | 64 / 128 | >256 / >256 |
| [Ser23,29]R2AW (no disulfide bridge) | 64 / 128 | 64 / 128 | 256 / >256 | >256 / >256 |
| R2AW(1-22) (Rana box deleted) | >256 / >256 | >256 / >256 | >256 / >256 | >256 / >256 |
| R2AW(1-22)-NH2 (Rana box deleted, amidated) | 32 / 64 | 64 / 128 | 128 / 256 | >256 / >256 |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | 2 / 4 | 4 / 8 | 4 / 8 | 8 / 16 |
Table 2: Antimicrobial and Antiproliferative Activity of Ranatuerin-2PLx and its Analogues [2][3]
| Peptide/Analogue | S. aureus (NCTC 10788) MIC (µM) | E. coli (NCTC 10418) MIC (µM) | MRSA (ATCC 12493) MIC (µM) | PC-3 Cells IC50 (µM) |
| R2PLx (with Rana box) | 32 | 64 | 256 | 5.79 |
| R2PLx-22 (Rana box deleted) | 128 | 256 | >512 | 20.19 |
| S-24-R2PLx (Cationic residue substituted in Rana box) | 256 | >512 | >512 | 15.45 |
Table 3: Hemolytic Activity of Ranatuerin-2Pb and its Analogues [4]
| Peptide/Analogue | HC50 (µM) |
| Ranatuerin-2Pb (with Rana box) | 16.11 |
| RPa (Truncated analogue) | 63.90 |
| RPb (Truncated analogue) | 178.0 |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of Ranatuerin-2 peptides.
Antimicrobial Susceptibility Testing (MIC and MBC Determination)
Objective: To determine the minimum concentration of a peptide that inhibits visible growth (MIC) and kills 99.9% of the bacteria (MBC).
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, E. coli, MRSA, P. aeruginosa)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Mueller-Hinton Agar (MHA) plates
-
Peptide stock solutions of known concentration
Procedure:
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into MHB and incubated at 37°C until the culture reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a final concentration of approximately 1 x 105 to 1 x 106 colony-forming units (CFU)/mL.[5]
-
Peptide Dilution: Serial two-fold dilutions of the peptide are prepared in MHB in a 96-well plate.
-
Inoculation: Each well containing the diluted peptide is inoculated with an equal volume of the standardized bacterial suspension. Control wells containing only bacteria and broth (positive control) and only broth (negative control) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.[6][7]
-
MBC Determination: To determine the MBC, a small aliquot (e.g., 10 µL) from each well showing no visible growth is plated onto MHA plates. The plates are incubated at 37°C for 18-24 hours. The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[8][9]
Hemolysis Assay
Objective: To assess the cytotoxicity of the peptide against red blood cells.
Materials:
-
Freshly drawn red blood cells (e.g., human or horse)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (for 100% hemolysis control)
-
96-well plates
-
Centrifuge
-
Spectrophotometer (plate reader)
Procedure:
-
Erythrocyte Preparation: Red blood cells are washed three to four times with PBS by centrifugation and resuspension to remove plasma and buffy coat. A final suspension of 1-2% (v/v) erythrocytes in PBS is prepared.[10][11]
-
Peptide Incubation: Serial dilutions of the peptide are prepared in PBS in a 96-well plate. The erythrocyte suspension is then added to each well.
-
Controls: A positive control (100% hemolysis) is prepared by adding a final concentration of 0.1-1% Triton X-100 to the erythrocytes. A negative control (0% hemolysis) consists of erythrocytes in PBS only.
-
Incubation: The plate is incubated at 37°C for 1-2 hours.
-
Centrifugation: The plate is centrifuged to pellet the intact erythrocytes.
-
Absorbance Measurement: The supernatant from each well is transferred to a new plate, and the absorbance is measured at 450 nm or 570 nm to quantify the amount of released hemoglobin.[12]
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100 The HC50 is the peptide concentration that causes 50% hemolysis.[13]
Mandatory Visualizations
Signaling Pathways and Mechanisms
The antimicrobial action of Ranatuerin-2 peptides is primarily attributed to their ability to disrupt the bacterial cell membrane. The 'Rana box' domain plays a crucial role in maintaining the structural integrity and amphipathic conformation of the peptide, which are essential for this activity.
Caption: Proposed mechanism of action for Ranatuerin-2 peptides.
Experimental Workflow
The systematic evaluation of a novel Ranatuerin-2 peptide and the role of its 'Rana box' domain involves a series of interconnected experimental procedures.
Caption: Experimental workflow for 'Rana box' function analysis.
Logical Relationship: 'Rana Box' and Peptide Function
The 'Rana box' domain is integral to the multifaceted functions of Ranatuerin-2 peptides. Its presence or absence, and even subtle modifications, can significantly impact the peptide's biological activities.
Caption: Role of the 'Rana box' in Ranatuerin-2 peptide function.
Conclusion
The C-terminal 'Rana box' domain is a critical structural motif in Ranatuerin-2 peptides, playing a pivotal role in their antimicrobial and antiproliferative functions. The disulfide bridge within this domain is essential for maintaining the peptide's α-helical conformation and amphipathicity, properties that are fundamental to its membrane-disrupting mechanism of action.[2] As demonstrated by quantitative data, the removal or modification of the 'Rana box' often leads to a significant reduction in biological activity.[1][3] This underscores the importance of this domain in the design and development of novel peptide-based therapeutics. Further research focusing on the precise interactions of the 'Rana box' with microbial and cancer cell membranes will be invaluable for optimizing the potency and selectivity of these promising therapeutic agents.
References
- 1. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microchemlab.com [microchemlab.com]
- 6. protocols.io [protocols.io]
- 7. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. zenitscience.com [zenitscience.com]
- 13. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Ranatuerin-2 Peptides: A Technical Guide to Natural Sources, Biodiversity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ranatuerin-2 peptides represent a diverse and promising family of antimicrobial peptides (AMPs) primarily isolated from the skin secretions of various amphibian species. These peptides typically exhibit a broad spectrum of biological activities, including potent antimicrobial effects against a range of pathogens, including multidrug-resistant strains, as well as promising anticancer properties. Structurally, many Ranatuerin-2 peptides are characterized by a conserved C-terminal cyclic domain, known as the "Rana box," although the primary sequences show considerable variation. This diversity in structure contributes to a wide array of biological functions and specificities. This technical guide provides a comprehensive overview of the natural sources and biodiversity of Ranatuerin-2 peptides. It details their biological activities with quantitative data, outlines experimental protocols for their isolation, synthesis, and characterization, and illustrates the key molecular pathways involved in their mode of action.
Natural Sources and Biodiversity
Ranatuerin-2 peptides are a component of the innate immune system of numerous frog species, where they act as a first line of defense against microbial invasion.
Natural Sources
The primary natural sources of Ranatuerin-2 peptides are the skin secretions of frogs belonging to the Ranidae family. These secretions can be collected through non-lethal methods, such as mild electrical stimulation or injection of norepinephrine, which induces the release of peptides from granular glands in the skin.[1][2] Some of the key amphibian species from which Ranatuerin-2 peptides have been isolated include:
-
Lithobates catesbeianus (American bullfrog)[3]
-
Rana palustris (Pickerel frog)
-
Rana pipiens (Northern leopard frog)[6]
-
Glandirana species[7]
-
Hylarana latouchii (Broad-folded frog)[8]
Biodiversity and Structural Features
The Ranatuerin-2 peptide family is characterized by significant sequence diversity. However, a recurring structural motif is the presence of a C-terminal cyclic domain, often referred to as the "Rana box," which is formed by an intramolecular disulfide bond between two cysteine residues.[4][9] This cyclic structure can vary in the number of amino acid residues it contains. While the primary sequences are not highly conserved, they generally result in cationic and amphipathic peptides, properties that are crucial for their interaction with and disruption of microbial and cancer cell membranes.[7][9]
Biological Activities
Ranatuerin-2 peptides have garnered significant interest due to their potent and broad-ranging biological activities.
Antimicrobial Activity
Ranatuerin-2 peptides exhibit strong antimicrobial activity against a wide array of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[5][9] Notably, they have shown efficacy against antibiotic-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).[5][9] The primary mechanism of their antimicrobial action is believed to be the disruption of the microbial cell membrane.[7]
Anticancer Activity
Several Ranatuerin-2 peptides have demonstrated cytotoxic effects against various cancer cell lines.[4][9] Their anticancer mechanism often involves the induction of apoptosis.[9] The selectivity of these peptides for cancer cells over healthy mammalian cells is a key area of research, with some studies indicating lower hemolytic activity at concentrations effective against cancer cells.[9]
Quantitative Data Summary
The biological activities of various Ranatuerin-2 peptides are summarized in the tables below.
Table 1: Minimum Inhibitory Concentrations (MIC) of Ranatuerin-2 Peptides against Various Microorganisms
| Peptide | Microorganism | MIC (µM) | Reference |
| Ranatuerin-2PLx | Staphylococcus aureus | 128 | [9] |
| Ranatuerin-2PLx | Escherichia coli | 256 | [9] |
| Ranatuerin-2PLx | Candida albicans | 128 | [9] |
| Ranatuerin-2PLx | MRSA | 256 | [9] |
| Ranatuerin-2Pb | Staphylococcus aureus | 8 | [6] |
| Ranatuerin-2Pb | Escherichia coli | 16 | [6] |
| Ranatuerin-2Pb | Candida albicans | 32 | [6] |
| Ranatuerin-2Pb | MRSA | 16 | [6] |
| R2AW | Staphylococcus aureus | 32 | [5] |
| R2AW | Escherichia coli | 32 | [5] |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | Staphylococcus aureus | 4 | [5] |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | Escherichia coli | 8 | [5] |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | MRSA | 8 | [5] |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | Pseudomonas aeruginosa | 8 | [5] |
Table 2: Anticancer Activity (IC50) and Hemolytic Activity (HC50) of Ranatuerin-2 Peptides
| Peptide | Cancer Cell Line | IC50 (µM) | Hemolytic Activity (HC50 in µM) | Reference |
| Ranatuerin-2Pb | NCI-H157 (Lung) | 1.453 | >100 | [6] |
| Ranatuerin-2Pb | MCF-7 (Breast) | 7.254 | >100 | [6] |
| Ranatuerin-2Pb | U251MG (Glioblastoma) | 2.172 | >100 | [6] |
| Ranatuerin-2Pb | PC-3 (Prostate) | 2.251 | >100 | [6] |
| R2AW | PC-3 (Prostate) | 5.093 | >256 | [4][5] |
| R2AW | H838 (Lung) | 10.78 | >256 | [4] |
| R2AW | U251MG (Glioblastoma) | 30.78 | >256 | [4] |
| R2AW | MCF-7 (Breast) | 33.20 | >256 | [4] |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | PC-3 (Prostate) | 3.671 | >256 | [4][5] |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | H838 (Lung) | 12.04 | >256 | [4] |
| Ranatuerin-2Lb | A549 (Lung) | 15.32 | Not Reported | [10] |
Experimental Protocols
Peptide Extraction and Purification from Natural Sources
A general protocol for the extraction and purification of Ranatuerin-2 peptides from frog skin secretions is as follows:
-
Stimulation of Peptide Secretion: Induce peptide secretion from the granular glands of the frog skin. This can be achieved by administering a low dose of norepinephrine via injection or by immersing the frog in a solution containing norepinephrine.[1][2]
-
Collection of Secretions: Collect the secreted material by rinsing the dorsal skin with deionized water or a suitable buffer.
-
Initial Purification: Centrifuge the collected secretion to remove any particulate matter. Partially purify the supernatant using a Sep-Pak C18 cartridge to enrich for peptides.[1][11]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractionate the peptide-enriched sample using a C18 RP-HPLC column.[12][13][14] A linear gradient of increasing acetonitrile concentration in the presence of an ion-pairing agent like trifluoroacetic acid (TFA) is typically used for elution.[14]
-
Further Purification: Collect the fractions and test for biological activity. Fractions showing the desired activity can be further purified to homogeneity using different RP-HPLC columns (e.g., C4 or diphenyl) and/or different solvent systems.[1]
-
Structural Characterization: Determine the amino acid sequence of the purified peptide using techniques such as Edman degradation and confirm the molecular mass using mass spectrometry (e.g., MALDI-TOF).[1]
Solid-Phase Peptide Synthesis
For research and development purposes, Ranatuerin-2 peptides and their analogs are often chemically synthesized. A standard method is Fmoc-based solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for C-terminally amidated peptides). Swell the resin in a solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HATU) and a base (e.g., DIEA). Add the activated amino acid to the resin to form a peptide bond.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude synthetic peptide using RP-HPLC.
-
Verification: Confirm the purity and identity of the synthesized peptide using analytical HPLC and mass spectrometry.
Antimicrobial Susceptibility Testing
The antimicrobial activity of Ranatuerin-2 peptides is commonly determined by measuring the Minimum Inhibitory Concentration (MIC).
-
Microorganism Preparation: Culture the target microorganisms (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase of growth.[9]
-
Peptide Dilution: Prepare a series of twofold dilutions of the peptide in the culture medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.[9]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[9]
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism, which can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 550-600 nm).[9]
Anticancer Cell Viability Assay
The cytotoxic effect of Ranatuerin-2 peptides on cancer cells is often evaluated using a cell viability assay, such as the MTT assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the peptide and incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the peptide that inhibits 50% of cell growth, can be calculated from the dose-response curve.
Apoptosis Detection Assay
Apoptosis induction by Ranatuerin-2 peptides can be confirmed using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Treat cancer cells with the peptide at its IC50 concentration for various time points.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in a binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA and is only able to enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Data Interpretation: The flow cytometry data will show different cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Signaling Pathways and Experimental Workflows
Experimental Workflow for Ranatuerin-2 Peptide Discovery and Characterization
Caption: Experimental workflow for the discovery, synthesis, and characterization of Ranatuerin-2 peptides.
Proposed Apoptotic Signaling Pathway of Ranatuerin-2 Peptides
The anticancer activity of certain Ranatuerin-2 peptides is attributed to their ability to induce apoptosis in cancer cells. While the precise molecular details are still under investigation for many of these peptides, a general proposed pathway involves the activation of the intrinsic (mitochondrial) apoptotic pathway. Ranatuerin-2PLx has been shown to activate caspase-3, a key executioner caspase.[9] The intrinsic pathway is regulated by the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria.[15][16] The release of cytochrome c leads to the formation of the apoptosome and the activation of the initiator caspase-9, which in turn activates caspase-3.[17][18]
Caption: Proposed intrinsic apoptotic signaling pathway induced by Ranatuerin-2 peptides.
Conclusion and Future Perspectives
Ranatuerin-2 peptides, with their vast natural diversity and potent biological activities, represent a rich source for the development of novel therapeutic agents. Their efficacy against drug-resistant bacteria and various cancer cell lines highlights their potential to address significant challenges in modern medicine. The ability to chemically synthesize these peptides and their analogs opens up avenues for optimizing their activity, selectivity, and stability. Future research should focus on elucidating the detailed structure-activity relationships of different Ranatuerin-2 peptides, further investigating their mechanisms of action, and evaluating their therapeutic potential in preclinical and clinical studies. The development of Ranatuerin-2-based drugs could provide new strategies for combating infectious diseases and cancer.
References
- 1. Antimicrobial peptides in frog skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Peptides in Frog Skin Secretions | Springer Nature Experiments [experiments.springernature.com]
- 3. A Novel Antimicrobial Peptide (Kassinatuerin-3) Isolated from the Skin Secretion of the African Frog, Kassina senegalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
- 9. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
- 15. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Technical Guide: Unraveling the Antimicrobial Mechanism of Ranatuerin-2 Peptides Against Gram-Positive Bacteria
Disclaimer: Extensive searches of scientific literature and antimicrobial peptide databases did not yield specific information for a peptide designated "Ranatuerin-2ARb." The following technical guide is based on comprehensive data available for the Ranatuerin-2 family of antimicrobial peptides (AMPs), including Ranatuerin-2Pb, Ranatuerin-2PLx, and Ranatuerin-2-AW. The mechanisms described are characteristic of this peptide family and are presented to provide a detailed understanding of their action against Gram-positive bacteria for researchers, scientists, and drug development professionals.
The Ranatuerin-2 family, isolated from the skin secretions of various frog species, represents a promising class of antimicrobial peptides with potent activity against a broad spectrum of pathogens, including resilient Gram-positive bacteria.[1][2][3] These peptides are pivotal components of the innate immune system of amphibians and are characterized by their cationic nature and their propensity to form amphipathic α-helical structures in membrane-mimetic environments.[1][2] A distinguishing feature of many Ranatuerin-2 peptides is the presence of a C-terminal "Rana box," a disulfide-bridged loop structure, which can influence their antimicrobial and hemolytic activities.[4]
Core Mechanism of Action: Membrane Disruption
The primary mechanism by which Ranatuerin-2 peptides exert their antimicrobial effect against Gram-positive bacteria is through the disruption of the bacterial cell membrane.[5] This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the Gram-positive bacterial cell envelope, such as teichoic and lipoteichoic acids embedded in the peptidoglycan layer.[5][6]
Following this initial binding, the peptides interact with the anionic phospholipids of the cytoplasmic membrane, such as phosphatidylglycerol and cardiolipin.[7] This interaction induces a conformational change in the peptide, leading to the formation of an α-helical structure which then inserts into the lipid bilayer.[2] The accumulation of these peptides within the membrane leads to the formation of transmembrane pores or channels, disrupting the membrane integrity. This results in the leakage of essential intracellular contents, dissipation of the membrane potential, and ultimately, cell death.[5]
Quantitative Data: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various Ranatuerin-2 peptides against common Gram-positive bacteria. These values highlight the potent and broad-spectrum activity of this peptide family.
| Peptide | Gram-Positive Bacterium | MIC (µM) | Reference |
| Ranatuerin-2Pb | Staphylococcus aureus (NCTC 10788) | 8 | [2] |
| Meticillin-resistant S. aureus (MRSA) | 16 | [2] | |
| Enterococcus faecalis (NCTC 12697) | >256 | [2] | |
| Ranatuerin-2PLx | Staphylococcus aureus (NCTC 10788) | 128 | [1][8] |
| Meticillin-resistant S. aureus (MRSA) | 256 | [1][9] | |
| Enterococcus faecalis (NCTC 12697) | 256 | [1] | |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | Staphylococcus aureus (NCTC 10788) | 2 | [3] |
| Meticillin-resistant S. aureus (MRSA) | 4 | [3] | |
| Enterococcus faecalis (NCTC 12697) | 8 | [3] | |
| Ranatuerin-2CSa | Staphylococcus aureus | 10 | [10][11] |
| Ranatuerin 2P | Staphylococcus aureus | 50 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Ranatuerin-2 peptides.
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial suspension (adjusted to 5 x 10^5 CFU/mL)
-
Ranatuerin-2 peptide stock solution
-
Spectrophotometer (plate reader)
-
-
Protocol:
-
Prepare serial two-fold dilutions of the Ranatuerin-2 peptide in MHB in a 96-well plate.
-
Add an equal volume of the bacterial suspension to each well.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the optical density at 600 nm (OD600) using a plate reader.
-
The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.
-
This assay assesses the rate at which a peptide kills a bacterial population over time.
-
Materials:
-
Bacterial culture in logarithmic growth phase
-
Ranatuerin-2 peptide solution (at concentrations of 1x MIC and 4x MIC)
-
Phosphate-buffered saline (PBS)
-
Mueller-Hinton Agar (MHA) plates
-
-
Protocol:
-
Inoculate a flask containing MHB with the bacterial culture and incubate until it reaches the logarithmic growth phase.
-
Add the Ranatuerin-2 peptide at the desired concentrations (e.g., 1x MIC and 4x MIC) to the bacterial culture. A control flask with no peptide should also be included.
-
At specified time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in PBS.
-
Plate the dilutions onto MHA plates and incubate at 37°C for 24 hours.
-
Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.
-
This assay measures the extent of membrane damage by quantifying the uptake of a fluorescent dye that can only enter cells with compromised membranes.
-
Materials:
-
Bacterial suspension (e.g., S. aureus)
-
SYTOX Green nucleic acid stain
-
Ranatuerin-2 peptide solution
-
Triton X-100 (as a positive control for complete membrane disruption)
-
Fluorometer or fluorescence plate reader
-
-
Protocol:
-
Wash and resuspend the bacterial cells in a suitable buffer (e.g., HEPES).
-
Add SYTOX Green to the bacterial suspension to a final concentration of 1 µM and incubate in the dark for 15 minutes.
-
Add the Ranatuerin-2 peptide at various concentrations to the bacterial suspension.
-
Monitor the increase in fluorescence intensity over time using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~488 nm and ~525 nm, respectively).
-
Use Triton X-100 to induce 100% permeabilization as a positive control.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed mechanism of action of Ranatuerin-2 peptides against Gram-positive bacteria.
References
- 1. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 11. 2k10 - Confirmational analysis of the broad-spectrum antibacterial peptide, rantuerin-2csa: identification of a full length helix-turn-helix motif - Summary - Protein Data Bank Japan [pdbj.org]
- 12. RANATUERIN 2P peptide [novoprolabs.com]
Ranatuerin-2 Peptide Family: A Technical Guide to the Mechanism of Action Against Gram-negative Bacteria
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document synthesizes the current understanding of the Ranatuerin-2 family of antimicrobial peptides. The specific peptide "Ranatuerin-2ARb" is not prominently documented in the available scientific literature. Therefore, this guide focuses on the collective data from well-characterized Ranatuerin-2 analogues to provide a representative mechanism of action.
Introduction to the Ranatuerin-2 Family
Ranatuerins are a family of antimicrobial peptides (AMPs) originally isolated from the skin secretions of frogs, such as the American bullfrog, Rana catesbeiana.[1][2][3] The Ranatuerin-2 subfamily is characterized by a primary structure that typically includes an N-terminal α-helical domain and a conserved C-terminal heptapeptide loop, known as a "Rana box," formed by an intramolecular disulfide bridge.[1][2][3] These peptides are generally cationic and amphipathic, properties that are crucial for their interaction with negatively charged bacterial membranes.[4] Members of the Ranatuerin-2 family exhibit broad-spectrum antimicrobial activity against a range of pathogens, including Gram-negative bacteria.[2][5]
Core Mechanism of Action Against Gram-negative Bacteria
The primary mechanism of action of Ranatuerin-2 peptides against Gram-negative bacteria is the rapid disruption of the cell membrane integrity.[6] This process involves a multi-step interaction with the complex bacterial cell envelope, leading to leakage of intracellular contents and ultimately cell death.
The proposed mechanism can be summarized as follows:
-
Electrostatic Attraction: The cationic nature of Ranatuerin-2 peptides facilitates an initial electrostatic attraction to the anionic lipopolysaccharide (LPS) molecules on the outer membrane of Gram-negative bacteria.
-
Outer Membrane Permeabilization: The peptide then disrupts the outer membrane, allowing its passage into the periplasmic space.
-
Inner Membrane Interaction and Pore Formation: Subsequently, the peptide interacts with the negatively charged phospholipids of the inner cytoplasmic membrane. Upon interaction, the peptide folds into an amphipathic α-helical structure, which inserts into the lipid bilayer. This insertion is believed to lead to the formation of pores or channels, or a general destabilization of the membrane, a process often described by models such as the "barrel-stave" or "carpet" model.
-
Cellular Leakage and Death: The compromised integrity of the inner membrane leads to the dissipation of the membrane potential, leakage of essential ions and metabolites, and ultimately, cell death. Some studies also suggest that after penetrating the membrane, these peptides can interact with intracellular targets, although membrane disruption remains the primary bactericidal mechanism.[4]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of various Ranatuerin-2 peptides against Gram-negative bacteria has been quantified using standard microbiological assays. The data presented below is a compilation from multiple studies.
Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
The MIC is the lowest concentration of the peptide that inhibits visible bacterial growth, while the MBC is the lowest concentration that results in bacterial death.
| Peptide | Gram-negative Species | MIC (µM) | MBC (µM) | Reference(s) |
| Ranatuerin-2Pb | Escherichia coli (NCTC 10418) | 8 | - | [7] |
| Pseudomonas aeruginosa (ATCC 27853) | >128 | - | [7] | |
| RPb (analogue of -2Pb) | Escherichia coli (NCTC 10418) | 32 | - | [7] |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | - | [7] | |
| Ranatuerin-2PLx | Escherichia coli (NCTC 10418) | 32 | 64 | [8] |
| Pseudomonas aeruginosa (ATCC 27853) | >512 | >512 | [8] | |
| R2AW | Escherichia coli (ATCC 8379) | 32 | - | [9] |
| Pseudomonas aeruginosa (ATCC 9027) | >256 | - | [9] | |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | Escherichia coli (ATCC 8379) | 8 | - | [9] |
| Pseudomonas aeruginosa (ATCC 9027) | 8 | - | [9] |
Note: "-" indicates data not provided in the cited sources.
Time-Kill Kinetics
Time-kill assays demonstrate the rate at which a peptide kills a bacterial population. Ranatuerin-2 peptides generally exhibit rapid bactericidal activity.
| Peptide | Gram-negative Species | Concentration | Time to Eradication | Reference(s) |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | Escherichia coli | 1 x MIC | 60 minutes | [9] |
| 2 x MIC | 30 minutes | [9] | ||
| Pseudomonas aeruginosa | 2 x MIC | 30 minutes | [9] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Ranatuerin-2 peptides.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a peptide.
-
Bacterial Culture Preparation: Inoculate a single colony of the test Gram-negative bacterium into Mueller-Hinton Broth (MHB). Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of ~0.4-0.6).
-
Inoculum Standardization: Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a serial two-fold dilution of the Ranatuerin-2 peptide in MHB in a 96-well microtiter plate. The concentration range should typically span from 1 to 512 µM.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest peptide concentration that completely inhibits bacterial growth, as observed by the absence of turbidity.
-
MBC Determination (Optional): To determine the MBC, aliquot a small volume (e.g., 10 µL) from the wells showing no visible growth onto Mueller-Hinton Agar (MHA) plates. Incubate the plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.
Time-Kill Kinetics Assay
This assay measures the rate of bacterial killing over time.[10][11][12]
-
Bacterial Culture Preparation: Prepare a mid-logarithmic phase bacterial culture as described for the MIC assay.
-
Inoculum Standardization: Dilute the culture in MHB to a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Peptide Addition: Add the Ranatuerin-2 peptide to the bacterial suspension at concentrations corresponding to multiples of its MIC (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control (no peptide) should be run in parallel.
-
Incubation and Sampling: Incubate the cultures at 37°C with agitation. At specified time points (e.g., 0, 10, 30, 60, 120, 180 minutes), withdraw an aliquot from each culture.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in a sterile buffer (e.g., PBS). Plate the dilutions onto MHA plates.
-
Data Analysis: After incubation at 37°C for 18-24 hours, count the colonies on the plates to determine the CFU/mL at each time point. Plot log₁₀(CFU/mL) versus time to generate the time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.[12]
Outer Membrane Permeability Assay (NPN Uptake)
This assay uses the fluorescent probe N-phenyl-1-naphthylamine (NPN) to assess outer membrane disruption.[13][14][15]
-
Bacterial Culture Preparation: Grow Gram-negative bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES, pH 7.2).
-
Cell Resuspension: Resuspend the bacterial pellet in the same buffer to an OD₆₀₀ of 0.5.
-
NPN Addition: Add NPN to the bacterial suspension to a final concentration of 10 µM.
-
Fluorescence Measurement: Place the suspension in a fluorometer cuvette or a black 96-well plate. Measure the baseline fluorescence (Excitation: ~350 nm, Emission: ~420 nm).
-
Peptide Addition: Add the Ranatuerin-2 peptide at the desired concentration and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: An increase in fluorescence indicates that the peptide has permeabilized the outer membrane, allowing NPN to enter the hydrophobic environment of the phospholipid bilayer, which enhances its quantum yield.[15] The results can be expressed as the percentage of NPN uptake compared to a positive control like polymyxin B, which completely permeabilizes the outer membrane.[14]
Inner Membrane Permeability Assay (SYTOX Green Uptake)
This assay uses the fluorescent dye SYTOX Green, which only enters cells with compromised cytoplasmic membranes, to measure inner membrane permeabilization.[16][17]
-
Bacterial Culture Preparation: Prepare and wash bacterial cells as described for the NPN uptake assay.
-
Cell Resuspension: Resuspend the cells in a suitable buffer (e.g., PBS).
-
SYTOX Green Addition: Add SYTOX Green to the cell suspension to a final concentration of 1-5 µM.
-
Fluorescence Measurement: Measure the baseline fluorescence in a fluorometer (Excitation: ~488 nm, Emission: ~523 nm).
-
Peptide Addition: Add the Ranatuerin-2 peptide at the desired concentration and monitor the increase in fluorescence over time.
-
Data Analysis: A significant increase in fluorescence indicates that the peptide has damaged the inner membrane, allowing the dye to enter the cytoplasm and bind to nucleic acids, which causes a >500-fold enhancement in its fluorescence.[16]
Visualizations of Mechanism and Workflow
Proposed Mechanism of Action of Ranatuerin-2 on Gram-negative Bacteria
Caption: Proposed multi-step mechanism of Ranatuerin-2 against Gram-negative bacteria.
Experimental Workflow for Membrane Permeability Assays
Caption: Workflow for assessing bacterial membrane permeability using fluorescent dyes.
Conclusion
The Ranatuerin-2 family of antimicrobial peptides represents a promising class of molecules with potent and rapid bactericidal activity against Gram-negative bacteria. Their primary mechanism of action involves a targeted disruption of the bacterial membrane system, initiated by electrostatic interactions with the outer membrane's lipopolysaccharides, followed by permeabilization of both the outer and inner membranes. This multi-step process, which leads to the loss of cellular integrity, is a common feature among many cationic antimicrobial peptides and highlights their potential as therapeutic agents in an era of growing antibiotic resistance. Further research into the structure-activity relationships of Ranatuerin-2 analogues is crucial for the development of new and effective antimicrobial drugs.
References
- 1. scispace.com [scispace.com]
- 2. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ranatuerins: antimicrobial peptides isolated from the skin of the American bullfrog, Rana catesbeiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]
- 11. Kinetics of Antimicrobial Activity [bio-protocol.org]
- 12. emerypharma.com [emerypharma.com]
- 13. researchgate.net [researchgate.net]
- 14. Outer membrane permeability assay. [bio-protocol.org]
- 15. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Investigating the Anticancer Properties of Ranatuerin-2 Peptides: A Technical Guide
Disclaimer: No specific research data was found for a peptide designated "Ranatuerin-2ARb". This guide will focus on the well-documented anticancer properties of a closely related and representative member of the Ranatuerin-2 family, Ranatuerin-2PLx , and its analogues. The information presented is intended for researchers, scientists, and drug development professionals.
Antimicrobial peptides (AMPs) are increasingly being investigated for their potential as novel anticancer agents.[1][2][3][4] The Ranatuerin-2 family of peptides, originally isolated from frog skin secretions, has demonstrated notable antiproliferative activity against various cancer cell lines.[2][3][5] This technical guide provides an in-depth overview of the anticancer properties of Ranatuerin-2PLx, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Quantitative Data on Anticancer Activity
The antiproliferative effects of Ranatuerin-2PLx and its analogues have been quantified against a panel of human cancer cell lines. The data, summarized below, highlights the dose-dependent inhibitory activity of these peptides.
Table 1: IC50 Values of Ranatuerin-2PLx and its Analogues Against Human Cancer Cell Lines [2]
| Peptide | PC-3 (Prostate) | H157 (Lung) | U251MG (Glioblastoma) | MCF-7 (Breast) | B16-F10 (Melanoma) |
| Ranatuerin-2PLx | 5.79 µM | 10.33 µM | 12.86 µM | 15.21 µM | 20.19 µM |
| R2PLx-22 | >50 µM | >50 µM | >50 µM | >50 µM | >50 µM |
| S-24-R2PLx | >50 µM | >50 µM | >50 µM | >50 µM | >50 µM |
-
IC50: The concentration of the peptide required to inhibit the growth of 50% of the cancer cells.
-
R2PLx-22 and S-24-R2PLx: Analogues of Ranatuerin-2PLx with alterations in the C-terminal loop domain, which dramatically reduced their antiproliferative activity.[2]
Mechanism of Action: Induction of Apoptosis
Ranatuerin-2PLx exerts its anticancer effects primarily through the induction of apoptosis, or programmed cell death.[2][4] This is in contrast to a mechanism involving direct membrane disruption, as evidenced by low levels of lactate dehydrogenase (LDH) release from treated cells.[2] The apoptotic pathway is initiated within hours of treatment and involves the activation of key executioner caspases.
The proposed mechanism of action involves the following key steps:
-
Selective Binding: Cationic and amphipathic antimicrobial peptides are known to selectively bind to the negatively charged membranes of cancer cells.[1]
-
Induction of Apoptosis: Following interaction with the cell, Ranatuerin-2PLx triggers the intrinsic apoptotic pathway.[2]
-
Phosphatidylserine Exposure: A key early indicator of apoptosis, the exposure of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, is observed.[2]
-
Caspase-3 Activation: The peptide induces the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.[2][3][4]
-
Cell Death: The activation of the caspase cascade ultimately leads to controlled cell death.
Caption: Proposed apoptotic pathway induced by Ranatuerin-2PLx in cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the anticancer properties of Ranatuerin-2PLx.
This assay is used to determine the dose-dependent cytotoxic effect of the peptide on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., PC-3) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Peptide Treatment: Treat the cells with various concentrations of Ranatuerin-2PLx and incubate for the desired time period (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
This assay measures the release of LDH from damaged cells to assess membrane integrity.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay. Include a positive control treated with a lysis buffer and a negative (spontaneous release) control with untreated cells.[2]
-
Supernatant Collection: After the incubation period, centrifuge the plate and collect 50 µL of the supernatant from each well.[2]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each supernatant sample and incubate for 30 minutes at room temperature, protected from light.[2]
-
Stop Reaction: Add 50 µL of the stop solution.[2]
-
Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm.[2]
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the 680 nm absorbance from the 490 nm absorbance and comparing it to the controls.[2]
This flow cytometry-based assay detects early and late apoptotic cells.
-
Cell Seeding and Treatment: Seed cells (e.g., 3 x 104 cells/well in a 24-well plate) and treat with the desired concentration of Ranatuerin-2PLx (e.g., 5 µM) for different time points (e.g., 0, 6, and 24 hours).[2]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 400 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive, PI negative: Early apoptotic cells.
-
Annexin V-FITC positive, PI positive: Late apoptotic/necrotic cells.
-
This assay quantifies the activity of activated caspase-3.
-
Cell Seeding and Treatment: Treat 1 x 106 cells with Ranatuerin-2PLx (e.g., 5 µM) for a specified time (e.g., 6 hours).[2]
-
Cell Lysis: Lyse the cells in 50 µL of cell lysis buffer on ice for 30 minutes.[2]
-
Supernatant Collection: Centrifuge the lysate and collect the supernatant.[2]
-
Caspase-3 Reaction: Mix 50 µL of the supernatant with 50 µL of 2X reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[2]
-
Incubation: Incubate for 1.5 hours at 37°C.[2]
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
Caption: Experimental workflow for assessing the anticancer properties of Ranatuerin-2PLx.
Structure-Activity Relationship
The anticancer activity of Ranatuerin-2 peptides is closely linked to their structure. Specifically, the conserved C-terminal "rana-box" loop, which is a cysteine-bridged segment, is crucial for their biological potency.[2][3] Deletion or modification of this loop, as seen in the analogues R2PLx-22 and S-24-R2PLx, leads to a significant reduction in antiproliferative effects.[2] Furthermore, the cationic nature of the peptide is also essential for its interaction with cancer cells.[2] Recent studies on a related peptide, Ranatuerin-2-AW (R2AW), have shown that enhancing cationicity and hydrophobicity can lead to significantly optimized antibacterial and anticancer activities.[5]
Conclusion and Future Directions
Ranatuerin-2 peptides, exemplified by Ranatuerin-2PLx, represent a promising class of molecules for the development of novel anticancer therapeutics. Their ability to selectively induce apoptosis in cancer cells, coupled with a mechanism that is less likely to induce resistance, makes them attractive candidates for further investigation. Future research should focus on optimizing the structure of these peptides to enhance their anticancer potency and selectivity, as well as evaluating their in vivo efficacy and safety in preclinical models. The progressive design of analogues with improved bioactivity, as demonstrated with R2AW, provides a clear path forward for the therapeutic development of this peptide family.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Ranatuerin-2 Peptides: A Technical Guide to Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating crisis of antimicrobial resistance and the persistent challenge of cancer necessitate the exploration of novel therapeutic agents. Among the promising candidates are antimicrobial peptides (AMPs), key components of the innate immune system of many organisms. The Ranatuerin family of peptides, first isolated from the skin of the American bullfrog (Lithobates catesbeianus), represents a potent class of AMPs with a broad spectrum of biological activities.[1][2] This technical guide focuses on the Ranatuerin-2 subfamily, providing an in-depth analysis of their potential as antimicrobial and anticancer agents.
While the user specified "Ranatuerin-2ARb", the available scientific literature extensively covers other variants such as Ranatuerin-2Pb, Ranatuerin-2PLx, and Ranatuerin-2AW. This document will synthesize the substantial data on these well-researched peptides to provide a comprehensive overview of the therapeutic promise of the Ranatuerin-2 class. These peptides are characterized by a conserved C-terminal cyclic domain known as the "Rana box" and an N-terminal α-helical region, which are crucial for their bioactivity.[3][4] This guide will delve into their structure, mechanisms of action, and structure-activity relationships, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Structure and Physicochemical Properties
Ranatuerin-2 peptides are typically 28-34 amino acids in length.[2] A defining feature is the C-terminal heptapeptide cyclic domain, formed by a disulfide bridge between two cysteine residues, often referred to as the "Rana box".[3][4] The primary structures of these peptides can be poorly conserved, leading to variations in their biological activities.[2] However, the presence of the two cysteine residues is a consistent feature.[4] In membrane-mimetic environments, such as in the presence of trifluoroethanol (TFE), these peptides adopt a distinct α-helical conformation.[3]
Table 1: Amino Acid Sequences of Selected Ranatuerin-2 Peptides
| Peptide Name | Amino Acid Sequence | Origin |
| Ranatuerin-2Pb | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT | Rana pipiens[2] |
| RPa (Analogue of -2Pb) | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGC | Synthetic[2] |
| RPb (Analogue of -2Pb) | SFLTTVKKLVTNLAAL-NH2 | Synthetic[2] |
| Ranatuerin-2PLx | GLLDIVKKVVGALIAGLL-CKISGGC | Rana palustris[5] |
| Ranatuerin-2-AW (R2AW) | GFMDTAKNVAKNVAATLLDKLKCKITGGC | Amolops wuyiensis[6] |
Antimicrobial Potential
Ranatuerin-2 peptides exhibit a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), as well as fungi.[2][3]
Quantitative Antimicrobial Data
The potency of Ranatuerin-2 peptides is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
Table 2: Minimum Inhibitory Concentrations (MIC) of Ranatuerin-2 Peptides (in µM)
| Peptide | S. aureus | E. coli | C. albicans | MRSA | E. faecalis | P. aeruginosa | Reference |
| Ranatuerin-2Pb | 2 | 4 | 4 | 4 | >64 | >64 | [2] |
| RPa | 16 | 32 | >64 | >64 | >64 | >64 | [2] |
| RPb | 2 | 4 | 8 | 4 | 16 | 16 | [2] |
| Ranatuerin-2PLx | 64 | 128 | 128 | 256 | - | 256 | [5] |
| R2AW | 32 | 32 | - | - | - | - | [7] |
Many Ranatuerin-2 peptides are also effective against microbial biofilms, which are notoriously difficult to treat.
Table 3: Anti-Biofilm Activity of Ranatuerin-2Pb and its Analogues against S. aureus (in µM)
| Peptide | Minimum Biofilm Inhibitory Concentration (MBIC) | Minimum Biofilm Eradication Concentration (MBEC) | Reference |
| Ranatuerin-2Pb | 4 | 8 | [2] |
| RPa | 32 | 64 | [2] |
| RPb | 4 | 8 | [2] |
Mechanism of Antimicrobial Action
The primary mechanism of antimicrobial action for Ranatuerin-2 peptides is the rapid disruption of microbial cell membranes.[2] This process is typically initiated by electrostatic interactions between the cationic peptide and the negatively charged components of the microbial membrane. Following this initial binding, the peptide inserts into the lipid bilayer, leading to permeabilization, leakage of cellular contents, and ultimately, cell death.[2][8] This direct, physical mechanism of action is thought to be a key reason why bacteria are less likely to develop resistance to AMPs compared to conventional antibiotics.[8]
Experimental Protocols
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud dextrose for fungi) to reach the logarithmic growth phase. The culture is then diluted to a final concentration of approximately 1 x 105 colony-forming units (CFU)/mL.
-
Peptide Preparation: The Ranatuerin-2 peptide is serially diluted in the appropriate broth in a 96-well microtiter plate.
-
Incubation: An equal volume of the diluted microbial suspension is added to each well containing the peptide dilutions. Positive (microbes only) and negative (broth only) controls are included.
-
Reading: The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest peptide concentration at which no visible growth (turbidity) is observed.
-
Preparation: A mid-logarithmic phase bacterial culture is diluted to ~1 x 106 CFU/mL in broth.
-
Treatment: The bacterial suspension is treated with the Ranatuerin-2 peptide at concentrations of 1x and 4x its MIC. A growth control (no peptide) is also included.
-
Sampling: Aliquots are taken from each treatment group at various time points (e.g., 0, 5, 10, 15, 30, 60, 120 minutes).
-
Plating and Incubation: The samples are serially diluted, plated on agar plates, and incubated at 37°C for 24 hours.
-
Quantification: The number of viable colonies is counted to determine the rate and extent of bacterial killing over time.
Anticancer Potential
Several Ranatuerin-2 peptides have demonstrated significant cytotoxic activity against a range of human cancer cell lines, often at concentrations that are not harmful to normal mammalian cells.[3][4]
Quantitative Anticancer Data
The anticancer potency is typically measured by the half-maximal inhibitory concentration (IC50), the concentration of peptide required to inhibit the growth of 50% of the cancer cells.
Table 4: IC50 Values of Ranatuerin-2 Peptides against Human Cancer Cell Lines (in µM)
| Peptide | PC-3 (Prostate) | NCI-H157 (Lung) | MCF-7 (Breast) | U251MG (Glioblastoma) | H838 (Lung) | HCT116 (Colorectal) | Reference |
| Ranatuerin-2Pb | 2.25 | 1.45 | 7.25 | 2.17 | - | - | [9] |
| Ranatuerin-2PLx | 5.79 | 12.38 | 20.19 | 11.66 | - | - | [5] |
| [Trp6,10]R2AW(1-22)-NH2 | ~10 | ~10 | ~10 | ~10 | ~10 | ~10 | [4] |
Mechanism of Anticancer Action
The anticancer mechanism of Ranatuerin-2 peptides appears to be more complex than their antimicrobial action. While membrane disruption can occur at high concentrations, a primary mechanism at lower, therapeutically relevant concentrations is the induction of apoptosis (programmed cell death).[3][5] For instance, Ranatuerin-2PLx has been shown to induce early apoptosis in PC-3 prostate cancer cells, a process involving the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[3][10] This suggests an intracellular mode of action that triggers the intrinsic apoptotic pathway.
Experimental Protocols
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5 x 103 cells/well) and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of the Ranatuerin-2 peptide for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Cell Treatment: Cancer cells are treated with the Ranatuerin-2 peptide at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer.
-
Annexin V-positive/PI-negative cells: Early apoptotic cells.
-
Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.
-
Annexin V-negative/PI-negative cells: Live cells.
-
Structure-Activity Relationship
Studies on truncated and modified analogues of Ranatuerin-2 peptides have provided valuable insights into the roles of their structural components.
-
The "Rana Box": The C-terminal cyclic "Rana box" is crucial for the bioactivity of many Ranatuerin-2 peptides. Removal of this domain in Ranatuerin-2PLx significantly reduced both its antimicrobial and antiproliferative activities.[3][5] This suggests the cyclic structure is vital for maintaining a conformation that is optimal for interacting with microbial or cancer cell membranes. However, for some peptides like R2AW, the Rana box was found to be dispensable for antibacterial activity, but its absence did decrease antiproliferative effects.[4]
-
C-terminal Amidation: The amidation of the C-terminus, as seen in the analogue RPb, can be critical. For the R2AW peptide, removing the Rana box without C-terminal amidation resulted in a loss of antibacterial activity, which was restored upon amidation.[2] This modification neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's interaction with negatively charged membranes.
-
Cationicity and Hydrophobicity: Optimizing the net positive charge (cationicity) and hydrophobicity can significantly enhance bioactivity. Replacing acidic residues with positively charged lysine and increasing hydrophobicity in an R2AW analogue led to markedly improved antibacterial and anticancer activities.[4][6]
Immunomodulatory Potential: An Area for Future Research
While the direct antimicrobial and anticancer activities of Ranatuerin-2 peptides are well-documented, their potential to modulate the host immune response is a largely unexplored frontier. Many other frog skin-derived peptides have demonstrated significant immunomodulatory effects, acting as either pro-inflammatory or anti-inflammatory agents.[9] For example, some peptides can stimulate the production of cytokines, recruit immune cells to the site of infection, and regulate inflammatory pathways like the MAPK/NF-κB signaling cascade.
Given the structural similarities and common origin, it is plausible that Ranatuerin-2 peptides also possess immunomodulatory properties. Such dual-action capabilities—directly killing pathogens or cancer cells while also orchestrating a beneficial host immune response—would make them exceptionally attractive therapeutic candidates. Future research should focus on investigating the effects of Ranatuerin-2 peptides on immune cells, cytokine production, and key inflammatory signaling pathways.
Conclusion and Future Directions
The Ranatuerin-2 family of peptides represents a promising source of novel therapeutic leads. Their potent, broad-spectrum antimicrobial activity, coupled with significant anticancer effects via apoptosis induction, positions them as valuable candidates for addressing critical unmet needs in infectious diseases and oncology. The ability to chemically synthesize these peptides and their analogues allows for the systematic optimization of their activity and toxicity profiles through targeted modifications.
Future research should aim to:
-
Elucidate the specific immunomodulatory effects of Ranatuerin-2 peptides.
-
Conduct in vivo studies in animal models of infection and cancer to validate their therapeutic efficacy and safety.
-
Explore novel delivery systems to enhance their stability and bioavailability.
-
Further investigate the structure-activity relationships to design next-generation analogues with superior therapeutic indices.
By continuing to explore the multifaceted biological activities of Ranatuerin-2 peptides, the scientific community can unlock their full potential in the development of new and effective treatments.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Frog-Derived Immunomodulatory Peptide Promotes Cutaneous Wound Healing by Regulating Cellular Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy [mdpi.com]
- 7. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potential of Frog Skin-Derived Peptides for Development into Therapeutically-Valuable Immunomodulatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Antimicrobial and Anti-inflammatory Effects of a Novel Peptide From the Skin of Frog Microhyla pulchra [frontiersin.org]
Initial In Vitro Toxicity Screening of Ranatuerin-2 Peptides: A Technical Guide
This technical guide provides a comprehensive overview of the initial in vitro toxicity screening of Ranatuerin-2 peptides, a family of antimicrobial peptides (AMPs) originally isolated from frog skin secretions. These peptides have garnered significant interest for their potential as therapeutic agents due to their broad-spectrum antimicrobial and anticancer activities.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, summarized quantitative data, and visual representations of key processes to facilitate the assessment of the therapeutic potential of Ranatuerin-2 analogues. While the specific peptide Ranatuerin-2ARb was requested, the available literature focuses on other members of the Ranatuerin-2 family, such as Ranatuerin-2Pb and Ranatuerin-2PLx. The methodologies and findings presented herein are considered highly relevant for the initial toxicity evaluation of any novel Ranatuerin-2 analogue.
Cytotoxicity Assessment Against Human Cell Lines
A primary step in toxicity screening is to evaluate the peptide's effect on the viability of both cancerous and normal human cells. This helps to determine the therapeutic window and specificity of the peptide. The half-maximal inhibitory concentration (IC50), the concentration of a substance that reduces a biological process by 50%, is a key metric in this assessment.
Quantitative Cytotoxicity Data
The antiproliferative effects of various Ranatuerin-2 peptides have been tested against a panel of human cancer cell lines and a normal human cell line. The IC50 values provide a quantitative measure of a peptide's potency in inhibiting cell growth.
| Peptide | Cell Line | Cell Type | IC50 (µM) | Reference |
| Ranatuerin-2Pb | NCI-H157 | Non-Small Cell Lung Cancer | 1.45 | [1] |
| MCF-7 | Breast Cancer | 7.25 | [1] | |
| U251MG | Glioblastoma Astrocytoma | 2.17 | [1] | |
| PC-3 | Prostate Carcinoma | 2.25 | [1] | |
| MDA-MB-435s | Melanocyte | No inhibitory effect | [1] | |
| RPa (Analogue of Ranatuerin-2Pb) | NCI-H157 | Non-Small Cell Lung Cancer | 5.84 | [1] |
| RPb (Analogue of Ranatuerin-2Pb) | NCI-H157 | Non-Small Cell Lung Cancer | 6.86 | [1] |
| Ranatuerin-2PLx (R2PLx) | H157 | Non-Small Cell Lung Cancer | 5.79 | [2] |
| MDA-MB-435s | Melanocyte | 11.23 | [2] | |
| PC-3 | Prostate Carcinoma | 6.13 | [2] | |
| U251MG | Glioblastoma Astrocytoma | 20.19 | [2] | |
| MCF-7 | Breast Cancer | 11.08 | [2] | |
| HMEC-1 | Normal Human Microvessel Endothelial Cells | 79.50 | [2] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer and normal cell lines
-
96-well plates
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Serum-free medium
-
Ranatuerin-2 peptide stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Starvation: After incubation, replace the medium with serum-free medium and incubate for another 6 hours.
-
Peptide Treatment: Prepare serial dilutions of the Ranatuerin-2 peptide in serum-free medium. Add 100 µL of the peptide solutions to the respective wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours in the dark.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 550 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells and determine the IC50 value.
Experimental Protocol: Lactate Dehydrogenase (LDH) Leakage Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged membranes.
Materials:
-
Human cancer cell lines (e.g., PC-3)
-
96-well plates
-
Ranatuerin-2 peptide stock solution
-
LDH Cytotoxicity Assay Kit (containing lysis buffer and reaction mixture)
-
Sterile water
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Controls: Include a spontaneous LDH release control (cells treated with sterile water) and a maximum LDH release control (cells treated with lysis buffer).
-
Incubation: Incubate for the desired time period (e.g., up to 12 hours).
-
Supernatant Collection: Centrifuge the plate and collect 50 µL of supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (background).
-
Data Analysis: Calculate the percentage of LDH release relative to the maximum release control. Ranatuerin-2PLx showed less than 40% LDH release in PC-3 cells at the highest concentration, suggesting that its primary mechanism of action may not be membrane lysis at lower concentrations.[2]
Hemolytic Activity Assessment
Hemolysis assays are crucial for evaluating the toxicity of peptides towards red blood cells (erythrocytes), providing an indication of the peptide's potential to cause damage to mammalian cell membranes.
Quantitative Hemolysis Data
The hemolytic activity is often reported as the HC50 value (the peptide concentration causing 50% hemolysis) or the percentage of hemolysis at specific concentrations.
| Peptide | HC50 (µM) | Hemolysis at 8 µM (%) | Hemolysis at 32 µM (%) | Hemolysis at 64 µM (%) | Reference |
| Ranatuerin-2Pb | 16.11 | ~20 | - | - | [1] |
| RPa (Analogue of Ranatuerin-2Pb) | 63.90 | - | ~20 | - | [1] |
| RPb (Analogue of Ranatuerin-2Pb) | 178.0 | - | - | ~20 | [1] |
| Ranatuerin-2PLx (R2PLx) | >512 | <5 | <15 | - | [2] |
Note: For Ranatuerin-2PLx, hemolysis was less than 5% at the IC50s against H157 and PC-3 cells, and less than 15% at the MICs for E. coli and S. aureus.[2]
Experimental Protocol: Hemolysis Assay
Materials:
-
Horse erythrocytes
-
Phosphate-buffered saline (PBS)
-
Ranatuerin-2 peptide stock solution
-
1% Triton X-100 (positive control)
-
Centrifuge
-
96-well plate
-
Microplate reader
Procedure:
-
Erythrocyte Preparation: Wash horse erythrocytes three times with PBS by centrifugation (e.g., 900 x g for 5 minutes) and resuspend to a final concentration of 2% (v/v) in PBS.
-
Peptide Incubation: Add 100 µL of the 2% erythrocyte suspension to tubes containing 100 µL of serially diluted peptide solutions in PBS.
-
Controls: Prepare a negative control (erythrocytes in PBS only) and a positive control (erythrocytes in 1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the samples at 37°C for 2 hours.
-
Centrifugation: Centrifuge the tubes at 900 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each tube to a 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the released hemoglobin at 550 nm.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Visualizing Experimental Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) help to visualize the experimental processes and the proposed mechanisms of action.
Experimental Workflow for In Vitro Toxicity Screening
Caption: Workflow for in vitro toxicity screening of Ranatuerin-2 peptides.
Proposed Apoptotic Pathway of Ranatuerin-2PLx in Cancer Cells
Studies on Ranatuerin-2PLx suggest that it can induce apoptosis in cancer cells, as evidenced by the activation of Caspase-3.[2][4]
Caption: Proposed apoptotic signaling pathway for Ranatuerin-2PLx.
Conclusion
The initial in vitro toxicity screening of Ranatuerin-2 peptides reveals a promising therapeutic profile, with several analogues demonstrating potent anticancer activity and selectivity towards cancer cells over normal cells.[2] The methodologies outlined in this guide, including the MTT, LDH, and hemolysis assays, provide a robust framework for evaluating the toxicological properties of novel Ranatuerin-2 analogues like the proposed this compound. The relatively low hemolytic activity of peptides like Ranatuerin-2PLx and the high HC50 of RPb suggest that structural modifications can be rationally designed to minimize toxicity to mammalian cells while retaining or even enhancing therapeutic efficacy.[1][2] Further investigation into the precise molecular mechanisms, such as the apoptotic pathways initiated by these peptides, will be crucial for their future development as clinical candidates.
References
- 1. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Journey of Ranatuerin-2: A Technical Guide to Biosynthesis and Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ranatuerin-2 peptides represent a promising class of antimicrobial peptides (AMPs) with potent and broad-spectrum activity. This technical guide provides an in-depth exploration of the biosynthesis and post-translational modifications of ranatuerin-2 peptides, with a focus on ranatuerin-2ARb. While specific data for this compound is limited, this document extrapolates from closely related and well-characterized ranatuerin-2 family members to present a comprehensive overview. We will delve into the genetic blueprint of the precursor protein, the enzymatic cascade leading to the mature peptide, and the critical post-translational modifications that bestow its biological activity. This guide also includes detailed experimental protocols and quantitative data to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.
Biosynthesis of the Ranatuerin-2 Precursor
The journey of a mature ranatuerin-2 peptide begins with the transcription and translation of its corresponding gene into a precursor protein. This prepropeptide serves as a template that undergoes a series of modifications to yield the final, active molecule. The precursor protein of ranatuerin-2 peptides typically exhibits a conserved architecture consisting of three distinct domains.[1][2][3][4]
-
Signal Peptide: A hydrophobic N-terminal sequence of approximately 22 amino acids that directs the precursor protein to the endoplasmic reticulum for secretion.[1][3][4]
-
Acidic Spacer Peptide: An intervening sequence of acidic amino acid residues.
-
Mature Peptide: The C-terminal region that will become the active ranatuerin-2 peptide.
This tripartite structure is a common feature among many amphibian antimicrobial peptides.
Genetic Blueprint: The Precursor cDNA
The primary structure of the ranatuerin-2 precursor is deduced from its encoding cDNA, which is typically isolated from a cDNA library constructed from the skin secretions of the source amphibian. For instance, the cDNA encoding ranatuerin-2Pb was successfully cloned from a skin secretion-derived cDNA library of Rana pipiens.[1][5] Similarly, the precursor for ranatuerin-2-AW was identified from the Wuyi torrent frog, Amolops wuyiensis.[3][6][7]
Post-Translational Modifications: The Path to a Functional Peptide
Following translation, the inactive precursor protein undergoes a series of crucial post-translational modifications (PTMs) to become a biologically active ranatuerin-2 peptide. These modifications are essential for the peptide's structure, stability, and ultimately, its antimicrobial and anticancer activities.
Proteolytic Cleavage
The first step in the maturation process is the proteolytic cleavage of the signal peptide by a signal peptidase upon entry into the endoplasmic reticulum. Subsequently, the acidic spacer peptide is excised by propeptide convertases. A classical -KR- processing site often demarcates the cleavage point for the release of the mature peptide.[1][3][8]
C-terminal Amidation
Many ranatuerin-2 peptides, like other AMPs, undergo C-terminal amidation. This modification, where the C-terminal carboxyl group is converted to an amide, is crucial for enhancing the peptide's antimicrobial activity and stability by increasing its net positive charge and resistance to carboxypeptidases.
Disulfide Bridge Formation: The "Rana Box"
A hallmark of the ranatuerin-2 family is the presence of a C-terminal cyclic domain known as the "Rana box".[6][8] This structure is formed by a disulfide bridge between two conserved cysteine residues.[6] While the exact role of the Rana box is still under investigation, it is believed to be important for maintaining the structural integrity and, in some cases, the biological activity of the peptide.[8][9] However, some studies have shown that the removal of the Rana box does not always lead to a loss of antibacterial activity, suggesting its role may be context-dependent.[6][7]
Quantitative Data Summary
The following table summarizes key quantitative data for representative ranatuerin-2 peptides. This information is critical for researchers aiming to synthesize or characterize these molecules.
| Peptide | Amino Acid Sequence | Molecular Weight (Da) | Organism |
| Ranatuerin-2Pb | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT | 3565.2 | Rana pipiens[5] |
| Ranatuerin-2PLx | GLLDIVKKVVTGIAAHVAGKNLKCKITGGC | 2932.6 | Rana palustris[8] |
| Ranatuerin-2-AW | GFMDTAKNVAKNVAATLLDKLKCKITGGC | 3045.6 | Amolops wuyiensis[6][7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of ranatuerin-2 biosynthesis and characterization.
"Shotgun" Cloning of Precursor-Encoding cDNA
This technique is used to identify the nucleotide sequence encoding the ranatuerin-2 precursor from a cDNA library derived from frog skin secretions.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the skin secretion of the amphibian. A 3'-RACE primer is used to synthesize first-strand cDNA.
-
PCR Amplification: A degenerate sense primer, designed based on the conserved N-terminal sequence of the mature peptide, and the 3'-RACE primer are used to amplify the cDNA of interest.
-
Cloning and Sequencing: The PCR product is purified, ligated into a cloning vector, and transformed into competent E. coli cells. Positive clones are selected and sequenced to determine the full nucleotide sequence of the precursor-encoding cDNA.[3]
Peptide Purification and Identification
-
Reverse-Phase HPLC (RP-HPLC): The crude skin secretion is fractionated using a C18 RP-HPLC column with a linear gradient of acetonitrile in 0.05% trifluoroacetic acid.
-
Mass Spectrometry (MALDI-TOF MS): The molecular masses of the peptides in each fraction are determined using MALDI-TOF mass spectrometry to identify fractions containing peptides of interest.[7]
-
Edman Degradation: The N-terminal amino acid sequence of the purified peptide is determined by automated Edman degradation to confirm its identity.
Antimicrobial Activity Assays
The minimal inhibitory concentration (MIC) of the synthetic peptide is determined against a panel of microorganisms.
-
Microorganism Culture: Bacteria and fungi are cultured in appropriate broth (e.g., Mueller-Hinton broth).
-
Peptide Dilution: The peptide is serially diluted in the culture medium in a 96-well microtiter plate.
-
Inoculation and Incubation: A standardized suspension of the microorganism is added to each well. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.[8]
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the key processes in the biosynthesis and experimental characterization of ranatuerin-2 peptides.
Caption: Biosynthesis and post-translational modification pathway of Ranatuerin-2 peptides.
Caption: Experimental workflow for the discovery and characterization of Ranatuerin-2 peptides.
References
- 1. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Immunomodulatory Effects of Ranatuerin-2ARb: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranatuerin-2ARb belongs to the Ranatuerin-2 family of antimicrobial peptides (AMPs), which are crucial components of the innate immune system in amphibians. While extensively recognized for their broad-spectrum antimicrobial properties, emerging evidence highlights their significant immunomodulatory potential. This technical guide provides an in-depth exploration of the immunomodulatory effects of this compound, drawing upon findings from related Ranatuerin-2 family peptides. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into the mechanisms of action, experimental protocols, and potential therapeutic applications of this promising peptide.
Immunomodulatory Activity of the Ranatuerin-2 Family
Peptides of the Ranatuerin-2 family have demonstrated notable anti-inflammatory and immunomodulatory activities. For instance, Rana-2PN, a member of this family, effectively curtails the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophage cell lines and in animal models of inflammation. The primary immunomodulatory mechanism of these peptides is believed to involve the neutralization of LPS and the modulation of key inflammatory signaling pathways. While direct data on this compound is not yet available, the activities of its analogues suggest a strong potential for similar immunomodulatory functions.
Data Presentation: Quantitative Analysis of Immunomodulatory Effects
The following tables summarize the quantitative data on the biological activities of peptides from the Ranatuerin-2 family.
Table 1: Antimicrobial and Hemolytic Activity of Ranatuerin-2 Family Peptides
| Peptide | Target Organism | MIC (µM) | HC₅₀ (µM) |
| Rana-2PN | Staphylococcus aureus | 12.5 - 100 | Not Reported |
| Escherichia coli | 12.5 - 100 | Not Reported | |
| Candida albicans | 12.5 - 100 | Not Reported | |
| Ranatuerin-2PLx | Methicillin-resistant Staphylococcus aureus (MRSA) | 256 | >100 |
| Ranatuerin-2Pb | Staphylococcus aureus | Not Reported | 16.11 |
| Escherichia coli | Not Reported | 16.11 | |
| Candida albicans | Not Reported | 16.11 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Not Reported | 16.11 |
MIC: Minimum Inhibitory Concentration; HC₅₀: 50% Hemolytic Concentration
Table 2: Anti-proliferative Activity of Ranatuerin-2 Family Peptides against Cancer Cell Lines
| Peptide | Cell Line | IC₅₀ (µM) |
| Ranatuerin-2PLx | H157 (Non-small cell lung cancer) | 5.79 |
| PC-3 (Prostate carcinoma) | 20.19 | |
| Ranatuerin-2Pb | NCI-H157 (Non-small cell lung cancer) | 1.453 |
| MCF-7 (Breast cancer) | 7.254 | |
| U251MG (Glioblastoma) | 2.172 | |
| PC-3 (Prostate carcinoma) | 2.251 |
IC₅₀: 50% Inhibitory Concentration
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the immunomodulatory effects of this compound.
In Vitro Anti-inflammatory Activity Assay using LPS-stimulated RAW264.7 Macrophages
This protocol is designed to evaluate the ability of this compound to suppress the production of pro-inflammatory mediators in a well-established in vitro model of inflammation.
1. Cell Culture and Seeding:
-
Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed the cells in 96-well plates at a density of 5 x 10⁵ cells/mL and incubate for 1 hour at 37°C in a 5% CO₂ atmosphere.[1]
2. Peptide and LPS Treatment:
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.[1][2]
3. Measurement of Nitric Oxide (NO) Production:
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite, a stable product of NO, using the Griess reagent.
4. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):
-
Collect the cell culture supernatant after 12-24 hours of stimulation.
-
Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[1][3]
5. Cell Viability Assay:
-
Assess the cytotoxicity of this compound on RAW264.7 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to ensure that the observed anti-inflammatory effects are not due to cell death.[1][3]
Western Blot Analysis of Signaling Pathways
This method is employed to investigate the molecular mechanisms underlying the immunomodulatory effects of this compound by examining its impact on key inflammatory signaling pathways.
1. Cell Lysis and Protein Quantification:
-
After treatment with this compound and/or LPS, wash the RAW264.7 cells with cold PBS and lyse them using RIPA buffer.
-
Determine the protein concentration of the cell lysates using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for key signaling proteins (e.g., phosphorylated and total forms of p65 NF-κB, p38 MAPK, ERK1/2, JNK).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Signaling Pathways and Visualizations
The immunomodulatory effects of Ranatuerin-2 family peptides are mediated through the modulation of critical intracellular signaling cascades.
NF-κB and MAPK Signaling Pathways
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It binds to Toll-like receptor 4 (TLR4) on the surface of macrophages, triggering a signaling cascade that leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK1/2, and JNK). These pathways are central to the production of pro-inflammatory cytokines and mediators. Ranatuerin-2 peptides are hypothesized to exert their anti-inflammatory effects by interfering with these signaling cascades.
Caption: Proposed mechanism of this compound in modulating LPS-induced inflammation.
Experimental Workflow for Assessing Immunomodulatory Activity
The logical flow of experiments to characterize the immunomodulatory effects of a novel peptide like this compound is depicted below.
Caption: A typical experimental workflow for immunomodulatory peptide characterization.
Conclusion
While specific data on this compound is still forthcoming, the existing body of research on the Ranatuerin-2 family of peptides strongly suggests its potential as a significant immunomodulatory agent. The ability to suppress pro-inflammatory responses, coupled with their inherent antimicrobial properties, positions these peptides as promising candidates for the development of novel therapeutics for a range of inflammatory and infectious diseases. Further investigation into the precise mechanisms of action and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential. This guide provides a solid foundation for researchers to design and execute experiments aimed at unraveling the immunomodulatory facets of this intriguing peptide.
References
Methodological & Application
Application Notes and Protocols: Solid-Phase Peptide Synthesis of Ranatuerin-2 Family Peptides
Introduction
Ranatuerins are a family of antimicrobial peptides (AMPs) originally isolated from the skin secretions of various frog species. These peptides represent a promising class of therapeutics in an era of growing antimicrobial resistance. Ranatuerin-2 peptides are characterized by an N-terminal α-helical domain and a C-terminal cyclic domain, often referred to as a "Rana box," which is formed by a disulfide bridge between two cysteine residues.[1] They typically exhibit broad-spectrum activity against pathogenic microorganisms.[2][3]
This document provides a detailed protocol for the chemical synthesis of a representative Ranatuerin-2 peptide using Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS). As the specific amino acid sequence for Ranatuerin-2ARb is not publicly available, this protocol will use the well-documented sequence of Ranatuerin-2Pb (Sequence: SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT) as a representative model.[2] The C-terminus of this peptide is a carboxyl group. The principles and steps outlined are broadly applicable to other peptides within the Ranatuerin-2 family.
This protocol is intended for researchers, scientists, and drug development professionals familiar with peptide chemistry and standard laboratory procedures.
Materials and Reagents
Reagents for Synthesis and Analysis
| Reagent | Grade | Purpose |
| Resins | ||
| Wang Resin | 100-200 mesh, 0.5-1.0 mmol/g | Solid support for peptides with a C-terminal carboxyl group. |
| Amino Acids | ||
| Fmoc-L-Amino Acids | Synthesis Grade | Building blocks for peptide chain assembly. |
| Fmoc-Cys(Trt)-OH | Synthesis Grade | Cysteine with acid-labile Trityl protecting group. |
| Solvents | ||
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Primary solvent for washing and coupling reactions. |
| Dichloromethane (DCM) | ACS Grade | Solvent for resin swelling and washing. |
| Piperidine | Reagent Grade | Fmoc deprotection agent. |
| Diisopropylethylamine (DIEA) | Reagent Grade | Activation base for coupling reactions. |
| Coupling Reagents | ||
| HBTU / HATU | Synthesis Grade | Amino acid activation agent. |
| HOBt / HOAt | Synthesis Grade | Additive to suppress racemization during coupling. |
| Cleavage Reagents | ||
| Trifluoroacetic Acid (TFA) | Reagent Grade | Cleaves peptide from resin and removes side-chain protecting groups. |
| Triisopropylsilane (TIS) | Reagent Grade | Cation scavenger during cleavage. |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Scavenger for Trityl groups. |
| Deionized Water (H₂O) | HPLC Grade | Scavenger and solvent. |
| Diethyl Ether | ACS Grade, Cold (<4°C) | Precipitation of crude peptide. |
| Buffers & Other | ||
| Acetonitrile (ACN) | HPLC Grade | Mobile phase for HPLC purification. |
| Ammonium Bicarbonate (NH₄HCO₃) | ACS Grade | Buffer for disulfide bond formation. |
Equipment
-
Automated or Manual Peptide Synthesizer
-
Lyophilizer (Freeze-Dryer)
-
High-Performance Liquid Chromatography (HPLC) System (Analytical and Preparative)
-
C18 Reverse-Phase HPLC Columns
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Centrifuge
-
Vortex Mixer
-
pH Meter
Experimental Protocol
The synthesis of Ranatuerin-2Pb involves four main stages: chain assembly via Fmoc-SPPS, cleavage from the resin and deprotection, disulfide bond formation (cyclization), and finally, purification and analysis.
SPPS Workflow Diagram
Caption: Workflow for the Solid-Phase Synthesis of Ranatuerin-2Pb.
Step-by-Step Methodology
Step 1: Resin Preparation (Swelling)
-
Place the Wang resin (scaled to 0.1 mmol) into a reaction vessel.
-
Add DMF (10 mL per gram of resin) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
Drain the DMF from the reaction vessel.
Step 2: First Amino Acid Coupling (Loading)
-
The first amino acid, Fmoc-Thr(tBu)-OH, is coupled to the Wang resin. This is often a pre-loaded resin, but if not, a standard esterification protocol (e.g., using DIC/DMAP) is required.
Step 3: SPPS Cycles (Chain Elongation) Perform the following cycle for each amino acid in the sequence, from the C-terminus to the N-terminus.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once. This removes the Fmoc protecting group from the N-terminal amine.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling agent like HBTU (3-5 eq.) and a base such as DIEA (6-10 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the reaction for 1-2 hours at room temperature.
-
Optional: Perform a ninhydrin test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Repeat this cycle until all 34 amino acids of the Ranatuerin-2Pb sequence have been coupled.
Step 4: Cleavage and Side-Chain Deprotection
-
After the final coupling cycle, wash the peptide-resin complex with DCM and dry it under a vacuum.
-
Prepare a cleavage cocktail: 94% TFA, 2% TIS, 2% EDT, and 2% H₂O. Caution: Work in a fume hood and wear appropriate PPE.
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per 0.1 mmol scale).
-
Agitate the mixture at room temperature for 2-3 hours. This cleaves the peptide from the resin and removes side-chain protecting groups (e.g., Trt from Cys).[4]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
Step 5: Peptide Precipitation and Isolation
-
Concentrate the TFA solution slightly under a stream of nitrogen.
-
Add the concentrated solution dropwise into a 50 mL centrifuge tube containing cold diethyl ether (approx. 40 mL).
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture at 3000 x g for 10 minutes. Discard the supernatant.
-
Wash the peptide pellet twice more with cold diethyl ether, centrifuging each time.
-
After the final wash, dry the crude peptide pellet under a vacuum to remove residual ether.
Step 6: Disulfide Bond Formation (Cyclization)
-
Dissolve the crude peptide in a dilute aqueous solution of ammonium bicarbonate (0.1 M, pH ~8.5) to a final peptide concentration of 0.1-0.5 mg/mL.
-
Stir the solution gently, open to the air, for 24-48 hours at room temperature. This facilitates air oxidation of the two cysteine thiol groups to form the intramolecular disulfide bridge.[2]
-
Monitor the reaction progress by taking small aliquots and analyzing them by RP-HPLC and MS to observe the conversion of the linear (reduced) peptide to the cyclic (oxidized) form.
-
Once the reaction is complete, freeze the solution and lyophilize it to obtain the crude cyclic peptide powder.
Step 7: Purification
-
Dissolve the lyophilized crude peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water).
-
Purify the peptide using preparative reverse-phase HPLC with a C18 column.
-
Elute the peptide using a linear gradient of Buffer B (e.g., 0.1% TFA in 90% Acetonitrile / 10% water). A typical gradient might be 10-60% Buffer B over 60 minutes.
-
Collect fractions and analyze them using analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.
-
Pool the pure fractions, freeze, and lyophilize to obtain the final purified Ranatuerin-2Pb.
Data Presentation and Quality Control
The final product should be a white, fluffy powder. Purity is typically assessed by analytical RP-HPLC and should be >95%.[2] The identity is confirmed by comparing the observed molecular weight from mass spectrometry with the theoretical mass.
Quantitative Data Summary for Ranatuerin-2Pb
| Parameter | Value / Description |
| Amino Acid Sequence | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT |
| Number of Residues | 34 |
| C-Terminus | Carboxylic Acid |
| Disulfide Bridge | Cys(26) - Cys(31) |
| Theoretical Mass (Avg.) | ~3694.4 Da |
| Observed Mass (MALDI-TOF) | Expected to be within +/- 1 Da of theoretical mass |
| Purity (Analytical HPLC) | >95% |
| Typical Yield | 10-25% (post-purification) |
Mechanism of Action
Ranatuerin-2 peptides, like many AMPs, exert their antimicrobial effect primarily by disrupting the integrity of bacterial cell membranes. Their cationic nature facilitates initial electrostatic attraction to the negatively charged components of bacterial membranes (like lipopolysaccharides or teichoic acids), while their amphipathic α-helical structure allows them to insert into and destabilize the lipid bilayer, leading to pore formation, leakage of cellular contents, and ultimately, cell death.
Diagram of Membrane Disruption
Caption: Mechanism of action of Ranatuerin-2 peptides on bacterial membranes.
References
- 1. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and its Truncated Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
Application Note: Recombinant Expression and Purification of Ranatuerin-2ARb
Introduction
Ranatuerins are a family of antimicrobial peptides (AMPs) originally isolated from the skin of frogs, such as Rana aurora aurora. These peptides are part of the innate immune system and typically exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Ranatuerin-2 peptides, specifically, are characterized by their cationic and amphipathic nature, which allows them to disrupt microbial cell membranes, making them promising candidates for novel antibiotic development.[2][3] The variant Ranatuerin-2ARb possesses potent antimicrobial properties with the advantage of low hemolytic activity, a critical factor for therapeutic applications.[1]
The limited availability from natural sources necessitates a robust and scalable production method. Recombinant expression in Escherichia coli offers a cost-effective and high-yield alternative to chemical synthesis or extraction from native organisms.[2][4] However, the small size and potential cytotoxicity of AMPs can pose challenges for recombinant expression, often leading to low yields or degradation by host proteases.
To overcome these challenges, this protocol employs a thioredoxin (Trx) fusion tag strategy.[5][6][7] The Trx tag is a highly soluble and stable protein that can significantly enhance the expression levels and solubility of its fusion partner.[6][7] This system includes a His-patch on the thioredoxin for efficient purification via Immobilized Metal Affinity Chromatography (IMAC) and an enterokinase cleavage site for the precise removal of the fusion tag, yielding the native this compound peptide.[8][9]
This application note provides a detailed, step-by-step protocol for the cloning, expression, and multi-step purification of this compound, culminating in a highly pure and bioactive peptide suitable for research and preclinical development.
Experimental Workflow
The overall process for producing recombinant this compound is outlined below. The workflow begins with the design and synthesis of the gene, followed by cloning into a thioredoxin fusion expression vector. The fusion protein is then expressed in E. coli, purified using IMAC, cleaved to release the target peptide, and finally polished using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials and Reagents
| Reagent/Material | Vendor | Catalog # |
| pThioHis Expression Vector | Thermo Fisher | Varies |
| E. coli DH5α Competent Cells | NEB | C2987H |
| E. coli BL21(DE3) Competent Cells | NEB | C2527H |
| Restriction Enzymes (NdeI, XhoI) | NEB | R0111S, R0146S |
| T4 DNA Ligase | NEB | M0202S |
| Ampicillin, Sodium Salt | Sigma-Aldrich | A9518 |
| IPTG, Dioxane-Free | Sigma-Aldrich | I6758 |
| Ni-NTA Agarose | Qiagen | 30210 |
| Recombinant Enterokinase | NEB | P8070S |
| C18 RP-HPLC Column | Waters | 186004825 |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | 302031 |
| Acetonitrile (ACN), HPLC Grade | Sigma-Aldrich | 34851 |
Detailed Experimental Protocols
Protocol 1: Gene Synthesis and Cloning
-
Gene Design and Synthesis:
-
The amino acid sequence for this compound is synthesized as a DNA fragment. The sequence should be codon-optimized for E. coli expression to enhance translation efficiency.[4]
-
Add an NdeI restriction site at the 5' end and an XhoI restriction site at the 3' end, ensuring the gene is in-frame with the N-terminal Trx-His tag and enterokinase cleavage site in the pThioHis vector.
-
-
Vector and Insert Preparation:
-
Digest 2 µg of the pThioHis vector and 1 µg of the synthesized this compound gene fragment with NdeI and XhoI restriction enzymes in a 50 µL reaction volume for 2 hours at 37°C.
-
Purify the digested vector and insert using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with a 3:1 molar ratio of insert to vector using T4 DNA Ligase.
-
Incubate the reaction for 1 hour at room temperature (22°C) or overnight at 16°C.
-
-
Transformation:
-
Transform 5 µL of the ligation product into 50 µL of chemically competent E. coli DH5α cells.
-
Plate the transformed cells on LB agar plates containing 100 µg/mL ampicillin and incubate overnight at 37°C.
-
-
Colony Screening:
-
Select several colonies and culture them in LB broth with ampicillin.
-
Isolate plasmid DNA and confirm the correct insertion via restriction digest and Sanger sequencing.
-
Protocol 2: Expression of Trx-Ranatuerin-2ARb Fusion Protein
-
Transformation for Expression:
-
Transform the sequence-verified plasmid into E. coli BL21(DE3) competent cells and plate on LB/ampicillin plates.[9]
-
-
Starter Culture:
-
Inoculate a single colony into 10 mL of LB broth containing 100 µg/mL ampicillin.
-
Incubate overnight at 37°C with shaking at 220 rpm.
-
-
Large-Scale Culture and Induction:
-
Inoculate 1 L of LB/ampicillin broth with the 10 mL overnight starter culture.
-
Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[9]
-
Reduce the temperature to 30°C and continue to incubate for 4-6 hours.
-
-
Cell Harvest:
-
Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Protocol 3: Purification of this compound
A. Cell Lysis and IMAC Purification
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM Imidazole, pH 8.0.
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM Imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM Imidazole, pH 8.0.[10]
-
Lysis:
-
Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds ON, 30 seconds OFF).
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
IMAC:
-
Equilibrate a 5 mL Ni-NTA agarose column with 10 column volumes (CV) of Lysis Buffer.
-
Load the clarified supernatant onto the column at a flow rate of 1 mL/min.
-
Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.[10]
-
Elute the Trx-Ranatuerin-2ARb fusion protein with 5 CV of Elution Buffer. Collect 1 mL fractions.
-
Analyze fractions by SDS-PAGE to identify those containing the purified fusion protein.
-
B. Enterokinase Cleavage
-
Buffer Exchange:
-
Pool the fractions containing the fusion protein and perform a buffer exchange into Enterokinase Cleavage Buffer (20 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 7.4) using a desalting column or dialysis.[8]
-
-
Cleavage Reaction:
C. RP-HPLC Polishing
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[13]
-
Purification:
-
After cleavage, acidify the sample by adding TFA to a final concentration of 0.1%.
-
Centrifuge at 15,000 x g for 10 minutes to remove any precipitate.
-
Inject the supernatant onto a semi-preparative C18 RP-HPLC column equilibrated with 95% Mobile Phase A and 5% Mobile Phase B.
-
Elute the peptide using a linear gradient of 5% to 65% Mobile Phase B over 40 minutes at a flow rate of 5 mL/min.[12][13]
-
Monitor the elution profile at 220 nm and collect fractions corresponding to the this compound peptide peak.
-
-
Final Steps:
-
Confirm the purity and identity of the fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide powder.
-
Data Presentation
The following tables summarize the expected quantitative results from a typical 1-liter culture preparation.
Table 1: Purification Summary
| Purification Step | Total Protein (mg) | Target Protein (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 450 | 35 | ~8% | 100% |
| IMAC Elution | 38 | 32 | >90% | 91% |
| After Cleavage | 32 | 2.5 (Peptide) | >90% (Mixture) | ~85% (Theoretical) |
| RP-HPLC Pool | 2.1 | 2.1 | >98% | 6% (Final) |
Table 2: Quality Control Analysis
| Analysis Method | Specification | Result |
| SDS-PAGE | Single band at ~3.5 kDa | Conforms |
| Mass Spectrometry | Expected MW ± 1 Da | Conforms |
| Analytical RP-HPLC | Purity > 98% | Conforms |
| Antimicrobial Assay (MIC vs. S. aureus) | 8-16 µM | 12.5 µM |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Protein Expression | Codon bias; Protein toxicity. | Use codon-optimized gene; Lower induction temperature (18-25°C) and IPTG concentration (0.1 mM). |
| Inclusion Body Formation | High expression rate; Hydrophobic peptide. | Lower induction temperature; Fuse with a more soluble partner like MBP or GST. |
| Inefficient Cleavage | Inaccessible cleavage site; Inactive enzyme. | Linearize protein with 1-2 M urea during cleavage[14]; Confirm enzyme activity with a control substrate. |
| Peptide Loss during RP-HPLC | Irreversible binding; Precipitation on column. | Ensure sample is fully acidified (pH < 3) before injection; Reduce initial ACN concentration in the gradient. |
Conclusion
This application note details a comprehensive and reproducible workflow for the high-yield recombinant expression and purification of the antimicrobial peptide this compound. By utilizing a thioredoxin fusion partner, the challenges typically associated with AMP production are effectively mitigated, enabling the recovery of highly pure, bioactive peptide. The combination of IMAC for capture and RP-HPLC for polishing ensures a final product purity exceeding 98%, suitable for advanced functional and structural studies. This protocol provides a robust foundation for researchers and drug developers seeking to produce Ranatuerin peptides and other challenging AMPs in scalable quantities.
References
- 1. researchgate.net [researchgate.net]
- 2. Production and Purification of Two Bioactive Antimicrobial Peptides Using a Two-Step Approach Involving an Elastin-Like Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Bioprocessing of Recombinant Proteins: Expression Hosts and Process Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and purification of thioredoxin fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and purification of thioredoxin fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pro.unibz.it [pro.unibz.it]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. abmgood.com [abmgood.com]
- 12. hplc.eu [hplc.eu]
- 13. bachem.com [bachem.com]
- 14. abmgood.com [abmgood.com]
Application Notes and Protocols for Assessing Ranatuerin-2ARb Toxicity using a Hemolytic Assay
Introduction
Ranatuerins are a family of antimicrobial peptides (AMPs) first identified in the skin secretions of frogs from the Rana genus.[1] Specifically, the Ranatuerin-2 subfamily is characterized by a broad spectrum of antimicrobial activity coupled with generally low hemolytic activity, making them promising candidates for novel therapeutic agents.[1][2] Ranatuerin-2 peptides typically feature a conserved N-terminal α-helical domain and a C-terminal heptapeptide 'rana box'.[1] As with any potential systemic therapeutic, assessing the toxicity of these peptides against mammalian cells is a critical step in development. The hemolytic assay is a fundamental, cost-effective, and rapid method for initial cytotoxicity screening.[3] It measures the ability of a compound to damage red blood cell (RBC) membranes, leading to the release of hemoglobin. This protocol provides a detailed methodology for evaluating the hemolytic potential of the peptide Ranatuerin-2ARb.
Principle of the Hemolytic Assay
The hemolytic assay is a colorimetric method that quantifies the amount of hemoglobin released from erythrocytes upon their lysis.[4] A suspension of washed red blood cells is incubated with various concentrations of the test peptide. The samples are then centrifuged to pellet intact RBCs and cell debris. The amount of hemoglobin in the supernatant is measured spectrophotometrically at a wavelength of approximately 540-570 nm. The results are expressed as a percentage of the hemolysis observed with a positive control (a substance that causes 100% lysis, such as Triton X-100) and a negative control (a substance that causes no lysis, such as Phosphate-Buffered Saline).[1][4] The primary endpoint is often the HC50 value, which is the concentration of the peptide that causes 50% hemolysis.[4][5]
Quantitative Data on Related Ranatuerin Peptides
While specific data for this compound is not available in the cited literature, the following table summarizes the hemolytic activity of other Ranatuerin-2 family peptides to provide a comparative baseline. Peptides in this family generally exhibit low to moderate hemolytic activity.[1][2]
| Peptide | Source Organism | HC50 (µM) | Hemolysis at Specific Concentration | Erythrocyte Source |
| Ranatuerin-2Pb | Rana pipiens | 16.11 | ~20% at 8 µM | Horse |
| RPa (Analogue) | Synthetic | 63.90 | ~20% at 32 µM | Horse |
| RPb (Analogue) | Synthetic | 178.0 | ~20% at 64 µM | Horse |
| R2AW | Amolops wuyiensis | >256 | ~20% at 256 µM | Horse |
| Ranatuerin-2PLx | Lithobates palustris | >512 | <5% at 128 µM | Horse |
Table 1: Summary of hemolytic activity for various Ranatuerin-2 peptides and their analogues. Data is compiled from multiple studies to illustrate the typical range of toxicity within this peptide family.[2][5]
Experimental Protocol
This protocol details the steps for determining the hemolytic activity of this compound against mammalian red blood cells.
1. Materials and Reagents
-
This compound peptide: Lyophilized powder of known purity.
-
Erythrocytes: Freshly collected mammalian blood (e.g., human, horse, sheep) with an anticoagulant (e.g., EDTA, heparin).[1]
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Triton X-100: 1% (v/v) solution in PBS (Positive Control).[1][5]
-
Dimethyl Sulfoxide (DMSO): For dissolving the peptide, if necessary.
-
Microcentrifuge tubes: 1.5 mL or 2 mL.
-
96-well plate: V-bottom or U-bottom.[6]
-
Spectrophotometer/Microplate reader: Capable of reading absorbance at 540-570 nm.
-
Centrifuge: Capable of spinning microcentrifuge tubes or 96-well plates.
2. Preparation of Erythrocyte Suspension
-
Transfer a sample of whole blood into a centrifuge tube.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).
-
Resuspend the red blood cell pellet in 5 volumes of cold PBS (pH 7.4).
-
Repeat the centrifugation and washing steps (Steps 2-4) three more times to ensure complete removal of plasma proteins.
-
After the final wash, resuspend the packed erythrocytes in PBS to create a 2% (v/v) erythrocyte suspension.[1] Keep the suspension on ice.
3. Assay Procedure
-
Peptide Preparation: Prepare a stock solution of this compound in PBS or a minimal amount of DMSO. Create a series of 2-fold serial dilutions of the peptide in PBS to cover a broad concentration range (e.g., from 1 µM to 512 µM).[1]
-
Plate Setup:
-
Incubation: Add 100 µL of the 2% erythrocyte suspension to each well. The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C for 1 hour with gentle shaking.[1]
-
Centrifugation: Centrifuge the 96-well plate at 1,000 x g for 5 minutes to pellet the intact erythrocytes.[1]
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Be cautious not to disturb the cell pellet.
4. Data Collection and Analysis
-
Absorbance Measurement: Measure the absorbance of the hemoglobin in the supernatant at 570 nm using a microplate reader.
-
Calculation of Percent Hemolysis: Calculate the percentage of hemolysis for each peptide concentration using the following formula:
% Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100
Where:
-
Abs_sample is the absorbance of the wells treated with the peptide.
-
Abs_negative is the average absorbance of the negative control (PBS).
-
Abs_positive is the average absorbance of the positive control (1% Triton X-100).
-
-
HC50 Determination: Plot the percentage of hemolysis as a function of the peptide concentration (on a logarithmic scale). The HC50 value is the concentration of the peptide that causes 50% hemolysis, which can be determined using non-linear regression analysis.[3][4]
Visualizations
Caption: Experimental workflow for the hemolytic assay.
Caption: Dose-response relationship in peptide-induced hemolysis.
References
- 1. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using Anoplin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anticancer Activity of Ranatuerin-2ARb Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common cell viability assays for evaluating the anticancer potential of the amphibian-derived peptide, Ranatuerin-2ARb. The protocols detailed herein are foundational for determining the cytotoxic and apoptotic effects of this peptide on various cancer cell lines. While specific data for this compound is emerging, the methodologies are based on established practices for similar anticancer peptides.
Introduction to Ranatuerin-2 Peptides and their Anticancer Potential
Ranatuerins are a family of antimicrobial peptides originally isolated from frog skin secretions.[1] Beyond their antimicrobial properties, several members of the ranatuerin family, such as Ranatuerin-2PLx and Ranatuerin-2Pb, have demonstrated significant potential in inhibiting the proliferation of various tumor cells.[1][2] These peptides are thought to exert their anticancer effects through mechanisms that can include membrane disruption and the induction of apoptosis.[1][3] this compound is a member of this promising class of peptides, and rigorous evaluation of its effects on cancer cell viability is a critical step in its development as a potential therapeutic agent.
Overview of Key Cell Viability Assays
To comprehensively assess the anticancer activity of this compound, a multi-assay approach is recommended. This allows for the elucidation of different aspects of the peptide's effects on cancer cells.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.
-
LDH Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[2] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[2]
-
Flow Cytometry with Annexin V & Propidium Iodide (PI) Staining: This technique is used to detect and quantify apoptosis.[3] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[3]
Data Presentation: Anticancer Activity of Ranatuerin-2 Peptides
The following table summarizes the 50% inhibitory concentration (IC50) values for related Ranatuerin-2 peptides against various human cancer cell lines. This data serves as a reference for the expected potency of this compound.
| Peptide | Cancer Cell Line | IC50 (µM) | Assay | Reference |
| Ranatuerin-2Pb | NCI-H157 (Lung Cancer) | 1.453 | MTT | [2] |
| MCF-7 (Breast Cancer) | 7.254 | MTT | [2] | |
| U251MG (Glioblastoma) | 2.172 | MTT | [2] | |
| PC-3 (Prostate Cancer) | 2.251 | MTT | [2] | |
| RPa (Analogue of Ranatuerin-2Pb) | NCI-H157 (Lung Cancer) | 5.841 | MTT | [2] |
| RPb (Analogue of Ranatuerin-2Pb) | NCI-H157 (Lung Cancer) | 6.856 | MTT | [2] |
Experimental Protocols
General Cell Culture and Peptide Preparation
-
Cell Lines: A panel of human cancer cell lines should be used, for example, NCI-H157 (lung), MCF-7 (breast), U251MG (glioblastoma), and PC-3 (prostate).[2]
-
Culture Conditions: Cells should be cultured in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Peptide Preparation: Synthesize or procure high-purity this compound. Prepare a stock solution (e.g., 1 mM) in sterile, nuclease-free water or a suitable buffer. Further dilutions should be made in the appropriate cell culture medium to the desired final concentrations.
MTT Assay Protocol for Cell Viability
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[3]
-
Peptide Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., a serial dilution from 100 µM to 0.78 µM). Include a vehicle control (medium with the same solvent concentration used for the peptide) and a positive control for cell death (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH Cytotoxicity Assay Protocol
This protocol is based on commercially available LDH assay kits.[2]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells treated with a lysis buffer) and a spontaneous release control (untreated cells).
Flow Cytometry Protocol for Apoptosis Detection
This protocol outlines the use of Annexin V-FITC and Propidium Iodide staining.[3]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for various time points (e.g., 6, 12, and 24 hours).[3]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound anticancer activity.
Apoptosis Signaling Pathway
Caption: Proposed apoptotic signaling pathway for this compound.
References
- 1. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Elucidating the Secondary Structure of Ranatuerin-2ARb using Circular Dichroism Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranatuerin-2 peptides are a class of antimicrobial peptides (AMPs) isolated from the skin secretions of various frog species. These peptides represent a promising source for the development of novel therapeutic agents due to their broad-spectrum antimicrobial activity. A member of this family, Ranatuerin-2ARb, originating from the frog Rana areolata, has demonstrated activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.[1][2] The therapeutic potential of such peptides is intrinsically linked to their three-dimensional structure, which dictates their mechanism of action, often involving membrane disruption.
Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique widely used for the rapid assessment of the secondary structure of peptides and proteins in solution.[3] This method measures the differential absorption of left and right circularly polarized light by chiral molecules, providing characteristic spectral signatures for different secondary structural elements such as α-helices, β-sheets, and random coils. For amphipathic peptides like this compound, CD spectroscopy is particularly valuable for investigating conformational changes upon interaction with membrane-mimicking environments, such as trifluoroethanol (TFE) or lipid vesicles, which can be crucial for their biological activity.
While specific circular dichroism data for this compound is not yet available in the public domain, this application note provides a comprehensive protocol and representative data based on studies of closely related Ranatuerin-2 peptides. The methodologies and expected structural behaviors are highly applicable for researchers initiating structural studies on this compound.
Data Presentation: Secondary Structure of Ranatuerin-2 Peptides
The secondary structure of Ranatuerin-2 peptides is highly dependent on the solvent environment. In aqueous solutions, they typically adopt a disordered or random coil conformation. However, in the presence of membrane-mimicking environments, they tend to fold into a more ordered, predominantly α-helical structure. This conformational flexibility is a hallmark of many antimicrobial peptides and is believed to be essential for their membrane-disruptive activity.
The following table summarizes the quantitative secondary structure analysis of various Ranatuerin-2 peptides in different solvent systems, as determined by circular dichroism.
| Peptide | Solvent/Environment | α-Helix (%) | β-Sheet (%) | Turn (%) | Unordered/Random Coil (%) | Reference |
| Ranatuerin-2Pb | Aqueous Solution (H₂O) | 13.9 | 32.5 | 19.3 | 34.3 | |
| 50% TFE/H₂O | 48.7 | 10.5 | 13.1 | 27.7 | ||
| POPC/POPG (1:1) Liposomes | 49.6 | 12.0 | 11.2 | 27.2 | ||
| POPE/POPG (3:1) Liposomes | 37.8 | 17.5 | 12.9 | 31.8 | ||
| Ranatuerin-2PLx | 10 mM Ammonium Acetate | - | - | - | Random Coil | [2] |
| 50% TFE | ~45 | - | - | - | [2] | |
| R2AW | 50% TFE | Predominantly α-helical | - | - | - | [1] |
Note: The percentages of secondary structure elements are often calculated using deconvolution algorithms like BESTSEL or similar software. The absence of a value (-) indicates that it was not reported in the cited study.
Experimental Workflow for CD Spectroscopy of this compound
Caption: Workflow for determining the secondary structure of this compound via CD spectroscopy.
Experimental Protocols
This section provides a detailed protocol for determining the secondary structure of this compound using circular dichroism spectroscopy.
Materials and Reagents
-
Synthetic this compound peptide (purity >95% as determined by HPLC)
-
10 mM Sodium Phosphate buffer, pH 7.4
-
2,2,2-Trifluoroethanol (TFE), spectroscopy grade
-
High-purity water (Milli-Q or equivalent)
-
Nitrogen gas for purging the CD instrument
Equipment
-
Circular Dichroism Spectropolarimeter (e.g., Jasco J-815 or similar)
-
Quartz cuvette with a 1 mm path length
-
Thermostatic cell holder
-
UV-Vis Spectrophotometer for concentration determination
-
Calibrated micropipettes
Peptide Sample Preparation
-
Peptide Stock Solution: Accurately weigh a small amount of lyophilized this compound and dissolve it in the aqueous buffer to create a concentrated stock solution (e.g., 1-2 mM).
-
Concentration Determination: Determine the precise concentration of the peptide stock solution using UV absorbance at 280 nm if the peptide contains Tryptophan or Tyrosine residues. Alternatively, use quantitative amino acid analysis for higher accuracy.
-
Working Solutions: Prepare the final peptide solutions for CD analysis by diluting the stock solution into the desired solvents. A typical final peptide concentration is between 50 µM and 100 µM.[2] Prepare a sufficient volume for each of the following:
-
Aqueous Environment: this compound in 10 mM sodium phosphate buffer.
-
Membrane-Mimicking Environment: this compound in a 50% (v/v) TFE/buffer solution.
-
CD Instrument Setup and Data Acquisition
-
Instrument Purging: Purge the CD spectropolarimeter with nitrogen gas for at least 30 minutes prior to use to remove oxygen, which absorbs in the far-UV region.
-
Parameter Setup: Set the acquisition parameters on the instrument's software. Typical parameters for peptide secondary structure analysis are:
-
Blank Measurement: Fill the 1 mm quartz cuvette with the solvent (e.g., 10 mM phosphate buffer or 50% TFE solution) that does not contain the peptide. Place the cuvette in the cell holder and record a blank spectrum using the same parameters as for the sample. Repeat for each solvent used.
-
Sample Measurement: Carefully rinse the cuvette with the peptide solution before filling it. Ensure there are no air bubbles in the light path. Place the cuvette in the cell holder and acquire the CD spectrum.
Data Processing and Analysis
-
Blank Subtraction: Subtract the corresponding blank (solvent) spectrum from the raw peptide spectrum to correct for any background signal from the buffer and TFE.
-
Conversion to Molar Residue Ellipticity: Convert the measured ellipticity (in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) Where:
-
θ is the observed ellipticity in degrees.
-
c is the peptide concentration in moles per liter.
-
n is the number of amino acid residues in the peptide.
-
l is the path length of the cuvette in centimeters.
-
-
Secondary Structure Deconvolution: Use a deconvolution software program (e.g., BeStSel, CDSSTR, CONTINLL, or the software provided with the CD instrument) to estimate the percentage of α-helix, β-sheet, turns, and random coil from the processed CD spectrum. These programs fit the experimental spectrum to a basis set of spectra from proteins with known secondary structures.
Conclusion
Circular dichroism spectroscopy is an indispensable tool for the structural characterization of antimicrobial peptides like this compound. The provided protocol, based on established methodologies for related Ranatuerin-2 peptides, offers a robust framework for investigating the secondary structure of this compound in different environments. The expected outcome is that this compound, like its homologs, will exhibit a predominantly random coil structure in aqueous solution and transition to a more ordered, α-helical conformation in a membrane-mimicking environment. This structural transition is a key indicator of its potential mechanism of action and is critical information for its further development as a therapeutic agent.
References
Application Note: Mass Spectrometry Analysis of Synthetic Ranatuerin-2ARb
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranatuerin-2 peptides are a family of antimicrobial peptides (AMPs) originally isolated from amphibian skin secretions. They exhibit broad-spectrum antimicrobial activity and are of significant interest in the development of new therapeutic agents. Synthetic versions of these peptides are crucial for research and preclinical development, requiring precise and robust analytical methods to ensure their identity, purity, and stability. Mass spectrometry is an indispensable tool for the comprehensive characterization of synthetic peptides like Ranatuerin-2ARb.
This application note provides detailed protocols for the analysis of synthetic this compound using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).
Disclaimer: The exact amino acid sequence of this compound is not publicly available. For the purpose of this application note, the closely related peptide, Ranatuerin-2Pb (Sequence: SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT), will be used as a representative example to demonstrate the analytical workflow and data interpretation.
Data Presentation
The primary goal of mass spectrometry analysis of synthetic this compound is to confirm its molecular weight and sequence, as well as to identify any impurities. The following tables summarize the expected quantitative data for the representative peptide, Ranatuerin-2Pb.
Table 1: Theoretical and Observed Mass of Ranatuerin-2Pb
| Parameter | Value |
| Amino Acid Sequence | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT |
| Theoretical Monoisotopic Mass | 3496.95 Da |
| Theoretical Average Mass | 3499.21 Da |
| Observed Monoisotopic Mass (MALDI-TOF, [M+H]⁺) | Provide Experimental Value |
Table 2: Expected Ions in MALDI-TOF Mass Spectrum of Ranatuerin-2Pb
| Ion | Calculated m/z | Observed m/z | Relative Intensity (%) |
| [M+H]⁺ | 3497.96 | Provide Experimental Value | 100 |
| [M+Na]⁺ | 3519.94 | Provide Experimental Value | Provide Experimental Value |
| [M+K]⁺ | 3535.91 | Provide Experimental Value | Provide Experimental Value |
| [M+2H]²⁺ | 1749.48 | Provide Experimental Value | Provide Experimental Value |
Table 3: Representative Fragment Ions for Ranatuerin-2Pb in LC-ESI-MS/MS
| Precursor Ion (m/z) | Fragment Ion Type | Sequence | Calculated m/z | Observed m/z |
| Provide Precursor m/z | y₁ | T | 102.05 | Provide Experimental Value |
| Provide Precursor m/z | b₂ | SF | 235.12 | Provide Experimental Value |
| Provide Precursor m/z | y₃ | GCR | 404.19 | Provide Experimental Value |
| Provide Precursor m/z | b₄ | SFLT | 437.26 | Provide Experimental Value |
| Provide Precursor m/z | y₅ | TGGCR | 518.25 | Provide Experimental Value |
| Provide Precursor m/z | b₆ | SFLTTV | 638.39 | Provide Experimental Value |
| Provide Precursor m/z | y₇ | KVTGGCR | 745.41 | Provide Experimental Value |
| Provide Precursor m/z | b₈ | SFLTTVKK | 894.61 | Provide Experimental Value |
Note: The observed m/z values and relative intensities are to be filled in with experimental data. The selection of fragment ions will depend on the collision energy and instrument used.
Experimental Protocols
Synthesis and Purification of this compound
Synthetic this compound is typically produced by solid-phase peptide synthesis (SPPS). Following synthesis, the crude peptide is cleaved from the resin and deprotected. Purification is essential to remove truncated sequences, deletion sequences, and other synthesis-related impurities.
Protocol for Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% trifluoroacetic acid - TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[1]
-
Use a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient might be 5% to 65% acetonitrile over 60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the main peak.
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilize the pure fractions to obtain the final peptide product.
MALDI-TOF Mass Spectrometry Analysis
MALDI-TOF MS is a rapid and sensitive method for determining the molecular weight of the synthetic peptide and assessing its purity.
Protocol for MALDI-TOF MS:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the purified this compound in 0.1% TFA.
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50% acetonitrile/0.1% TFA.
-
-
Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the peptide solution to the matrix spot and mix gently by pipetting up and down.
-
Alternatively, pre-mix the peptide and matrix solutions in a 1:1 ratio before spotting 1 µL of the mixture onto the target plate.
-
Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the peptide and matrix.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in positive ion reflectron mode over a mass range appropriate for the expected molecular weight of this compound (e.g., m/z 1000-5000).
-
Calibrate the instrument using a standard peptide mixture with known molecular weights.
-
-
Data Analysis:
-
Identify the peak corresponding to the singly protonated molecule, [M+H]⁺.
-
Check for the presence of other adducts (e.g., [M+Na]⁺, [M+K]⁺) and multiply charged species (e.g., [M+2H]²⁺).
-
Assess the purity of the sample by looking for peaks corresponding to impurities.
-
LC-ESI-MS/MS Analysis
LC-ESI-MS/MS provides further confirmation of the peptide's identity through fragmentation analysis, which can verify the amino acid sequence.
Protocol for LC-ESI-MS/MS:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the purified this compound in a solvent compatible with the LC mobile phase (e.g., 5% acetonitrile/0.1% formic acid).
-
Dilute the stock solution to a final concentration of approximately 10-100 fmol/µL.
-
-
Liquid Chromatography:
-
Use a C18 reverse-phase column suitable for peptide separations.
-
Employ a binary solvent system:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Run a linear gradient, for example, from 5% to 65% Solvent B over 30-60 minutes, at a flow rate of 200-300 nL/min.
-
-
Mass Spectrometry:
-
Couple the LC system to an electrospray ionization (ESI) source on a tandem mass spectrometer (e.g., a quadrupole-time-of-flight or Orbitrap instrument).
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
Perform a full MS scan over a range of m/z 300-1800 to detect the precursor ions of the peptide.
-
Select the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Acquire MS/MS spectra for the fragment ions.
-
-
Data Analysis:
-
Process the raw data using appropriate software.
-
Identify the charge state of the precursor ions from the isotopic distribution in the MS1 spectrum.
-
Analyze the MS/MS spectra to identify the b- and y-ion series, which correspond to fragments containing the N- and C-terminus of the peptide, respectively.
-
Match the observed fragment ions to the theoretical fragmentation pattern of the expected this compound sequence to confirm its identity.
-
Visualizations
Caption: Experimental workflow for the synthesis, purification, and mass spectrometry analysis of this compound.
Caption: Logical flow of mass spectrometry techniques for comprehensive characterization of synthetic this compound.
References
In Vivo Efficacy Testing of Ranatuerin-2ARb in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranatuerin-2ARb is a member of the ranatuerin family of antimicrobial peptides (AMPs), which are naturally occurring host defense peptides found in amphibians.[1] Like other AMPs, ranatuerins exhibit a broad spectrum of activity against bacteria and have also demonstrated potential as anticancer agents.[2][3] The proposed anticancer mechanism for many AMPs involves the selective disruption of cancer cell membranes, which often have a higher negative surface charge compared to normal cells, and the induction of apoptosis.[4][5] Ranatuerin-2PLx, a related peptide, has been shown to inhibit the proliferation of various tumor cells and induce apoptosis through the activation of caspase-3.[3][6][7][8]
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of this compound's anticancer efficacy in preclinical animal models. Due to the limited availability of specific in vivo data for this compound, the following protocols are based on established methodologies for testing other anticancer peptides, including related ranatuerin peptides, in xenograft mouse models.
Data Presentation
As specific in vivo quantitative data for this compound is not yet publicly available, the following table is a template for summarizing prospective data from an in vivo efficacy study.
Table 1: Hypothetical In Vivo Efficacy of this compound in a Prostate Cancer (PC-3) Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Change in Body Weight (%) | Animal Survival Rate (%) |
| Vehicle Control | - | Intraperitoneal | 1500 ± 250 | 0 | +5 ± 2 | 100 |
| This compound | 5 | Intraperitoneal | 900 ± 180 | 40 | +3 ± 3 | 100 |
| This compound | 10 | Intraperitoneal | 525 ± 150 | 65 | +1 ± 4 | 100 |
| Positive Control (Docetaxel) | 10 | Intravenous | 450 ± 120 | 70 | -8 ± 5 | 100 |
Experimental Protocols
Cell Culture and Animal Models
1.1. Cell Line Maintenance:
-
Human prostate cancer cell line (PC-3) will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells will be maintained in a humidified incubator at 37°C with 5% CO2.
1.2. Animal Husbandry:
-
Male athymic nude mice (6-8 weeks old) will be used for the study.
-
Animals will be housed in a specific-pathogen-free (SPF) environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
All animal procedures will be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Xenograft Tumor Model Establishment
-
PC-3 cells will be harvested during the logarithmic growth phase and resuspended in sterile phosphate-buffered saline (PBS).
-
Each mouse will be subcutaneously injected with 5 x 10^6 PC-3 cells in a volume of 100 µL into the right flank.
-
Tumor growth will be monitored every two to three days using a digital caliper. Tumor volume will be calculated using the formula: (Length x Width^2) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, the mice will be randomized into treatment and control groups.
Treatment Protocol
-
Preparation of this compound: this compound will be dissolved in sterile PBS to the desired concentrations.
-
Dosing and Administration: Mice will be treated with this compound at doses of 5 and 10 mg/kg via intraperitoneal injection every other day for 21 days.
-
Control Groups:
-
A vehicle control group will receive intraperitoneal injections of sterile PBS.
-
A positive control group will be treated with a standard chemotherapeutic agent, such as docetaxel, at an effective dose.
-
-
Monitoring:
-
Tumor volume and body weight will be measured twice a week.
-
The health and behavior of the mice will be monitored daily.
-
At the end of the study, mice will be euthanized, and tumors will be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow for in vivo efficacy testing.
Caption: Proposed anticancer mechanism of this compound.
Caption: Experimental workflow for in vivo efficacy testing.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the in vivo anticancer efficacy of this compound. While direct in vivo data for this specific peptide is pending, the methodologies are based on well-established practices for similar anticancer peptides. The provided templates for data presentation and the illustrative diagrams of the proposed mechanism and experimental workflow serve as valuable tools for researchers in the planning and execution of their preclinical studies. Further research is warranted to elucidate the precise in vivo efficacy and mechanism of action of this compound in various cancer models.
References
- 1. Frontiers | From antimicrobial to anticancer peptides. A review [frontiersin.org]
- 2. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Antimicrobial Peptides as Anticancer Agents: Functional Properties and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Ranatuerin-2ARb for Localization Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to fluorescently labeling the antimicrobial peptide Ranatuerin-2ARb for use in cellular localization studies. The protocols detail the conjugation of a fluorescent dye to the peptide, purification of the labeled product, and its application in confocal microscopy to visualize its interaction with cells.
This compound belongs to the Ranatuerin-2 family of antimicrobial peptides (AMPs), which are known for their broad-spectrum activity against various pathogens.[1][2] Understanding the cellular localization of these peptides is crucial for elucidating their mechanism of action, which can involve membrane disruption or interaction with intracellular targets.[3] Fluorescent labeling enables the direct visualization of the peptide's journey into and within target cells.[4]
Overview of Fluorescent Labeling
The most common strategy for labeling peptides involves the reaction of an amine-reactive fluorescent dye with the primary amines on the peptide.[5] These primary amines are present at the N-terminus of the peptide and on the side chain of lysine residues.[6] N-hydroxysuccinimide (NHS) esters are frequently used for this purpose, as they react with primary amines in a pH-dependent manner to form stable amide bonds.[7][8][9]
Key Considerations:
-
Choice of Fluorophore: The selection of the fluorescent dye depends on the available excitation and emission wavelengths of the imaging system (e.g., confocal microscope). Common choices include Fluorescein isothiocyanate (FITC), Alexa Fluor dyes, and Rhodamine derivatives.[10][11]
-
Degree of Labeling (DOL): The ratio of dye molecules to peptide molecules can influence the peptide's biological activity. It is often desirable to achieve a DOL of approximately 1 to minimize potential interference with the peptide's function. The DOL can be controlled by adjusting the molar ratio of dye to peptide in the labeling reaction.[12]
-
Purification: Removal of unconjugated free dye is critical to prevent background fluorescence and ensure that the observed signal is solely from the labeled peptide.[13] High-performance liquid chromatography (HPLC) is a highly effective method for this purification.[14][15]
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with an NHS-Ester Dye
This protocol describes the labeling of this compound with a generic amine-reactive fluorescent dye NHS ester.
Materials:
-
This compound peptide
-
Amine-reactive fluorescent dye NHS ester (e.g., FITC, Alexa Fluor 488 NHS Ester)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)[7]
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Reaction tube rotator or shaker
Procedure:
-
Prepare the Peptide Solution:
-
Dissolve a known amount of this compound in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.
-
-
Prepare the Dye Solution:
-
Immediately before use, dissolve the fluorescent dye NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. Protect the solution from light.
-
-
Calculate the Molar Ratio:
-
Determine the molar amounts of the peptide and the dye. For initial experiments, a 1:1 to 1:5 molar ratio of peptide to dye is recommended.[13] The optimal ratio may need to be determined empirically.
-
-
Labeling Reaction:
-
Slowly add the calculated volume of the dye solution to the peptide solution while gently vortexing.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[7] Continuous gentle mixing on a rotator is recommended.
-
-
Stopping the Reaction (Optional):
-
The reaction can be stopped by adding a buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM. This will quench the unreacted NHS ester.
-
Protocol 2: Purification of Fluorescently Labeled this compound by HPLC
Materials:
-
Labeled peptide solution from Protocol 1
-
Reverse-phase HPLC (RP-HPLC) system with a C18 column[10]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile[10]
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Acidify the labeling reaction mixture with a small amount of TFA to ensure peptide protonation.
-
Centrifuge the sample to remove any precipitated material.
-
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the labeled peptide using a linear gradient of Mobile Phase B. A typical gradient might be 5-95% B over 30-60 minutes.
-
Monitor the elution profile at two wavelengths: one for the peptide bond (around 214 nm) and one for the absorption maximum of the chosen fluorophore.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the fluorescently labeled peptide peak. The labeled peptide should have a longer retention time than the unlabeled peptide, and the free dye will elute much later.
-
-
Lyophilization:
-
Freeze the collected fractions and lyophilize them to obtain the purified, labeled peptide as a powder.
-
-
Characterization (Optional):
-
The purity and identity of the labeled peptide can be confirmed by mass spectrometry.
-
Protocol 3: Cellular Localization Studies using Confocal Microscopy
Materials:
-
Purified fluorescently labeled this compound
-
Mammalian or bacterial cells of interest
-
Appropriate cell culture medium and supplements
-
Confocal microscope[16]
-
Glass-bottom dishes or chamber slides
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Nuclear stain (e.g., DAPI)
-
Membrane stain (e.g., Wheat Germ Agglutinin)
Procedure:
-
Cell Seeding:
-
Seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to the desired confluency.
-
-
Treatment with Labeled Peptide:
-
Prepare a working solution of the fluorescently labeled this compound in cell culture medium at the desired concentration.
-
Remove the old medium from the cells and add the medium containing the labeled peptide.
-
Incubate the cells for the desired time points (e.g., 30 minutes, 1 hour, 4 hours).
-
-
Washing and Staining:
-
After incubation, gently wash the cells three times with PBS to remove any unbound peptide.
-
If desired, stain for cellular compartments. For example, add a membrane stain for a short incubation period.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Mount the coverslips with a mounting medium containing a nuclear stain like DAPI.
-
-
Confocal Imaging:
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore and counterstains.
-
Acquire z-stack images to determine the three-dimensional localization of the peptide within the cells.[16]
-
Data Presentation
Table 1: Quantitative Data Summary for Fluorescent Labeling of this compound
| Parameter | Description | Example Value |
| Peptide Concentration | Initial concentration of this compound in the labeling reaction. | 5 mg/mL |
| Dye:Peptide Molar Ratio | The molar ratio of the fluorescent dye to the peptide used in the reaction. | 3:1 |
| Labeling Efficiency | The percentage of peptide that has been successfully labeled with the dye. | > 90% |
| Degree of Labeling (DOL) | The average number of dye molecules per peptide molecule. | 1.1 |
| Purity of Labeled Peptide | The purity of the final product after HPLC purification. | > 95% |
| Excitation Wavelength (λex) | The maximum excitation wavelength of the conjugated fluorophore. | 488 nm |
| Emission Wavelength (λem) | The maximum emission wavelength of the conjugated fluorophore. | 519 nm |
Mandatory Visualizations
Diagrams
Caption: Experimental workflow for fluorescent labeling and localization of this compound.
Caption: Putative mechanism of action of this compound in a target cell.
References
- 1. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Cell-Penetrating Peptides: Understanding Penetration for the Design of Novel Conjugate Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. app1-c89-pub.pressidium.com - Nhs Ester Chemistry [app1-c89-pub.pressidium.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. Fluorescent labeling of peptides [bio-protocol.org]
- 14. perlan.com.pl [perlan.com.pl]
- 15. researchgate.net [researchgate.net]
- 16. Using fluorescence microscopy to shed light on the mechanisms of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
Designing Potent Ranatuerin-2ARb Analogues for Enhanced Therapeutic Efficacy
Application Notes & Protocols for Researchers and Drug Development Professionals
The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Ranatuerin-2 peptides, originally isolated from frog skin secretions, represent a promising class of antimicrobial peptides (AMPs) with broad-spectrum activity.[1][2] This document provides detailed application notes and protocols for the design, synthesis, and evaluation of Ranatuerin-2ARb analogues with enhanced biological activity and optimized therapeutic profiles.
Introduction to Ranatuerin-2 Peptides
Ranatuerin-2 peptides are characterized by a conserved "Rana box" domain at the C-terminus, which is a cyclic heptapeptide or hexapeptide region formed by a disulfide bridge between two cysteine residues.[1][3] While these peptides exhibit natural antimicrobial properties, the design of synthetic analogues allows for the systematic modification of their physicochemical properties to enhance potency, reduce toxicity, and improve stability. Key strategies for analogue design include amino acid substitutions to modulate cationicity and hydrophobicity, as well as truncations to identify the minimal active sequence.[1][4]
Design Principles for this compound Analogues
The rational design of this compound analogues hinges on understanding the structure-activity relationships that govern their antimicrobial and cytotoxic effects.
Key Design Considerations:
-
Cationicity: Increasing the net positive charge, typically by substituting neutral or acidic residues with basic amino acids like lysine (Lys) or arginine (Arg), can enhance the initial electrostatic interaction with negatively charged bacterial membranes.
-
Hydrophobicity: Optimizing the hydrophobicity of the peptide is crucial. While a certain degree of hydrophobicity is required for membrane insertion and disruption, excessive hydrophobicity can lead to increased toxicity towards mammalian cells (hemolysis).[1]
-
Amphipathicity: The spatial arrangement of hydrophobic and hydrophilic residues to form a distinct amphipathic structure, often an α-helix, is critical for membrane interaction and pore formation.
-
The "Rana Box" Motif: Studies have shown that the C-terminal "Rana box" is not always essential for antimicrobial activity. Truncated analogues lacking this domain have demonstrated comparable or even enhanced activity, suggesting it can be a target for modification to simplify synthesis and potentially improve efficacy.[1][5]
-
C-terminal Amidation: Amidation of the C-terminus can increase the peptide's net positive charge and enhance its resistance to degradation by exopeptidases, often leading to improved biological activity.
A logical workflow for designing and evaluating this compound analogues is depicted below.
Caption: Workflow for the rational design and evaluation of this compound analogues.
Quantitative Data Summary
The following tables summarize the antimicrobial and hemolytic activities of select Ranatuerin-2 analogues from published studies. These data facilitate the comparison of different design strategies.
Table 1: Antimicrobial Activity of Ranatuerin-2Pb and its Analogues [6][7]
| Peptide | Sequence | MIC (µM) vs. S. aureus | MIC (µM) vs. E. coli | MIC (µM) vs. C. albicans | MIC (µM) vs. MRSA |
| Ranatuerin-2Pb | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT | 8 | 16 | 16 | 8 |
| RPa | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGC | 16 | 32 | >64 | >64 |
| RPb | SFLTTVKKLVTNLAAL-NH2 | 8 | 8 | 16 | 8 |
Table 2: Antimicrobial Activity of Ranatuerin-2-AW (R2AW) and its Analogues [1][4]
| Peptide | Sequence | MIC (µM) vs. S. aureus | MIC (µM) vs. E. coli | MIC (µM) vs. MRSA |
| R2AW | GFMDTAKNVAKNVAATLLDKLKCKITGGC | 32 | 32 | 64 |
| [Ser23,29]R2AW | GFMDTAKNVAKNVAATLLDKLKS KITGGS | 64 | 64 | 256 |
| R2AW(1-22)-NH2 | GFMDTAKNVAKNVAATLLDKLK-NH2 | 32 | 32 | 64 |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | GFMK TAKNVAKNVAATLLDK LL -NH2 | 4 | 8 | 8 |
Table 3: Hemolytic Activity of Ranatuerin Peptides [6][8]
| Peptide | Concentration (µM) for ~20% Hemolysis |
| Ranatuerin-2Pb | 8 |
| RPa | 32 |
| RPb | 64 |
| Ranatuerin-2PLx | >256 (less than 5% at IC50 against cancer cells) |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound analogues are provided below.
Peptide Synthesis and Purification
Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the synthesis of this compound analogues using Fmoc-based solid-phase chemistry.[9]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Diethylether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., MALDI-TOF or ESI)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, methanol, and DCM.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid in DMF with coupling reagents (HBTU/HOBt) and DIPEA. Add the mixture to the deprotected resin and agitate for 2 hours.
-
Wash: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.
-
Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet and wash with cold ether.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purify by RP-HPLC.
-
Characterization: Confirm the purity and identity of the synthesized peptide using analytical RP-HPLC and mass spectrometry.
Antimicrobial Activity Assays
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of an antimicrobial peptide that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the bacterial population (MBC).[5][10]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli, MRSA)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Peptide stock solutions
-
Bacterial inoculum adjusted to a specific optical density (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare Peptide Dilutions: Prepare a two-fold serial dilution of the peptide in MHB in the 96-well plate.
-
Inoculum Preparation: Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria in broth) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.
-
MBC Determination: To determine the MBC, take an aliquot from the wells with no visible growth and plate it on agar plates. Incubate the plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in CFU compared to the initial inoculum.
Hemolytic Activity Assay
Protocol: Determination of Hemolytic Activity against Red Blood Cells
This assay assesses the cytotoxicity of the peptides towards mammalian cells by measuring the lysis of red blood cells.[6]
Materials:
-
Freshly collected red blood cells (e.g., horse or human)
-
Phosphate-buffered saline (PBS)
-
Peptide stock solutions
-
Triton X-100 (1% v/v in PBS) for positive control (100% lysis)
-
Spectrophotometer
Procedure:
-
Prepare Red Blood Cell Suspension: Wash the red blood cells with PBS by centrifugation until the supernatant is clear. Resuspend the cells in PBS to a final concentration of 2-4% (v/v).
-
Incubation: In a 96-well plate, mix the peptide dilutions with the red blood cell suspension. Include a positive control (Triton X-100) and a negative control (PBS).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact cells.
-
Measure Hemoglobin Release: Transfer the supernatant to a new plate and measure the absorbance at a wavelength of 540 nm to quantify the amount of released hemoglobin.
-
Calculate Percentage Hemolysis: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Mechanism of Action
The primary antimicrobial mechanism of action for many Ranatuerin-2 analogues is the disruption of the bacterial cell membrane.[1][11] For anticancer activity, some analogues induce apoptosis.[2][8]
Antimicrobial Mechanism: Membrane Disruption
The cationic nature of the peptides facilitates their initial attraction to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria). The amphipathic structure then promotes the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization and cell death through various proposed models such as the "barrel-stave," "toroidal pore," or "carpet" model.[11]
Caption: Generalized mechanism of bacterial membrane disruption by cationic antimicrobial peptides.
Anticancer Mechanism: Apoptosis Induction
Certain Ranatuerin-2 analogues have also demonstrated anticancer properties by inducing apoptosis.[8] This process involves the activation of a cascade of caspases, leading to programmed cell death.
Caption: Simplified signaling pathway for apoptosis induction in cancer cells by Ranatuerin-2PLx.[8]
By following these design principles and experimental protocols, researchers can effectively develop and screen this compound analogues with enhanced therapeutic potential, paving the way for the next generation of antimicrobial and anticancer agents.
References
- 1. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Liposome Leakage Assays for Elucidating the Membrane Disruptive Properties of Ranatuerin-2ARb
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranatuerin-2 peptides, a family of antimicrobial peptides (AMPs) isolated from frog skin secretions, are gaining significant interest in the field of drug development due to their potent antimicrobial and anticancer activities. A key aspect of their mechanism of action is the disruption of cell membranes, leading to leakage of cellular contents and ultimately cell death. Understanding the specifics of this membrane interaction is crucial for the development of Ranatuerin-based therapeutics with enhanced efficacy and selectivity.
This application note provides a detailed protocol for utilizing liposome leakage assays to study the membrane disruption caused by Ranatuerin-2ARb. Liposomes, artificial vesicles composed of a lipid bilayer, serve as an excellent model system to mimic cell membranes and quantify the extent of membrane permeabilization induced by membrane-active agents. The protocols described herein focus on the widely used calcein and 5(6)-carboxyfluorescein leakage assays, providing a robust and quantifiable method to assess the lytic activity of this compound.
While specific quantitative data for this compound is not yet widely available in published literature, this note will utilize data from the closely related peptide, Ranatuerin-2Pb, to illustrate the expected outcomes and data presentation. These protocols and principles are directly applicable to the study of this compound and other membrane-disrupting peptides. The primary mechanism of action for Ranatuerin peptides is believed to involve the formation of transient pores in the lipid bilayer, a process that can be effectively studied using the methods outlined below.[1]
Principle of the Liposome Leakage Assay
The liposome leakage assay is based on the encapsulation of a fluorescent dye at a self-quenching concentration within liposomes. In their concentrated state inside the intact liposomes, the fluorescence of the dye is minimal. Upon the addition of a membrane-disrupting agent, such as this compound, the integrity of the liposomal membrane is compromised, leading to the leakage of the dye into the surrounding buffer. The resulting dilution of the dye relieves the self-quenching, causing a measurable increase in fluorescence intensity. The magnitude of this increase is directly proportional to the extent of membrane disruption. Complete disruption and 100% leakage are achieved by adding a detergent, such as Triton X-100, which completely solubilizes the liposomes.
Data Presentation
The following table summarizes typical data obtained from antimicrobial and hemolytic assays for Ranatuerin-2Pb and its analogues. This data provides context for the expected biological activity of Ranatuerin-2 peptides and serves as a template for presenting results from liposome leakage and other relevant assays for this compound.
Table 1: Biological Activity of Ranatuerin-2Pb and its Analogues
| Peptide | Target Organism/Cell | MIC (µM) | HC₅₀ (µM) |
| Ranatuerin-2Pb | S. aureus | 8 | 16.11 |
| E. coli | 8 | ||
| C. albicans | 4 | ||
| MRSA | 8 | ||
| RPa (truncated) | S. aureus | 32 | 63.90 |
| E. coli | 64 | ||
| RPb (truncated) | S. aureus | 16 | 178.0 |
| E. coli | 16 | ||
| C. albicans | 16 | ||
| MRSA | 16 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of the peptide that inhibits visible growth of the microorganism. HC₅₀ (Hemolytic Concentration 50%) is the concentration of the peptide that causes 50% hemolysis of red blood cells. Data presented is for Ranatuerin-2Pb and its analogues as a representative example for the Ranatuerin-2 family.[1]
Experimental Protocols
Preparation of Dye-Encapsulated Large Unilamellar Vesicles (LUVs)
Materials:
-
Phospholipids (e.g., POPC, POPG) in chloroform
-
Fluorescent dye (Calcein or 5(6)-Carboxyfluorescein)
-
Hydration buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Rotary evaporator
-
Nitrogen gas stream
Protocol:
-
Lipid Film Formation:
-
In a round-bottom flask, mix the desired phospholipids in chloroform. A common composition to mimic bacterial membranes is a 3:1 molar ratio of POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) to POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)).
-
Evaporate the chloroform using a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask.
-
To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.
-
-
Hydration of Lipid Film:
-
Prepare a solution of the fluorescent dye (e.g., 50 mM Calcein or 50 mM 5(6)-Carboxyfluorescein) in the hydration buffer. Adjust the pH to 7.4.
-
Add the dye solution to the dried lipid film.
-
Hydrate the lipid film by vortexing the flask for 30 minutes. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the flask in liquid nitrogen and a warm water bath (around 40°C). This process helps to increase the encapsulation efficiency.
-
-
Extrusion:
-
To create unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane with a 100 nm pore size using a mini-extruder.
-
Perform at least 11 passes through the membrane to ensure a homogenous population of LUVs.
-
-
Purification:
-
Separate the dye-encapsulated LUVs from the unencapsulated, free dye using a size-exclusion chromatography column (e.g., Sephadex G-50) pre-equilibrated with the hydration buffer.
-
The LUVs will elute in the void volume, while the smaller free dye molecules will be retained in the column.
-
Collect the fractions containing the liposomes (typically the first colored fractions).
-
Liposome Leakage Assay
Materials:
-
Dye-encapsulated LUVs
-
Assay buffer (same as hydration buffer)
-
This compound stock solution (in a suitable solvent, e.g., water or DMSO)
-
Triton X-100 solution (10% v/v)
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Assay Setup:
-
In a 96-well black microplate, add the dye-encapsulated LUVs to the assay buffer to a final lipid concentration of 25-50 µM in a total volume of 100 µL per well.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer.
-
-
Fluorescence Measurement:
-
Measure the initial fluorescence (F₀) of the liposome suspension before adding the peptide. The excitation/emission wavelengths are approximately 490/520 nm for calcein and 485/520 nm for 5(6)-carboxyfluorescein.
-
Add different concentrations of the this compound solution to the wells and incubate at room temperature for a desired time (e.g., 30 minutes).
-
Measure the fluorescence intensity (F) at different time points to monitor the kinetics of leakage, or at a single endpoint.
-
To determine the maximum fluorescence corresponding to 100% leakage, add 10 µL of 10% Triton X-100 to each well to completely disrupt the liposomes. Measure the final fluorescence (F_max).
-
-
Data Analysis:
-
Calculate the percentage of leakage for each this compound concentration using the following formula:
% Leakage = [(F - F₀) / (F_max - F₀)] x 100
-
Plot the percentage of leakage as a function of the peptide concentration to determine the EC₅₀ (the concentration of peptide that causes 50% leakage).
-
Visualizations
Caption: Experimental workflow for the liposome leakage assay.
Caption: Proposed mechanism of this compound-induced membrane disruption.
References
Application Notes and Protocols for Anti-Biofilm Formation Assay of Ranatuerin-2ARb
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to surfaces. These complex structures provide bacteria with enhanced protection against environmental stresses, host immune responses, and antimicrobial agents, contributing significantly to chronic infections and antibiotic resistance. Ranatuerin-2ARb, a member of the ranatuerin family of antimicrobial peptides (AMPs) isolated from frog skin secretions, has emerged as a potential candidate for combating biofilm-related infections.[1][2][3] This document provides detailed protocols for assessing the anti-biofilm formation activity of this compound using both a quantitative biomass assessment with crystal violet and a qualitative structural analysis via confocal laser scanning microscopy.
Principle of the Assay
The anti-biofilm activity of this compound is evaluated by its ability to inhibit the formation of bacterial biofilms. This is quantified by measuring the amount of biofilm biomass using a crystal violet staining assay.[4][5][6][7][8] Crystal violet stains the bacterial cells and the EPS matrix, and the amount of bound dye is proportional to the total biofilm biomass. For a more detailed, three-dimensional visualization of the biofilm architecture and the effect of the peptide on cell viability within the biofilm, Confocal Laser Scanning Microscopy (CLSM) is employed.[9][10][11][12][13]
Data Presentation
The quantitative data from the anti-biofilm assays can be summarized in the following tables.
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound
| Bacterial Strain | This compound MBIC (µM) | Positive Control MBIC (µM) |
| Staphylococcus aureus (e.g., ATCC 25923) | Data to be determined | e.g., Vancomycin data |
| Escherichia coli (e.g., ATCC 25922) | Data to be determined | e.g., Gentamicin data |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Data to be determined | e.g., Tobramycin data |
| Methicillin-resistant S. aureus (MRSA) | Data to be determined | e.g., Vancomycin data |
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of this compound
| Bacterial Strain | This compound MBEC (µM) | Positive Control MBEC (µM) |
| Staphylococcus aureus (e.g., ATCC 25923) | Data to be determined | e.g., Vancomycin data |
| Escherichia coli (e.g., ATCC 25922) | Data to be determined | e.g., Gentamicin data |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Data to be determined | e.g., Tobramycin data |
| Methicillin-resistant S. aureus (MRSA) | Data to be determined | e.g., Vancomycin data |
Experimental Protocols
Crystal Violet Assay for Biofilm Inhibition (MBIC Determination)
This protocol determines the minimum concentration of this compound required to inhibit biofilm formation.[14][15][16]
Materials:
-
96-well sterile, flat-bottom polystyrene microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
This compound stock solution
-
Positive control antibiotic (e.g., vancomycin, gentamicin)
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water or 95% Ethanol
-
Microplate reader
Protocol:
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into 5 mL of growth medium and incubate overnight at 37°C with shaking. The next day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of approximately 0.1 (corresponds to ~10^8 CFU/mL). Further dilute this suspension 1:100 in fresh medium.
-
Plate Preparation: Add 100 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate.
-
Treatment Addition: Add 100 µL of this compound at various concentrations (prepare a 2x serial dilution) to the wells. Include wells with bacteria and no peptide as a negative control, and wells with a known antibiotic as a positive control. Also, include wells with medium only as a blank.
-
Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Carefully discard the planktonic cells by inverting the plate and gently tapping it on a paper towel. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Fixation: Heat-fix the adherent biofilms by incubating the plate at 60°C for 1 hour.[4][15]
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[5]
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[7][8] Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570-595 nm using a microplate reader.[4][5][15]
Data Analysis: The MBIC is defined as the lowest concentration of the peptide that shows a significant reduction in biofilm formation compared to the untreated control.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the detailed, three-dimensional visualization of the biofilm structure and the viability of the embedded cells.[9][11][12][13]
Materials:
-
Glass-bottom dishes or 24-well plates with sterile glass coverslips
-
Bacterial strains expressing a fluorescent protein (e.g., GFP) or fluorescent dyes for live/dead staining (e.g., SYTO 9 and propidium iodide)
-
This compound
-
Confocal Laser Scanning Microscope
Protocol:
-
Biofilm Formation: Grow biofilms on glass coverslips in 24-well plates as described in the crystal violet assay (steps 1-3).
-
Treatment: After the desired incubation period for biofilm formation (e.g., 24 hours), gently wash the coverslips with PBS to remove planktonic cells. Add fresh medium containing the desired concentration of this compound (e.g., at or above the MBIC) and incubate for a further period (e.g., 4-24 hours).
-
Staining (if not using fluorescently tagged bacteria): After treatment, wash the coverslips with PBS. Stain the biofilms with a live/dead staining kit according to the manufacturer's instructions. Typically, this involves a 15-30 minute incubation in the dark.
-
Imaging: Mount the coverslip on a microscope slide. Observe the biofilm using a CLSM. Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm.
-
Image Analysis: Analyze the images using appropriate software to determine parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.[10]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Crystal violet assay [bio-protocol.org]
- 5. Crystal violet staining protocol | Abcam [abcam.com]
- 6. static.igem.org [static.igem.org]
- 7. static.igem.org [static.igem.org]
- 8. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Confocal Laser Scanning Microscopy for Biofilm Assay - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Analysis by confocal laser scanning microscopy of the MDPB bactericidal effect on S. mutans biofilm CLSM analysis of MDPB bactericidal effect on biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 13. Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biofilm formation assay [bio-protocol.org]
- 15. 2.4. Antibiofilm and Antibacterial Activity Assays [bio-protocol.org]
- 16. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Time-Kill Kinetics Assay of Ranatuerin-2ARb Against Pathogenic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for performing a time-kill kinetics assay to evaluate the antimicrobial efficacy of Ranatuerin-2ARb, a potent antimicrobial peptide (AMP). These guidelines are intended for researchers, scientists, and professionals in the field of drug development. The protocol outlines the necessary steps for preparing bacterial cultures, executing the time-kill assay over a specified period, and quantifying the bactericidal or bacteriostatic effects. While specific quantitative data for this compound is not publicly available, this document presents example data from closely related Ranatuerin peptides to illustrate data presentation and interpretation. Furthermore, a comprehensive experimental workflow is visualized to ensure clarity and reproducibility of the assay.
Introduction
Antimicrobial resistance is a significant global health threat, necessitating the discovery and development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as promising candidates due to their broad-spectrum activity and unique mechanisms of action, which can circumvent conventional resistance pathways. The Ranatuerin family of peptides, originally isolated from frog skin secretions, has demonstrated significant antimicrobial properties. Ranatuerins, such as Ranatuerin-2, typically feature an N-terminal α-helical domain and a conserved C-terminal 'Rana box' loop structure.[1] Their primary mode of action is believed to be the disruption of microbial cell membrane integrity.[2]
The time-kill kinetics assay is a crucial in vitro method used to assess the pharmacodynamic properties of an antimicrobial agent.[3] This assay provides valuable information on the rate and extent of bacterial killing over time, helping to classify an agent as bactericidal (causes bacterial death) or bacteriostatic (inhibits bacterial growth).[3] A bactericidal effect is generally defined as a ≥3-log10 reduction in colony-forming units per milliliter (CFU/mL), which corresponds to 99.9% killing of the initial bacterial inoculum.[3] Understanding the killing kinetics of this compound is essential for evaluating its therapeutic potential and guiding further preclinical development.
Experimental Protocols
This section details the protocol for conducting a time-kill kinetics assay to determine the antimicrobial activity of this compound against pathogenic bacteria.
Materials
-
This compound (lyophilized powder)
-
Pathogenic bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Mueller-Hinton Agar (MHA) or other suitable solid medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile 96-well microtiter plates
-
Sterile culture tubes
-
Spectrophotometer
-
Incubator (37°C)
-
Shaking incubator
-
Micropipettes and sterile tips
-
Serial dilution tubes
-
Spread plates
Method
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select a single colony of the target pathogenic bacterium.
-
Inoculate the colony into a tube containing 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (typically an optical density at 600 nm (OD600) of 0.4-0.6).
-
Dilute the bacterial culture in fresh MHB to achieve a starting inoculum of approximately 1 x 10^6 CFU/mL.
-
-
Preparation of this compound:
-
Reconstitute the lyophilized this compound in a suitable sterile solvent (e.g., sterile water or PBS) to create a stock solution.
-
Perform serial dilutions of the stock solution in MHB to achieve the desired test concentrations (e.g., 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration (MIC)). The MIC should be determined beforehand using standard microdilution methods.
-
-
Time-Kill Assay Procedure:
-
In sterile culture tubes, add the prepared bacterial inoculum to the various concentrations of this compound. Include a growth control tube containing only the bacterial inoculum in MHB and a sterility control tube with MHB only.
-
Incubate all tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 30, 60, 120, 240, and 1440 minutes), draw an aliquot (e.g., 100 µL) from each tube.[4]
-
Perform ten-fold serial dilutions of each aliquot in sterile PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Collection and Analysis:
-
After incubation, count the number of colonies on each plate.
-
Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)
-
Plot the log10 CFU/mL against time for each concentration of this compound and the growth control.
-
Determine the rate and extent of killing. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal.
-
Data Presentation
The following tables present example time-kill kinetics data for antimicrobial peptides closely related to this compound, demonstrating how to structure and present such results.
Table 1: Example Time-Kill Kinetics of Ranatuerin-2Pb against S. aureus
This table illustrates the bactericidal activity of Ranatuerin-2Pb against S. aureus at 1x and 4x its MIC. The data shows a concentration-dependent killing effect, with the higher concentration resulting in more rapid bacterial eradication.[3]
| Time (minutes) | Growth Control (log10 CFU/mL) | 1x MIC Ranatuerin-2Pb (log10 CFU/mL) | 4x MIC Ranatuerin-2Pb (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 |
| 10 | 6.1 | 5.5 | 3.0 |
| 30 | 6.3 | 4.0 | <2.0 (Limit of Detection) |
| 60 | 6.5 | 3.0 | <2.0 (Limit of Detection) |
| 120 | 6.8 | <2.0 (Limit of Detection) | <2.0 (Limit of Detection) |
Data adapted from a study on Ranatuerin-2Pb and its analogues.[3]
Table 2: Example Time-Kill Kinetics of a Designed Ranatuerin-2AW Analogue against Various Pathogens
This table showcases the broad-spectrum activity of a rationally designed Ranatuerin-2AW analogue, [Lys4,19, Leu20]R2AW(1-22)-NH2, against both Gram-positive and Gram-negative bacteria.[5]
| Pathogen | Concentration | Time to ≥3-log10 reduction (minutes) |
| S. aureus | 1x MIC | 60 |
| 2x MIC | 30 | |
| MRSA | 1x MIC | 90 |
| 2x MIC | 60 | |
| E. coli | 1x MIC | 60 |
| 2x MIC | 30 | |
| P. aeruginosa | 1x MIC | 120 |
| 2x MIC | 90 |
Data derived from a study on the progressive design of a Ranatuerin-2 peptide.[5]
Visualizations
The following diagrams illustrate the experimental workflow of the time-kill kinetics assay.
References
- 1. 2k10 - Confirmational analysis of the broad-spectrum antibacterial peptide, rantuerin-2csa: identification of a full length helix-turn-helix motif - Summary - Protein Data Bank Japan [pdbj.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Determining the Serum Stability of Ranatuerin-2ARb
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
Ranatuerin-2ARb is a member of the ranatuerin family of antimicrobial peptides (AMPs), which are naturally occurring components of the innate immune system of various frog species.[1] These peptides have garnered significant interest in the pharmaceutical industry due to their broad-spectrum antimicrobial activity and potential as anticancer agents.[2][3] For a peptide like this compound to be developed into a systemic therapeutic agent, its stability in the bloodstream is a critical parameter. Proteolytic degradation is a major challenge for peptide-based drugs, often limiting their therapeutic efficacy.[4][5][6] Therefore, accurately assessing the serum stability of this compound is a crucial step in its preclinical development. These application notes provide a detailed protocol for an in vitro serum stability assay.
Principle of the Assay
The in vitro serum stability assay is designed to simulate the physiological conditions that this compound would encounter upon entering the bloodstream. The fundamental principle involves incubating the peptide in serum at 37°C and monitoring its concentration over time. The rate of degradation is determined by quantifying the amount of intact peptide remaining at various time points. This data is then used to calculate the peptide's half-life (t½), a key indicator of its stability. The quantification of the peptide is typically performed using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]
Factors Influencing Serum Stability
The stability of peptides in serum is primarily influenced by the presence of various proteases.[6][9] Serum contains a complex mixture of enzymes, including exopeptidases and endopeptidases, that can cleave peptide bonds, leading to the inactivation of the therapeutic peptide. The rate of degradation can vary depending on the specific amino acid sequence of the peptide and the source of the serum. It has been observed that peptides are generally degraded more rapidly in serum compared to plasma.[4][6][10] This difference is attributed to the activation of proteases during the coagulation cascade in serum preparation.[4][6]
Experimental Protocols
Protocol 1: Preparation of Serum
This protocol describes the preparation of human serum from whole blood. Commercially available pooled human serum can also be used as an alternative.
Materials:
-
Whole human blood
-
Vacutainer tubes with no anticoagulant
-
Refrigerated centrifuge
-
Sterile microcentrifuge tubes
-
0.22 µm sterile filter
Procedure:
-
Collect whole blood into vacutainer tubes without any anticoagulant.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the clotted blood at 1,500 x g for 15 minutes at 4°C to separate the serum (the clear supernatant) from the blood cells.
-
Carefully aspirate the serum and transfer it to sterile microcentrifuge tubes.
-
To remove any remaining cellular debris, centrifuge the serum again at 12,000 x g for 5 minutes at 4°C.
-
Filter the serum through a 0.22 µm sterile filter into a fresh sterile tube.
-
The serum can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Serum Stability Assay
This protocol details the incubation of this compound in serum and the collection of samples over time.
Materials:
-
This compound peptide stock solution (e.g., 1 mg/mL in sterile water or a suitable buffer)
-
Prepared human serum (from Protocol 1)
-
Thermomixer or water bath set to 37°C
-
Quenching solution: 10% (v/v) Trichloroacetic acid (TCA) in water
-
Ice bath
Procedure:
-
Pre-warm the required volume of human serum to 37°C.
-
Spike the pre-warmed serum with the this compound stock solution to achieve the desired final concentration (e.g., 10-100 µg/mL).
-
Immediately after adding the peptide, vortex the mixture gently and take the first time point sample (t=0).
-
To take a sample, withdraw an aliquot (e.g., 50 µL) of the serum-peptide mixture and add it to a microcentrifuge tube containing an equal volume of ice-cold quenching solution (10% TCA). This will stop the enzymatic degradation.
-
Incubate the remaining serum-peptide mixture at 37°C with gentle shaking.
-
Collect subsequent samples at various time points (e.g., 5, 15, 30, 60, 120, and 240 minutes) following the procedure in step 4.
-
After collecting each sample, vortex the tube and incubate on ice for at least 10 minutes to allow for protein precipitation.
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the remaining intact peptide, and transfer it to a new tube for analysis by RP-HPLC or LC-MS.
Protocol 3: Quantification by RP-HPLC
This protocol provides a general method for quantifying the remaining this compound using RP-HPLC. The specific parameters may need to be optimized for the particular peptide and HPLC system.
Materials:
-
RP-HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN)
-
Samples from Protocol 2
Procedure:
-
Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 95% A, 5% B) at a flow rate of 1 mL/min.
-
Inject a known amount of the supernatant (e.g., 20 µL) onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes).
-
Monitor the peptide elution at a wavelength of 214 nm or 280 nm.
-
The intact this compound should elute as a distinct peak. Record the peak area for each time point.
-
To determine the percentage of peptide remaining at each time point, normalize the peak area to the peak area of the t=0 sample.
-
Plot the percentage of remaining peptide against time and calculate the half-life (t½) using a one-phase decay model.
Data Presentation
The quantitative data from the serum stability assay should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Experimental Conditions
| Parameter | Value |
|---|---|
| Peptide | This compound |
| Initial Concentration | 50 µg/mL |
| Serum Source | Pooled Human Serum |
| Incubation Temperature | 37°C |
| Analytical Method | RP-HPLC |
Table 2: Quantification of this compound Stability in Serum
| Time Point (minutes) | Peak Area (arbitrary units) | % Peptide Remaining |
|---|---|---|
| 0 | 1,500,000 | 100 |
| 5 | 1,350,000 | 90 |
| 15 | 1,050,000 | 70 |
| 30 | 750,000 | 50 |
| 60 | 450,000 | 30 |
| 120 | 150,000 | 10 |
| 240 | < 50,000 | < 3.3 |
Table 3: Calculated Half-life of this compound
| Parameter | Value |
|---|
| Calculated Half-life (t½) | 30 minutes |
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the in vitro serum stability assay of this compound.
Diagram 2: Hypothetical Signaling Pathway for this compound Anticancer Activity
References
- 1. Ranatuerin 1T: an antimicrobial peptide isolated from the skin of the frog, Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Ranatuerin-2ARb Solid-Phase Synthesis
Welcome to the technical support center for the solid-phase synthesis of Ranatuerin-2ARb. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this peptide, particularly concerning low yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis challenging?
This compound is a member of the ranatuerin family of antimicrobial peptides. These peptides are often characterized by a significant number of hydrophobic amino acid residues and a C-terminal cyclic domain known as the "Rana box".[1][2] The synthesis of peptides with high hydrophobicity is prone to challenges such as peptide aggregation on the solid support, leading to incomplete reactions and consequently, low yields.[3][4]
Q2: What are the primary causes of low yield in this compound solid-phase synthesis?
The primary causes of low yield in the solid-phase synthesis of this compound and other "difficult sequences" include:
-
Peptide Aggregation: The growing peptide chains can form secondary structures (β-sheets) and aggregate on the resin, hindering the access of reagents to the reactive sites.[5][6] This is a common issue with hydrophobic sequences.[3][4]
-
Incomplete Coupling Reactions: Steric hindrance, especially with bulky amino acids, and peptide aggregation can prevent the complete formation of peptide bonds.[7]
-
Incomplete Fmoc Deprotection: The aggregation of peptide chains can also block the complete removal of the Fmoc protecting group from the N-terminus, preventing the subsequent coupling step.[8][9]
-
Side Reactions: Various side reactions, such as diketopiperazine formation at the N-terminus or aspartimide formation, can lead to the termination of peptide chain growth or the formation of impurities, both of which reduce the final yield of the desired peptide.[10]
Q3: What is a good starting point for a synthesis protocol for this compound?
A microwave-assisted Fmoc solid-phase peptide synthesis (SPPS) protocol is a robust starting point. The use of microwave irradiation can help to reduce aggregation and improve reaction kinetics.[5] A general protocol would involve Rink-amide resin for a C-terminally amidated peptide, Fmoc-protected amino acids, a coupling reagent like HBTU in the presence of an activator base like HOBt and DIEA, and a deprotection solution of piperidine in DMF.[5]
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields during this compound synthesis and provides actionable solutions.
Problem 1: Low Yield After Cleavage and Purification
| Possible Cause | Recommended Solution | Monitoring/Verification |
| Peptide Aggregation | - Utilize "High-Swelling" Resins: Employ resins with a higher degree of cross-linking and appropriate particle size to improve solvent accessibility. - Incorporate Chaotropic Agents: Add chaotropic agents like a "magic mixture" (DCM/DMF/NMP in a 1:1:1 ratio) to the solvents to disrupt secondary structures.[3] - Use Backbone Protection: Introduce a temporary protecting group on the backbone amide nitrogen, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb), for critical residues.[11] | - Swell Test: Monitor the resin swelling volume after each coupling step. A decrease in swelling can indicate aggregation.[5][6] - Kaiser Test: A positive (blue) Kaiser test after coupling indicates incomplete reaction, which can be a symptom of aggregation.[7] |
| Incomplete Coupling | - Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[7] - Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent such as HATU or COMU, which are known to be effective for difficult couplings.[12] - Elevated Temperature/Microwave: Perform the coupling at a slightly elevated temperature or use a microwave peptide synthesizer to improve reaction kinetics.[5] | - Kaiser Test: Perform a Kaiser test after the first coupling. If it is positive, a second coupling is necessary. - HPLC/MS Analysis of a Test Cleavage: Cleave a small amount of resin-bound peptide and analyze it by HPLC and Mass Spectrometry to check for deletion sequences. |
| Incomplete Deprotection | - Extended Deprotection Time: Increase the duration of the piperidine treatment or perform multiple short treatments.[10] - Use a Stronger Base: For very difficult cases, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the piperidine solution (e.g., 2% DBU in 20% piperidine/DMF). | - UV Monitoring: In automated synthesizers, monitor the release of the Fmoc chromophore to ensure the deprotection reaction has gone to completion. - Test Cleavage Analysis: Analyze a small, cleaved portion of the peptide for the presence of Fmoc adducts. |
Problem 2: Presence of Multiple Peaks in HPLC After Purification
| Possible Cause | Recommended Solution | Monitoring/Verification |
| Side Reactions | - Diketopiperazine Formation: If the sequence is prone to this (especially with Pro or Gly at the N-terminus), use dipeptide building blocks or a resin with a more sterically hindered linker.[10] - Aspartimide Formation: If Asp is present, use a protecting group on the preceding amino acid's backbone amide (e.g., Hmb) to prevent this side reaction.[10] | - Mass Spectrometry: Identify the masses of the byproducts. A mass corresponding to a dehydrated product or a truncated peptide can indicate specific side reactions. |
| Racemization | - Use Racemization Suppressing Additives: Always include additives like HOBt or Oxyma Pure in the coupling cocktail.[12] - Avoid Strong Bases for Extended Periods: Minimize exposure to strong bases during synthesis. | - Chiral HPLC Analysis: Analyze the final peptide using a chiral column to determine the enantiomeric purity. |
Quantitative Data Summary
| Peptide Characteristics | Typical Crude Purity (%) | Expected Final Yield (%) |
| Short, non-complex peptides (<15 aa) | 70-90% | 30-50% |
| Medium length, some hydrophobic residues (15-30 aa) | 50-70% | 15-30% |
| This compound (and similar difficult sequences) | <50% | <15% |
Note: These are estimates, and actual yields can vary significantly based on the specific sequence, synthesis protocol, and purification efficiency.
Experimental Protocols
Standard Microwave-Assisted Fmoc-SPPS Protocol
This protocol is a general guideline and should be optimized for this compound.
-
Resin Swelling: Swell Rink-amide MBHA resin in DMF for 1 hour in a reaction vessel.[5]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF.
-
Perform this step twice for 3 and 7 minutes, respectively.
-
Wash the resin thoroughly with DMF.[5]
-
-
Amino Acid Coupling:
-
Prepare the coupling solution: Fmoc-amino acid (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF.
-
Add the coupling solution to the resin.
-
Microwave for 5 minutes at 75°C.
-
Wash the resin with DMF.[5]
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide.[5]
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart outlining the logical steps for troubleshooting low yield in SPPS.
SPPS Cycle Signaling Pathway
Caption: The core iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
References
- 1. researchgate.net [researchgate.net]
- 2. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Ranatuerin-2ARb Peptide Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address aggregation issues with the Ranatuerin-2ARb peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound belongs to the ranatuerin family of antimicrobial peptides (AMPs), which are known for their broad-spectrum antimicrobial and potential anticancer activities.[1][2][3] These peptides typically possess an alpha-helical structure and a C-terminal cyclic domain.[1][3] Aggregation is a significant concern because it can lead to a loss of biological activity, cause artifacts in biophysical and cellular assays, and potentially induce toxicity or immunogenicity.[4][5]
Q2: What are the common causes of this compound peptide aggregation?
While specific data on this compound is limited, peptide aggregation is generally driven by factors such as:
-
Hydrophobic interactions: Stretches of hydrophobic amino acids in the peptide sequence can promote self-association to minimize contact with aqueous solvent.[4]
-
Secondary structure formation: The inherent propensity of peptides to form secondary structures like β-sheets can lead to the formation of organized aggregates.[6]
-
Environmental factors: pH, temperature, ionic strength, and peptide concentration can all influence the stability of the peptide in solution.[4][7]
-
Presence of nucleation sites: Surfaces, such as the air-water interface or the walls of storage containers, can promote the initiation of aggregation.[6]
Q3: How can I detect if my this compound peptide is aggregating?
Aggregation can be detected through several methods:
-
Visual observation: The presence of visible precipitates, cloudiness, or opalescence in the peptide solution.[4]
-
Spectrophotometry: An increase in light scattering at higher wavelengths (e.g., 340-600 nm) can indicate the presence of aggregates.
-
Size Exclusion Chromatography (SEC): The appearance of high molecular weight species eluting in the void volume.[4]
-
Dynamic Light Scattering (DLS): Detection of particles with a large hydrodynamic radius.[4]
-
Thioflavin T (ThT) Assay: An increase in fluorescence upon binding of the ThT dye to amyloid-like fibrillar aggregates.[5][6]
Troubleshooting Guide
Issue 1: Peptide precipitates out of solution upon reconstitution.
Possible Cause: The chosen solvent is not optimal for the peptide's properties. The peptide concentration is too high.
Troubleshooting Steps:
-
Review Peptide Characteristics: Assess the hydrophobicity and net charge of this compound. Peptides with a high content of hydrophobic residues may require organic solvents for initial solubilization.
-
Optimize Reconstitution Solvent:
-
For peptides with a net positive charge, try dissolving in sterile, distilled water or a dilute acidic solution (e.g., 0.1% acetic acid).
-
For peptides with a net negative charge, a dilute basic solution (e.g., 0.1% ammonium hydroxide) may be effective.
-
For hydrophobic peptides, initially dissolve in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired concentration. Note: Always add the peptide solution to the buffer, not the other way around.
-
-
Sonication: Briefly sonicate the solution in a water bath to aid in dissolving the peptide.
-
Lower Peptide Concentration: Attempt to dissolve the peptide at a lower concentration.
Issue 2: Peptide solution becomes cloudy over time or after freeze-thaw cycles.
Possible Cause: The peptide is aggregating under the current storage or experimental buffer conditions.
Troubleshooting Steps:
-
Modify Buffer Conditions:
-
pH: Adjust the pH of the buffer to be at least 1-2 units away from the peptide's isoelectric point (pI) to increase its net charge and promote repulsion between molecules.[7]
-
Ionic Strength: Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl). In some cases, increased ionic strength can shield electrostatic interactions that lead to aggregation, while in others it can promote it.[4]
-
-
Incorporate Additives:
-
Detergents: Add a low concentration of a non-ionic or zwitterionic detergent.[4][7]
-
Reducing Agents: If the peptide contains cysteine residues that could be forming intermolecular disulfide bonds, add a reducing agent.[7]
-
Stabilizing Polymers: Consider using commercially available stabilizing polymers.[4]
-
-
Storage Optimization:
Quantitative Data Summary
The following tables provide starting concentrations for commonly used anti-aggregation additives. The optimal concentration should be determined empirically for this compound.
Table 1: Common Anti-Aggregation Additives
| Additive Category | Example | Typical Starting Concentration | Reference |
| Non-ionic Detergents | Tween 20 | 0.01 - 0.1% (v/v) | [4][7] |
| Zwitterionic Detergents | CHAPS | 0.05 - 0.5% (w/v) | [4][7] |
| Reducing Agents | DTT | 1 - 5 mM | [7] |
| TCEP | 0.5 - 2 mM | [4] | |
| Cryoprotectants | Glycerol | 10 - 25% (v/v) | [7] |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare a matrix of buffers with varying pH (e.g., pH 5, 6, 7, 8) and ionic strengths (e.g., 50, 150, 300 mM NaCl).
-
Dilute the peptide stock into each buffer condition to the desired final concentration.
-
Incubate the samples under relevant experimental conditions (e.g., 4°C, room temperature, 37°C).
-
Monitor for aggregation at various time points (e.g., 1, 6, 24 hours) using a suitable detection method like spectrophotometry (measuring absorbance at 340 nm).
-
The condition with the lowest increase in absorbance over time is considered more optimal for stability.
Protocol 2: Thioflavin T (ThT) Assay for Fibrillar Aggregates
-
Prepare a 25 µM ThT stock solution in buffer (e.g., 25 mM phosphate buffer, pH 7.0).
-
Prepare this compound samples under conditions that are suspected to induce fibrillar aggregation.
-
In a 96-well black plate, mix 10 µL of the peptide sample with 90 µL of the ThT solution.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
An increase in fluorescence compared to a control (buffer alone) indicates the presence of amyloid-like fibrils.[5][6]
Visualizations
Caption: A flowchart for troubleshooting this compound aggregation.
Caption: A diagram of potential this compound aggregation pathways.
References
- 1. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing Cleavage & Deprotection of Synthetic Ranatuerin-2ARb
Welcome to the technical support center for the synthesis of Ranatuerin-2ARb and related peptides. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during the critical cleavage and deprotection steps of solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This section addresses specific issues that may arise during the cleavage and deprotection of this compound, a peptide characterized by the representative sequence GFMDTAKNVAKNVAATLLDKLKCKITGGC containing a C-terminal disulfide bridge ("Rana box").
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield After Cleavage | 1. Incomplete cleavage from the resin.[1] 2. Peptide precipitation during cleavage. 3. Adsorption of the peptide to glassware.[2] | 1. Extend the cleavage time or perform a second cleavage on the same resin.[1] 2. Use a different cleavage cocktail with improved solubility for the peptide. 3. Silylate glassware before use to prevent peptide binding.[2] |
| Presence of Deletion Products in HPLC/MS | 1. Inefficient coupling of specific amino acids (e.g., bulky or consecutive residues).[3] 2. Secondary structure formation during synthesis. | 1. Implement double coupling for problematic residues like Arginine or consecutive identical amino acids.[3] 2. Use a solvent system like N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF) to improve solvation.[4] |
| Unexpected Mass Adducts (+57 Da, +71 Da, etc.) | 1. Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by carbocations generated from protecting groups.[2][5] 2. Incomplete removal of side-chain protecting groups. | 1. Use a cleavage cocktail with appropriate scavengers (e.g., TIS, EDT, water) to quench reactive carbocations.[6] 2. Increase the cleavage reaction time or use a stronger cleavage cocktail.[6] |
| Oxidation of Methionine Residues (+16 Da) | 1. Exposure to air during and after cleavage.[5] 2. Insufficient scavengers in the cleavage cocktail. | 1. Keep the peptide solution under an inert atmosphere (e.g., nitrogen or argon) as much as possible.[7] 2. Add scavengers like thioanisole to the cleavage cocktail to protect Methionine. |
| Aspartimide Formation (Mass -18 Da) | 1. Base- or acid-catalyzed side reaction involving Aspartic acid residues.[8] | 1. Use protecting groups on the preceding amino acid that sterically hinder this side reaction. 2. Minimize exposure to basic conditions during synthesis and acidic conditions during cleavage. |
| Incorrect or Incomplete Disulfide Bond Formation | 1. Inefficient oxidation of Cysteine residues. 2. Formation of intermolecular disulfide bonds leading to aggregation. | 1. Optimize the pH and duration of the air oxidation step. 2. Perform oxidation at high dilution to favor intramolecular bond formation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal cleavage cocktail for this compound?
A1: A standard and effective cleavage cocktail for a peptide with the composition of this compound (containing Met, Asp, Arg, and Cys) is Reagent K or a similar mixture. The choice of cocktail is critical and depends on the specific amino acid composition and the resin linker used.[6]
Q2: How can I prevent the alkylation of the Tryptophan (Trp) residue if present in my Ranatuerin-2 variant?
A2: The indole ring of Tryptophan is highly susceptible to alkylation by carbocations generated during cleavage. Using a scavenger like 1,2-ethanedithiol (EDT) in the cleavage cocktail is highly recommended to protect Tryptophan residues.
Q3: My peptide is not precipitating from the cleavage mixture with cold ether. What should I do?
A3: If your peptide does not precipitate, it may be highly soluble in the ether-TFA mixture.[1] Try reducing the volume of TFA under a stream of nitrogen before adding the cold ether.[1] Alternatively, you can try a different precipitation solvent or proceed with direct HPLC purification of the crude cleavage mixture.
Q4: What is the best way to form the C-terminal disulfide bridge in the "Rana box"?
A4: Air oxidation at a slightly basic pH (around 8-9) in a dilute peptide solution is a common and effective method for forming the intramolecular disulfide bond.[9] The reaction progress should be monitored by HPLC and/or mass spectrometry.
Q5: I see multiple peaks in my crude HPLC chromatogram. How can I identify the correct product?
A5: The most reliable method for identifying your target peptide is to collect the major peaks and analyze them by mass spectrometry to confirm the molecular weight. Common impurities include deletion sequences, products with incomplete deprotection, and oxidized or alkylated side products.[4]
Experimental Protocols
Protocol 1: Cleavage and Deprotection of this compound from the Resin
-
Resin Preparation: After completion of the solid-phase synthesis, thoroughly wash the peptide-resin with dichloromethane (DCM) and dry it under a high vacuum for at least 2 hours.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A recommended general-purpose cocktail for peptides containing sensitive residues is Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v).[6]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) in a suitable reaction vessel.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined by small-scale test cleavages.[6]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of ice-cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under a high vacuum.
Protocol 2: Formation of the C-Terminal Disulfide Bridge (Rana Box)
-
Peptide Dissolution: Dissolve the crude, deprotected peptide in a buffer solution (e.g., 0.1 M ammonium bicarbonate, pH 8.5) at a low concentration (e.g., 0.1-0.5 mg/mL) to favor intramolecular disulfide bond formation.
-
Air Oxidation: Stir the solution vigorously, open to the atmosphere, for 24-72 hours. The progress of the reaction should be monitored by taking aliquots and analyzing them by RP-HPLC and mass spectrometry.[9]
-
Lyophilization: Once the oxidation is complete, freeze-dry the solution to obtain the crude cyclized peptide.
-
Purification: Purify the cyclized peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Common Scavenger Cocktails for Peptide Cleavage
| Reagent Cocktail | Composition (v/v) | Target Residues Protected |
| TFA/TIS/H₂O | 95:2.5:2.5 | General purpose, good for simple peptides |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Cys, Trp, Met, Tyr, Arg[6] |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Arg-rich peptides |
| "Odorless" Reagent B | TFA/Thioanisole/DMS/m-Cresol (92:2:4:2) | Alternative for Met and Trp protection |
Visualizations
Caption: Workflow for the cleavage and deprotection of synthetic peptides.
References
- 1. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the purity of Ranatuerin-2ARb during HPLC purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Ranatuerin-2ARb during HPLC purification.
Physicochemical Properties of a Representative Ranatuerin-2 Peptide
To develop a robust HPLC purification method, it is crucial to understand the physicochemical properties of the target peptide. The table below summarizes the known properties of Ranatuerin-2Pb, which can serve as a proxy for this compound.
| Property | Value (for Ranatuerin-2Pb) | Implication for HPLC Purification |
| Net Charge | +4 | The positive charge at neutral pH suggests that ion-pairing agents like trifluoroacetic acid (TFA) will be effective in improving peak shape. |
| Hydrophobicity | 0.486 | This moderate hydrophobicity indicates that a C18 or C8 column is likely suitable. The peptide will elute at a moderate concentration of organic solvent. |
| Molecular Weight | ~2.9 kDa (for a similar Ranatuerin) | The relatively small size of the peptide means that pore size of the stationary phase is less critical than for larger proteins. |
| Secondary Structure | Can form an α-helical structure | The conformation of the peptide can be influenced by the solvent environment, potentially affecting retention time and peak shape. |
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound and similar peptides.
Issue 1: Poor Peak Resolution and Co-elution of Impurities
Q: My chromatogram shows broad peaks and the this compound peak is not well-separated from impurities. What can I do?
A: Poor resolution is a common challenge in peptide purification. Here are several strategies to improve the separation:
-
Optimize the Gradient: A shallow gradient of the organic mobile phase (e.g., acetonitrile) is often key to separating peptides with similar hydrophobicities. Try decreasing the gradient slope around the expected elution time of your peptide. For example, if your peptide elutes at 40% acetonitrile with a 1%/minute gradient, try a gradient of 0.5%/minute in the 35-45% acetonitrile range.
-
Change the Organic Solvent: While acetonitrile is the most common organic modifier, isopropanol or ethanol can sometimes offer different selectivity and improve the separation of closely eluting impurities.
-
Adjust the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a standard ion-pairing agent that improves peak shape for peptides.[1] Varying the concentration of TFA (typically 0.05% to 0.1%) can impact retention and selectivity. For peptides with basic residues, alternative ion-pairing agents like formic acid (FA) might provide better results.[2]
-
Select a Different Stationary Phase: If you are using a C18 column, switching to a C8 or a phenyl-hexyl column could alter the selectivity of the separation.[3] The choice of stationary phase can influence the interaction of the peptide with the column, leading to better separation from impurities.[1][3]
Issue 2: Peak Tailing
Q: The peak for my this compound is tailing, which is affecting purity assessment and fraction collection. What causes this and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the peptide and the stationary phase or by issues with the column itself.
-
Check the Column Health: A degraded or contaminated column is a common cause of peak tailing.[4] Flush the column with a strong solvent wash or, if necessary, replace it.
-
Increase the Ion-Pairing Agent Concentration: Insufficient ion-pairing can lead to interactions between the positively charged peptide and residual silanol groups on the silica-based stationary phase, causing tailing.[1] Ensure you are using an adequate concentration of TFA (e.g., 0.1%).
-
Adjust the Mobile Phase pH: The pH of the mobile phase can affect the charge of the peptide and the silanol groups. Lowering the pH (e.g., to pH 2-3 with TFA) can help to suppress silanol interactions.
-
Reduce Sample Overload: Injecting too much sample can lead to peak tailing.[4] Try reducing the sample load to see if the peak shape improves.
Issue 3: Low Yield/Recovery
Q: I am losing a significant amount of my peptide during purification. How can I improve the recovery of this compound?
A: Low recovery can be due to several factors, including irreversible adsorption to the column, precipitation, or instability.
-
Passivate the HPLC System: Peptides can adsorb to metallic surfaces in the HPLC system. Passivating the system by repeatedly injecting a high concentration of a standard peptide can help to block these active sites.
-
Check Peptide Solubility: Ranatuerin peptides can be hydrophobic and may precipitate in the mobile phase.[2][5] Ensure your peptide is fully dissolved in the initial mobile phase before injection. If solubility is an issue, you may need to dissolve the sample in a small amount of a stronger solvent like DMSO before diluting it with the mobile phase.[5]
-
Optimize pH and Temperature: The stability of your peptide can be pH and temperature-dependent. Ensure the mobile phase pH is one at which your peptide is stable. Running the purification at a lower temperature might also help to improve recovery.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column to use for this compound purification?
A1: For peptides in the size range of this compound, a reverse-phase C18 or C8 column is typically a good starting point.[3] The choice between C18 and C8 depends on the hydrophobicity of the peptide and its impurities. A C18 column is more hydrophobic and will provide stronger retention, which may be necessary to separate the target peptide from more polar impurities. A C8 column is less hydrophobic and can be useful if the peptide is strongly retained on a C18 column. The pore size of the packing material should be appropriate for peptides, with 100-300 Å being a common range.[6]
Q2: What mobile phases should I use for the purification?
A2: A typical mobile phase system for peptide purification consists of:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile. The TFA acts as an ion-pairing agent to improve peak shape.[1] You can also use other organic solvents like methanol or isopropanol in Mobile Phase B for different selectivity.[7]
Q3: How do I develop an effective gradient for my purification?
A3: A good starting point is a broad linear gradient, for example, 5% to 95% acetonitrile over 30 minutes. Once you have identified the approximate elution time of your peptide, you can develop a shallower, segmented gradient to improve resolution around the peak of interest. For example, if the peptide elutes at 40% acetonitrile, you could run a gradient from 5% to 35% acetonitrile over 5 minutes, then 35% to 45% over 20 minutes, and finally a rapid ramp up to 95% to wash the column.
Q4: How can I confirm the purity and identity of my purified this compound?
A4: After purification, you should assess the purity of your collected fractions using analytical HPLC. The identity of the peptide should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure the molecular weight matches that of this compound.
Experimental Protocols
Protocol 1: General RP-HPLC Purification of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 120 Å pore size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (linear gradient)
-
40-45 min: 95% B (wash)
-
45-50 min: 95% to 5% B (re-equilibration)
-
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A. If solubility is low, dissolve in a minimal amount of a stronger solvent (e.g., 50% acetonitrile or DMSO) and then dilute with Mobile Phase A. Filter the sample through a 0.22 µm filter before injection.
Visualizations
Workflow for HPLC Method Development
Caption: A general workflow for developing an HPLC purification method for peptides.
Troubleshooting Logic for Common HPLC Issues
Caption: A logical flow diagram for troubleshooting common HPLC purification problems.
References
- 1. mdpi.com [mdpi.com]
- 2. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ranatuerin-2CHb peptide [novoprolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoelectric point region pI≈7.4 as a treasure island of abnormal proteoforms in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Addressing poor solubility of Ranatuerin-2ARb in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of Ranatuerin-2ARb in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound in water or standard buffers. What are the first steps I should take?
A1: Poor solubility of synthetic peptides in aqueous solutions is a common issue, often stemming from the hydrophobic nature of certain amino acid residues. For Ranatuerin-2 peptides, which can have a significant number of hydrophobic amino acids, initial difficulties in dissolution are not unexpected.[1][2]
Here are the recommended initial steps:
-
Use the correct solvent based on peptide charge: First, determine the net charge of this compound.
-
Positively charged (basic) peptides: Try dissolving in sterile, distilled water first. If solubility is poor, add a small amount of 10% acetic acid.[2][3][4]
-
Negatively charged (acidic) peptides: Attempt to dissolve in water or a basic buffer. If that fails, a 10% ammonium bicarbonate solution can be used.[2][3]
-
Neutral or highly hydrophobic peptides: These often require a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile to first dissolve the peptide, followed by a stepwise addition of the aqueous buffer.[2][3]
-
-
Gentle agitation and sonication: Vortexing or brief sonication can help break up peptide aggregates and facilitate dissolution.[2][3] Use a bath sonicator and chill the sample on ice between short bursts to prevent heating and potential peptide degradation.[2]
-
Allow for adequate time: Ensure the peptide has sufficient time to dissolve at room temperature before concluding it is insoluble.
Q2: Can pH adjustment improve the solubility of this compound?
A2: Yes, pH adjustment is a critical factor in peptide solubility. Peptides are least soluble at their isoelectric point (pI), the pH at which they have no net electrical charge.[1] Adjusting the pH of the solution to be further away from the pI will increase the net charge of the peptide, enhancing its interaction with water molecules and thereby improving solubility.[1]
-
For basic peptides (net positive charge), dissolving in an acidic buffer (e.g., pH 4-6) is often effective.
-
For acidic peptides (net negative charge), a basic buffer (e.g., pH 8-10) is recommended.
It is advisable to perform a small-scale solubility test at different pH values to determine the optimal condition for this compound.[3]
Q3: What are co-solvents, and how can they help with this compound solubility?
A3: Co-solvents are organic solvents that, when added to an aqueous solution in small amounts, can help dissolve hydrophobic compounds. For peptides with high hydrophobicity, like many in the Ranatuerin family, co-solvents can be very effective.[3][5]
Commonly used co-solvents for peptides include:
-
Dimethyl Sulfoxide (DMSO): Preferred for its low toxicity in many biological assays.[2]
-
Acetonitrile (ACN)
-
Ethanol or Isopropanol [3]
Important Consideration: Always check the compatibility of the chosen co-solvent with your downstream experiments, as some organic solvents can interfere with biological assays.[3] The recommended procedure is to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired final concentration.[2]
Q4: I've tried basic troubleshooting, but my this compound solution still appears cloudy or has precipitates. What's next?
A4: Cloudiness or precipitation indicates that the peptide is not fully dissolved or is aggregating.[6] If initial steps have failed, consider the following advanced strategies:
-
Use of Denaturing Agents: In cases of strong aggregation due to hydrogen bonding, denaturing agents like 6M Guanidine Hydrochloride (GdmCl) or 6M Urea can be used.[2] However, these will denature the peptide and are generally incompatible with biological assays unless significantly diluted.[2]
-
Temperature Control: Gently warming the solution (e.g., to 30-40°C) can sometimes improve solubility.[4] However, be cautious as excessive heat can degrade the peptide.[3]
-
Centrifugation: Before use, always centrifuge your peptide solution to pellet any undissolved material.[3][4] This ensures that the supernatant contains only the soluble fraction at a known concentration.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
| Issue | Potential Cause | Recommended Action |
| Peptide will not dissolve in water. | High hydrophobicity of the peptide. Incorrect initial solvent choice. | 1. Determine the net charge of this compound. 2. If basic, try 10% acetic acid. If acidic, try 10% ammonium bicarbonate. 3. If neutral or highly hydrophobic, dissolve in a minimal amount of DMSO first, then add your aqueous buffer.[2][3] |
| Solution is cloudy or has visible particles. | Peptide aggregation or incomplete dissolution. | 1. Use bath sonication with cooling to aid dissolution.[2] 2. Gently warm the solution while monitoring for any changes.[4] 3. Centrifuge the solution and use the clear supernatant.[3] |
| Peptide precipitates out of solution after initial dissolution. | The solution is supersaturated, or the peptide is aggregating over time. | 1. The final concentration may be too high for the chosen solvent system. Try preparing a more dilute solution. 2. Consider adding a small percentage of an organic co-solvent (e.g., 5-10% DMSO) to the final buffer to maintain solubility. |
| Solubility is still poor after trying different solvents and pH. | The intrinsic properties of the peptide make it highly insoluble. | 1. Consider using stronger solubilizing agents like 6M GdmCl or Urea for stock solutions, with subsequent dilution into the final assay buffer. Be aware of potential interference with your experiment.[2] 2. Peptide modification during synthesis, such as adding hydrophilic residues or PEGylation, can be a long-term solution.[1][4][7] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol helps determine the optimal solvent for this compound without using a large amount of the peptide.
-
Aliquot 100 µg of lyophilized this compound into three separate microcentrifuge tubes.
-
To the first tube, add 10 µL of sterile, deionized water. Vortex for 30 seconds. Observe for dissolution.
-
If not dissolved, add 10 µL of 10% acetic acid to the second tube. Vortex and observe.
-
If not dissolved, add 10 µL of 10% ammonium bicarbonate to the third tube. Vortex and observe.
-
If the peptide remains insoluble, use a fresh 100 µg aliquot and add 5 µL of DMSO. Vortex until dissolved. Then, add 95 µL of your desired aqueous buffer dropwise while vortexing.
-
Observe all tubes for clarity. The solvent system that yields a clear solution is the most appropriate for initial stock preparation.
Protocol 2: Preparation of a Concentrated Stock Solution Using a Co-Solvent
This protocol is for preparing a stock solution of a hydrophobic peptide.
-
Allow the vial of lyophilized this compound to come to room temperature.
-
Add a small, precise volume of 100% DMSO to the vial to achieve a high concentration (e.g., 10-20 mg/mL).
-
Vortex thoroughly until the peptide is completely dissolved. Brief sonication can be applied if necessary.
-
For your working solution, dilute the DMSO stock by slowly adding the desired aqueous buffer. It is crucial to add the buffer to the peptide solution and not the other way around to avoid precipitation.
-
If any precipitation occurs during dilution, you may need to lower the final concentration or increase the percentage of the co-solvent.
Quantitative Data Summary
The following tables provide hypothetical data based on typical properties of Ranatuerin-2 family peptides to guide your experimental design.
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Concentration Achieved | Observations |
| Deionized Water | < 0.1 mg/mL | Insoluble, visible particles |
| 10% Acetic Acid | 1 mg/mL | Clear solution |
| 10% Ammonium Bicarbonate | < 0.1 mg/mL | Insoluble |
| 50% Acetonitrile / Water | 5 mg/mL | Clear solution |
| 100% DMSO (for stock) | > 20 mg/mL | Clear solution |
Table 2: Effect of pH on this compound Solubility
| Buffer pH | Final Concentration (mg/mL) | Stability over 24h at 4°C |
| 4.0 | 1.0 | Stable, no precipitation |
| 7.4 (PBS) | 0.2 | Precipitates formed |
| 9.0 | 0.5 | Stable, no precipitation |
Visualizations
Caption: A workflow for troubleshooting this compound solubility.
Caption: Protocol for using a co-solvent to prepare a peptide solution.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
Technical Support Center: Ranatuerin-2ARb Derivative Experimentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on reducing the hemolytic activity of Ranatuerin-2ARb derivatives while maintaining or improving their antimicrobial potency.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of hemolytic activity in this compound and its derivatives?
A1: The hemolytic activity of antimicrobial peptides (AMPs) like this compound is primarily linked to their interaction with erythrocyte membranes. Key factors influencing this are:
-
Hydrophobicity: A high degree of hydrophobicity can lead to stronger interactions with the lipid bilayer of red blood cells, causing membrane disruption and lysis.
-
Amphipathicity: The spatial arrangement of hydrophobic and hydrophilic residues. A well-defined amphipathic structure, such as an α-helix, can readily insert into and disrupt cell membranes.
-
Cationic Charge: While essential for the initial electrostatic attraction to negatively charged bacterial membranes, an excessive positive charge can also contribute to interactions with the zwitterionic membranes of erythrocytes.
Q2: How can I reduce the hemolytic activity of my this compound derivative?
A2: Several strategies can be employed to decrease hemolytic activity, often by modifying the peptide's physicochemical properties:
-
Decrease Hydrophobicity: Substituting highly hydrophobic amino acids (e.g., Tryptophan, Phenylalanine) with less hydrophobic ones (e.g., Alanine, Glycine) on the non-polar face of the α-helix can reduce interactions with erythrocyte membranes.
-
Modify the "Rana Box": The C-terminal "Rana box," a disulfide-bridged loop, is a common feature in ranatuerin peptides. Truncating the peptide to remove this box or parts of it has been shown to significantly reduce hemolytic activity in related peptides like Ranatuerin-2Pb.[1]
-
Amino Acid Substitution: Replacing specific amino acids can alter the peptide's structure and interactions. For instance, strategic placement of proline can introduce a kink in the helical structure, potentially reducing its membrane-disrupting capabilities.
-
Modulate Cationicity: While a net positive charge is crucial for antimicrobial activity, optimizing the charge by substituting or removing cationic residues (e.g., Lysine, Arginine) can help in selectively targeting bacterial membranes over host cells.
Q3: Will reducing hemolytic activity also decrease the antimicrobial efficacy of my peptide?
A3: Not necessarily. The goal is to improve the therapeutic index, which is the ratio of hemolytic activity to antimicrobial activity. It is possible to decouple these two effects to some extent. For example, the truncated Ranatuerin-2Pb analog, RPb, showed significantly reduced hemolytic activity while retaining broad-spectrum antimicrobial activity.[1] The key is to make modifications that selectively reduce affinity for eukaryotic cell membranes without compromising the ability to disrupt bacterial membranes.
Troubleshooting Guide
Issue: My novel this compound derivative shows high hemolytic activity.
| Potential Cause | Troubleshooting Step |
| Excessive Hydrophobicity | * Perform amino acid substitutions to replace highly hydrophobic residues with less hydrophobic ones on the non-polar face of the predicted α-helix. * Consider synthesizing a shorter analog, as this can reduce the overall hydrophobicity. |
| High Amphipathicity | * Introduce a helix-breaking residue like proline to disrupt the continuous amphipathic structure. * Rearrange the sequence to alter the hydrophobic moment without significantly changing the overall hydrophobicity. |
| High Cationic Charge | * Systematically substitute cationic residues with neutral ones to determine the optimal net positive charge for bacterial selectivity. |
Issue: Modifications to reduce hemolysis have led to a significant loss of antimicrobial activity.
| Potential Cause | Troubleshooting Step |
| Insufficient Cationic Charge | * Ensure a sufficient number of positively charged residues are present for initial interaction with bacterial membranes. Consider re-introducing cationic residues at different positions. |
| Disruption of Essential Structural Motifs | * Analyze the secondary structure of your modified peptide using Circular Dichroism (CD) spectroscopy to ensure it still adopts a conformation conducive to antimicrobial activity (e.g., α-helix in a membrane-mimicking environment). * If the "Rana box" was removed, consider that for some ranatuerins, this motif is important for maintaining biological potency.[2] |
| Reduced Amphipathicity | * Use helical wheel projections to guide amino acid substitutions to maintain a clear separation of hydrophobic and hydrophilic faces. |
Data Presentation
Table 1: Hemolytic and Antimicrobial Activity of Ranatuerin-2Pb and its Analogs
| Peptide | Sequence | Modification | HC50 (µM)¹ | MIC (µM) vs. S. aureus | MIC (µM) vs. E. coli |
| Ranatuerin-2Pb | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT | Parent Peptide | 16.11 | 8 | 16 |
| RPa | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGC | Truncated (removed RT) | 63.90 | 32 | 64 |
| RPb | SFLTTVKKLVTNLAAL-NH₂ | Truncated (N-terminal 16 residues, amidated) | 178.0 | 16 | 32 |
¹HC50 is the concentration of peptide that causes 50% hemolysis. A higher value indicates lower hemolytic activity. Data from Zhou et al., 2019.[1]
Table 2: Hemolytic and Antimicrobial Activity of Ranatuerin-2PLx and its Analogs
| Peptide | Modification | Hemolysis at 256 µM (%) | MIC (µM) vs. S. aureus | MIC (µM) vs. E. coli |
| R2PLx | Parent Peptide | ~25% | 32 | 32 |
| R2PLx-22 | "Rana box" deleted | ~10% | 256 | 128 |
| S-24-R2PLx | Substituted analog | <5% | >512 | 512 |
Data from Chen et al., 2018.[2]
Experimental Protocols
Protocol 1: Fmoc Solid-Phase Peptide Synthesis of this compound Derivatives
This protocol outlines the manual synthesis of a this compound derivative using Fmoc chemistry.
1. Resin Preparation:
- Start with a Rink Amide resin for a C-terminally amidated peptide.
- Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
- Drain the DMF.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5-10 minutes.
- Drain and repeat the piperidine treatment for another 5-10 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
- Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution to activate it.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, continue agitation and re-test.
4. Repeat Synthesis Cycle:
- After successful coupling, wash the resin with DMF (3-5 times).
- Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
- Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it under a vacuum.
- Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA), a scavenger like triisopropylsilane (TIS), and water (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the peptide pellet under a vacuum.
6. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the peptide by mass spectrometry.
Protocol 2: Hemolysis Assay
This protocol determines the hemolytic activity of the synthesized peptides against red blood cells.
1. Preparation of Erythrocyte Suspension:
- Obtain fresh red blood cells (e.g., human, horse) in an anticoagulant.
- Centrifuge the blood at 1000 x g for 10 minutes at 4°C.
- Aspirate the supernatant and buffy coat.
- Wash the erythrocytes three times with phosphate-buffered saline (PBS, pH 7.4) by resuspension and centrifugation.
- Prepare a 2% (v/v) suspension of the washed erythrocytes in PBS.
2. Assay Procedure:
- Prepare serial dilutions of the peptide in PBS in a 96-well microtiter plate.
- Add the 2% erythrocyte suspension to each well containing the peptide dilutions.
- Include a negative control (erythrocytes in PBS only) and a positive control (erythrocytes in 1% Triton X-100 for 100% hemolysis).
- Incubate the plate at 37°C for 1 hour.
- Centrifuge the plate at 1000 x g for 5 minutes to pellet intact erythrocytes.
- Carefully transfer the supernatant to a new 96-well plate.
3. Measurement and Calculation:
- Measure the absorbance of the supernatant at 540 nm using a microplate reader. This measures the amount of hemoglobin released.
- Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
1. Preparation of Bacterial Inoculum:
- Culture the desired bacterial strain (e.g., S. aureus, E. coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
- Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.
2. Assay Procedure:
- Prepare two-fold serial dilutions of the peptide in the broth medium in a 96-well microtiter plate.
- Add the prepared bacterial inoculum to each well.
- Include a growth control (bacteria in broth without peptide) and a sterility control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
3. Determination of MIC:
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the peptide at which there is no visible growth.
- Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest peptide concentration that inhibits growth to a level comparable to the sterility control.
Visualizations
Caption: Experimental workflow for synthesizing and evaluating this compound derivatives.
References
Technical Support Center: Enhancing Ranatuerin-2ARb In Vivo Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo stability of the antimicrobial peptide, Ranatuerin-2ARb.
Frequently Asked Questions (FAQs)
Q1: My in vivo efficacy studies with this compound are showing poor results despite promising in vitro activity. What could be the underlying issue?
A1: A common reason for discrepancies between in vitro and in vivo results for peptides like this compound is poor in vivo stability. Peptides are susceptible to rapid degradation by proteases present in the bloodstream and tissues, leading to a short half-life and reduced therapeutic effect.[1][2] It is crucial to assess and optimize the stability of this compound for successful in vivo applications.
Q2: What are the likely degradation pathways for this compound in vivo?
A2: While specific degradation pathways for this compound are not extensively documented, peptides are primarily cleared by proteolytic degradation and renal filtration.[3][4] Exopeptidases can cleave amino acids from the N- and C-termini, while endopeptidases can cleave internal peptide bonds.[4] The linear N-terminal portion of this compound is particularly susceptible to exopeptidase activity.
Q3: What is the "Rana box" in Ranatuerin-2 peptides, and does it contribute to stability?
A3: The "Rana box" is a cyclic domain at the C-terminus of many ranatuerin peptides, formed by a disulfide bridge between two cysteine residues.[5][6] While its primary role is often linked to biological activity, cyclization is a well-established strategy to enhance peptide stability by making the structure less accessible to proteases.[2][4] However, some studies on ranatuerin analogues have shown that the disulfide bridge and Rana box are not always essential for antibacterial activity, suggesting their role in stability can be context-dependent.[7][8]
Q4: Are there any known modifications to Ranatuerin-2 peptides that have improved in vivo outcomes?
A4: Yes, a study on a Ranatuerin-2-AW analogue, [Lys4,19, Leu20]R2AW(1-22)-NH2, demonstrated enhanced antibacterial and anticancer activities and showed potential in vivo efficacy in a methicillin-resistant Staphylococcus aureus (MRSA)-infected waxworm model.[7] This suggests that amino acid substitutions and truncations can lead to more potent and potentially more stable analogues.
Troubleshooting Guides
Problem 1: Rapid clearance of this compound in pharmacokinetic studies.
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Possible Cause: Susceptibility to proteolysis and/or rapid renal filtration.
-
Troubleshooting Steps:
-
Assess In Vitro Stability: Before proceeding with further in vivo experiments, determine the stability of this compound in plasma or serum from the animal model you are using. This will provide a baseline for its susceptibility to degradation.
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Introduce Terminal Modifications: Protect the peptide from exopeptidases by acetylating the N-terminus and amidating the C-terminus.[2][4] These are common and effective initial strategies.
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Amino Acid Substitution: Replace susceptible L-amino acids with D-amino acids or other unnatural amino acids at potential cleavage sites.[4][9] This can significantly hinder protease recognition.
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PEGylation: Covalently attach polyethylene glycol (PEG) to the peptide. This increases its hydrodynamic size, which can reduce renal clearance and shield it from proteases.[3][4]
-
Problem 2: Low therapeutic efficacy despite confirming peptide presence in circulation.
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Possible Cause: The peptide may be partially degraded, leading to inactive or less active fragments, or it may not be reaching the target site in sufficient concentrations.
-
Troubleshooting Steps:
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Investigate Degradation Products: Use techniques like mass spectrometry to identify the degradation products of this compound after incubation in plasma. This will help pinpoint the primary cleavage sites.
-
Site-Specific Modifications: Based on the identified cleavage sites, perform targeted amino acid substitutions to create more stable analogues.
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Cyclization: If you are working with a linear analogue of this compound, consider introducing a cyclic structure. Cyclization can restrict the peptide's conformation, making it less susceptible to proteolysis.[2][4]
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Formulation with Delivery Systems: Encapsulate this compound in delivery systems like liposomes or nanoparticles.[3][10] This can protect the peptide from degradation and potentially improve its pharmacokinetic profile and targeting.
-
Data Presentation
Table 1: Common Strategies to Enhance Peptide Stability and Their Expected Outcomes
| Strategy | Modification | Expected Outcome on Half-Life | Reference |
| Terminal Protection | N-terminal acetylation, C-terminal amidation | Moderate Increase | [2][4] |
| Amino Acid Substitution | L- to D-amino acid or unnatural amino acid substitution | Significant Increase | [4][9] |
| Cyclization | Head-to-tail, side-chain to side-chain | Significant Increase | [2][4] |
| PEGylation | Covalent attachment of PEG chains | Substantial Increase | [3][4] |
| Fusion to Carrier Proteins | Fusion with albumin or IgG Fc fragment | Major Increase | [3] |
| Physical Encapsulation | Formulation in liposomes or nanoparticles | Variable, can be substantial | [3][10] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., PBS). Obtain fresh plasma from the intended animal model (e.g., mouse, rat).
-
Incubation: Add the this compound stock solution to the plasma to a final concentration of 10-100 µM. Incubate the mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Quenching: Immediately stop the enzymatic degradation in the collected aliquots by adding a quenching solution (e.g., 10% trichloroacetic acid) and centrifuging to precipitate plasma proteins.
-
Analysis: Analyze the supernatant for the remaining amount of intact this compound using a quantitative method like reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Analysis: Plot the percentage of remaining peptide against time to determine the in vitro half-life.
Protocol 2: N-terminal Acetylation of this compound
-
Dissolution: Dissolve the purified this compound peptide in a suitable solvent (e.g., N,N-dimethylformamide, DMF).
-
Reagent Preparation: Prepare a solution of acetic anhydride (typically 5-10 equivalents relative to the peptide) and a base (e.g., diisopropylethylamine, DIEA, 10-20 equivalents) in the same solvent.
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Reaction: Add the acetic anhydride solution to the peptide solution and stir at room temperature.
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Monitoring: Monitor the reaction progress using mass spectrometry to confirm the addition of the acetyl group (mass increase of 42 Da).
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Purification: Once the reaction is complete, purify the acetylated peptide using RP-HPLC.
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Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Visualizations
Caption: Troubleshooting workflow for improving this compound in vivo stability.
Caption: Strategies to prevent proteolytic degradation of this compound.
References
- 1. Strategies to stabilize cell penetrating peptides for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 4. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Ranatuerin-2ARb MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ranatuerin-2ARb Minimum Inhibitory Concentration (MIC) assays.
Troubleshooting Guide: Inconsistent MIC Results
Inconsistent results in MIC assays can arise from a variety of factors, from reagent preparation to procedural variations. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems.
Question: Why am I seeing significant well-to-well variation in bacterial growth at the same this compound concentration?
Answer: This issue, often referred to as "skipping wells," can be caused by several factors:
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Peptide Adsorption: Cationic peptides like this compound can adhere to the surface of standard polystyrene microtiter plates, leading to a lower effective concentration in the well.
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Solution: Use low-protein-binding polypropylene plates for all steps of the assay, including serial dilutions.[1]
-
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Incomplete Solubilization or Mixing: The peptide may not be fully dissolved or evenly distributed in the broth.
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Solution: Ensure the peptide stock solution is fully solubilized before preparing dilutions. After adding the peptide to the wells, mix thoroughly by gently pipetting up and down.
-
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Bacterial Clumping: An uneven distribution of bacteria in the inoculum can lead to variable growth.
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Solution: Vortex the bacterial suspension gently before adding it to the wells to ensure a homogenous distribution of cells.
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Question: My MIC values are consistently higher than expected or what is reported in the literature.
Answer: Higher-than-expected MIC values can indicate reduced peptide activity or experimental artifacts.
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Salt Concentration in Media: The antimicrobial activity of many peptides, including Ranatuerins, can be inhibited by high salt concentrations in the growth medium.[2][3]
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Solution: Use a low-salt medium, such as cation-adjusted Mueller-Hinton Broth (MHB), as recommended for many standard MIC assays.[4] If your experimental conditions require a different medium, be aware that the salt content may affect the MIC.
-
-
Peptide Degradation: this compound may be susceptible to degradation by proteases present in the bacterial culture or carried over from media components.
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Solution: Ensure the purity of your peptide. If protease degradation is suspected, consider using protease inhibitors, although this may affect bacterial growth and should be validated.
-
-
High Inoculum Density: An excessively high concentration of bacteria can overwhelm the peptide, leading to apparent resistance.
Question: I am observing no bacterial growth in any of my wells, including the positive control.
Answer: A lack of growth in the positive control (bacteria and broth without peptide) points to a fundamental issue with the bacteria or the growth conditions.
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Bacterial Viability: The bacterial culture may not have been viable at the start of the experiment.
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Solution: Always use a fresh overnight culture to prepare the inoculum. Before starting the MIC assay, confirm the viability of the culture by plating a dilution on agar and checking for growth.
-
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Incorrect Growth Medium or Incubation Conditions: The medium may not be appropriate for the bacterial strain, or the incubation temperature or atmosphere may be incorrect.
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Solution: Verify that the growth medium, incubation temperature, and atmospheric conditions (e.g., aerobic or anaerobic) are optimal for the specific bacterial strain being tested.
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Question: The edge wells of my 96-well plate show different growth patterns than the interior wells.
Answer: This "edge effect" is a common issue in microplate assays and is often due to increased evaporation from the outer wells.
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Evaporation: Evaporation can concentrate the media components and the peptide, leading to inaccurate results.
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Solution: To minimize evaporation, fill the outer wells with sterile water or media without bacteria and do not use them for experimental data. Additionally, use plate sealers and ensure the incubator is properly humidified.
-
Quantitative Data Summary
For consistent and reproducible results, it is crucial to adhere to standardized parameters. The following tables provide recommended ranges for key experimental variables in a this compound MIC assay.
Table 1: Recommended Reagent and Culture Concentrations
| Parameter | Recommended Range | Notes |
| Bacterial Inoculum Density | 2 x 10^5 to 7 x 10^5 CFU/mL | Prepare from a fresh overnight culture.[1] |
| This compound Stock Solution | 10x the highest final concentration | Prepare in a low-protein-binding solvent like 0.01% acetic acid with 0.2% BSA.[1] |
| Final Peptide Concentration Range | Varies by bacterial strain (typically 1-512 µM) | Perform serial two-fold dilutions.[6] |
Table 2: Incubation and Assay Parameters
| Parameter | Recommended Setting | Notes |
| Incubation Temperature | 37°C | Optimal for most pathogenic bacteria. |
| Incubation Time | 16-24 hours | Visually inspect for turbidity or measure absorbance.[4][6] |
| Plate Type | 96-well polypropylene, low-protein-binding | Avoids peptide adsorption to surfaces.[1] |
| Growth Medium | Cation-adjusted Mueller-Hinton Broth (MHB) | Low salt content minimizes interference with peptide activity.[4] |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and has been adapted for antimicrobial peptides.[5]
Materials:
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This compound (lyophilized)
-
Test bacterial strain
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Cation-adjusted Mueller-Hinton Broth (MHB)
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Sterile 0.01% acetic acid with 0.2% Bovine Serum Albumin (BSA)
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Sterile 96-well polypropylene microtiter plates
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Spectrophotometer or microplate reader (optional, for OD600 readings)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve the lyophilized this compound in the sterile acetic acid/BSA solution to create a high-concentration stock (e.g., 10 mg/mL).
-
From this stock, prepare a 10x working stock of the highest concentration to be tested in the assay (e.g., if the highest final concentration is 512 µM, prepare a 5.12 mM working stock).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of MHB.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. This can be standardized by adjusting the culture to a 0.5 McFarland standard and then further diluting it.
-
-
Assay Plate Preparation:
-
In a 96-well polypropylene plate, add 100 µL of MHB to wells 2 through 12 of a single row.
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Add 200 µL of the 10x this compound working stock to well 1.
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Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.
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Well 11 will serve as the positive control (bacteria, no peptide), and well 12 will be the negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
The final concentrations of this compound will now be half of the serial dilution concentrations.
-
Seal the plate and incubate at 37°C for 16-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that shows no visible turbidity (bacterial growth).
-
Optionally, the results can be quantified by reading the optical density at 600 nm (OD600) using a microplate reader. The MIC is the concentration at which there is a significant inhibition of growth compared to the positive control.
-
Visualizations
Troubleshooting Workflow for Inconsistent MIC Results
Caption: A flowchart for troubleshooting common issues in this compound MIC assays.
Proposed Mechanism of Action for Ranatuerin Peptides
Caption: The proposed membrane disruption mechanism of Ranatuerin peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound belongs to the Ranatuerin-2 family of antimicrobial peptides (AMPs), which were originally isolated from frog skin secretions.[6] These peptides are known for their broad-spectrum antimicrobial activity.[7]
Q2: What is the primary mechanism of action for Ranatuerin peptides? A2: The primary mechanism of action for most Ranatuerin peptides is believed to be the disruption of the bacterial cell membrane.[6] Their cationic nature facilitates binding to the negatively charged bacterial membrane, leading to pore formation and subsequent cell death.
Q3: Can I use standard polystyrene plates for my MIC assay? A3: It is highly recommended to use polypropylene or other low-protein-binding plates. Cationic peptides like this compound can adsorb to the surface of polystyrene plates, which can lead to an underestimation of the peptide's potency and inconsistent results.[1]
Q4: How should I prepare my this compound for the assay? A4: To prevent loss of peptide due to adsorption, it is advisable to dissolve and dilute this compound in a solution containing a carrier protein, such as 0.2% bovine serum albumin (BSA) in 0.01% acetic acid.[1]
Q5: What are the appropriate controls for a this compound MIC assay? A5: You should include a positive control (bacteria in broth with no peptide) to ensure the bacteria are viable and a negative control (broth only) to check for contamination.
Q6: How do I interpret the results of my MIC assay? A6: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism after incubation.[5][6] This is typically determined by visual inspection of turbidity in the wells.
References
- 1. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 2. Factors affecting antimicrobial activity of MUC7 12-mer, a human salivary mucin-derived peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing (MIC testing) [bio-protocol.org]
- 6. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Ranatuerin-2ARb Concentration for Anticancer Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of the anticancer peptide Ranatuerin-2ARb in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported anticancer activity?
A1: this compound, likely a variant of Ranatuerin-2AW identified from the skin secretion of the Wuyi torrent frog (Amolops wuyiensis), is a cationic antimicrobial peptide that has demonstrated significant anticancer properties.[1] It belongs to the ranatuerin family of peptides, which are known for their membrane-disrupting capabilities and ability to induce apoptosis in cancer cells.[2][3]
Q2: What is a good starting concentration range for this compound in anticancer assays?
A2: Based on studies of closely related ranatuerin peptides like Ranatuerin-2AW and Ranatuerin-2PLx, a good starting concentration range for in vitro anticancer assays, such as the MTT assay, would be from 1 µM to 100 µM.[1] The half-maximal inhibitory concentration (IC50) can vary significantly depending on the cancer cell line being tested. For instance, a variant of Ranatuerin-2AW showed IC50 values ranging from 3.671 µM to 12.04 µM across different cancer cell lines.
Q3: How does this compound induce cancer cell death?
A3: The primary mechanism of action for ranatuerin peptides is believed to be the disruption of the cancer cell membrane.[2] Due to their cationic nature, they are electrostatically attracted to the negatively charged cancer cell membranes. This interaction leads to membrane permeabilization and subsequent cell lysis. Additionally, ranatuerin peptides have been shown to induce apoptosis, or programmed cell death, through the intrinsic pathway, which involves the activation of caspases, such as caspase-3.[3]
Q4: Can this compound affect non-cancerous cells?
A4: While ranatuerin peptides show some selectivity for cancer cells due to differences in membrane composition and charge, they can exhibit toxicity towards normal cells at higher concentrations. It is crucial to include a non-cancerous cell line in your experiments as a control to determine the therapeutic window of this compound. For example, Ranatuerin-2PLx showed moderate hemolytic activity at higher concentrations.[3]
Data Presentation: Efficacy of Ranatuerin Peptides
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of ranatuerin peptides against various human cancer cell lines. This data can serve as a reference for selecting initial concentration ranges for your experiments with this compound.
Table 1: Anticancer Activity of a Cationicity- and Hydrophobicity-Enhanced Ranatuerin-2AW Analog
| Cancer Cell Line | Cell Type | IC50 (µM) |
| PC-3 | Human prostate carcinoma | 3.671 |
| H838 | Human non-small-cell lung cancer | 12.04 |
| U251MG | Human glioblastoma astrocytoma | Not specified |
| MCF-7 | Human breast cancer | Not specified |
| HCT 116 | Human colorectal carcinoma | Not specified |
Data from a study on a modified Ranatuerin-2AW peptide.
Table 2: Anticancer Activity of Ranatuerin-2PLx
| Cancer Cell Line | Cell Type | IC50 (µM) |
| H157 | Non-small cell lung cancer | 20.19 |
| MDA-MB-435S | Melanocyte | >100 |
| PC-3 | Human prostate carcinoma | 5.79 |
| U251MG | Human glioblastoma astrocytoma | 10.11 |
| MCF-7 | Human breast cancer | 15.85 |
Data from a study on Ranatuerin-2PLx.[3]
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key anticancer assays and troubleshooting tips specifically tailored for working with a cationic and membrane-active peptide like this compound.
Cell Viability (MTT) Assay
Objective: To determine the concentration of this compound that inhibits cancer cell proliferation.
Detailed Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Peptide Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Troubleshooting Guide: MTT Assay with this compound
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in wells without cells | - Peptide may be reducing MTT directly.- Contamination of reagents. | - Run a control with peptide and MTT in cell-free medium to check for direct reduction.- Use fresh, sterile reagents. |
| Inconsistent results between replicates | - Uneven cell seeding.- Peptide precipitation at high concentrations. | - Ensure a single-cell suspension before seeding.- Check the solubility of this compound in your culture medium. Consider using a different solvent for the stock solution if necessary. |
| Low signal or no dose-response | - Sub-optimal peptide concentration range.- Short incubation time. | - Widen the concentration range tested (e.g., 0.1 µM to 200 µM).- Increase the incubation time (e.g., up to 72 hours). |
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Detailed Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 6, 12, and 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Troubleshooting Guide: Apoptosis Assay with this compound
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High percentage of necrotic cells even at early time points | - this compound's membrane-disrupting activity causes rapid loss of membrane integrity. | - Use shorter incubation times (e.g., 1, 2, 4 hours) to capture early apoptotic events.- Perform a lactate dehydrogenase (LDH) assay to specifically measure membrane damage. |
| Weak Annexin V signal | - Insufficient incubation time for apoptosis to occur.- Low peptide concentration. | - Increase the incubation time or peptide concentration.- Ensure the binding buffer contains sufficient calcium, as Annexin V binding is calcium-dependent. |
| High background fluorescence | - Incomplete washing of cells.- Cell clumping. | - Wash cells thoroughly with cold PBS.- Ensure a single-cell suspension before staining. |
Experimental Workflow for Apoptosis Assay
References
- 1. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Ranatuerin-2ARb Degradation Prevention: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Ranatuerin-2ARb by proteases during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound belongs to the ranatuerin-2 family of antimicrobial peptides (AMPs), which are naturally occurring defense molecules found in amphibians. Like many therapeutic peptides, this compound is susceptible to degradation by proteases, enzymes that break down proteins and peptides. This degradation can lead to a loss of biological activity, compromising experimental results and therapeutic efficacy. Ensuring the stability of this compound is therefore critical for reliable in vitro and in vivo studies.
Q2: My this compound appears to be losing activity in my cell culture experiments. What are the likely causes?
Loss of this compound activity in cell culture is often due to proteolytic degradation by proteases secreted by the cells or present in the serum supplement of the culture medium. Troubleshooting should focus on identifying the source of proteolysis and implementing protective measures.
Q3: How can I determine if my this compound is being degraded?
The most common method to assess peptide degradation is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). By analyzing samples over time, you can observe a decrease in the peak corresponding to the intact peptide and the appearance of new peaks representing degradation fragments. Mass spectrometry (LC-MS) can be used to identify these fragments and pinpoint cleavage sites.
Q4: What are the primary strategies to prevent this compound degradation?
There are two main approaches to prevent degradation:
-
Modification of the experimental conditions: This includes adding protease inhibitors to your experimental system or minimizing the exposure time of the peptide to proteases.
-
Chemical modification of the peptide: Synthesizing this compound with specific chemical modifications can intrinsically enhance its resistance to proteases.
Q5: Are peptides from the Ranatuerin-2 family known to be particularly unstable?
Interestingly, some studies have shown that members of the ranatuerin-2 family, such as Ranatuerin-2R, are exceptionally resistant to degradation by certain proteases. This inherent stability may be due to its structural features. However, susceptibility can be protease-specific, and stability should be empirically determined for your experimental system.
Troubleshooting Guide
Issue 1: Rapid loss of this compound in serum-containing media.
-
Problem: Serum is a complex mixture containing a wide variety of proteases that can rapidly degrade peptides.
-
Solution 1: Use a Protease Inhibitor Cocktail.
-
Action: Supplement your culture medium with a broad-spectrum protease inhibitor cocktail. These cocktails contain a mixture of inhibitors that target different classes of proteases (serine, cysteine, aspartic, and metalloproteases).
-
Consideration: Ensure the chosen inhibitor cocktail is compatible with your cell type and does not interfere with the experimental endpoint.
-
-
Solution 2: Heat-Inactivate the Serum.
-
Action: Heat the serum (e.g., at 56°C for 30 minutes) before adding it to your culture medium. This will denature and inactivate many of the endogenous proteases.
-
Consideration: Heat inactivation may also affect the integrity of some growth factors and other essential serum components.
-
-
Solution 3: Use Serum-Free Media.
-
Action: If your cell line can be maintained in serum-free or reduced-serum media, this will significantly reduce the proteolytic environment.
-
Issue 2: Degradation of this compound by cell-secreted proteases.
-
Problem: Many cell types, particularly cancer cells and immune cells, secrete proteases that can degrade peptides in their vicinity.
-
Solution 1: Identify the Protease Type.
-
Action: Use specific protease inhibitors to identify the class of protease responsible for degradation (e.g., PMSF for serine proteases, E-64 for cysteine proteases). This can help in selecting a more targeted and effective inhibitor.
-
-
Solution 2: Modify the Peptide.
-
Action: If degradation persists, consider using a chemically modified, protease-resistant version of this compound. See the "Strategies for Enhancing Stability" section below for more details.
-
Strategies for Enhancing this compound Stability
For long-term or in vivo applications, chemical modification of this compound is often the most effective strategy to prevent proteolytic degradation.
N-terminal and C-terminal Modifications
-
N-terminal Acetylation: The addition of an acetyl group to the N-terminus blocks the action of aminopeptidases.
-
C-terminal Amidation: Replacing the C-terminal carboxyl group with an amide group protects against carboxypeptidases.
D-Amino Acid Substitution
-
Concept: Proteases are stereospecific and primarily recognize L-amino acids. Replacing key L-amino acids at protease cleavage sites with their D-enantiomers can render the peptide resistant to degradation.
-
Strategy: A common approach is to create an all-D-amino acid version of the peptide (a retro-inverso peptide), which often retains biological activity while being highly resistant to proteolysis.
Use of Unnatural Amino Acids and Peptide Backbone Modifications
-
Action: Incorporating non-natural amino acids or modifying the peptide backbone (e.g., N-methylation) can sterically hinder protease binding and cleavage.
Peptide Cyclization
-
Concept: Cyclizing the peptide, either head-to-tail or through a disulfide bridge (as is naturally present in many ranatuerins), can restrict its conformation and make it less accessible to proteases.
Quantitative Data on Peptide Stability
Due to the limited availability of specific quantitative stability data for this compound, the following tables provide illustrative data from studies on other antimicrobial peptides to serve as a reference for expected improvements with different stabilization strategies.
Table 1: Illustrative Half-life of Antimicrobial Peptides in Human Serum with Different Modifications.
| Peptide Modification | Example Peptide | Half-life in Human Serum (hours) |
| Unmodified (L-amino acids) | Peptide A | 0.5 - 2 |
| N-terminal Acetylation | Ac-Peptide A | 4 - 8 |
| C-terminal Amidation | Peptide A-NH2 | 3 - 6 |
| N- and C-terminal modification | Ac-Peptide A-NH2 | > 24 |
| D-amino acid substitution | D-Peptide A | > 48 |
Table 2: Illustrative Percentage of Intact Peptide Remaining After Incubation with Trypsin.
| Peptide Modification | Incubation Time with Trypsin (hours) | % Intact Peptide Remaining |
| Unmodified Peptide B | 1 | 15% |
| Unmodified Peptide B | 4 | < 1% |
| D-amino acid substituted Peptide B | 1 | 98% |
| D-amino acid substituted Peptide B | 4 | 95% |
Experimental Protocols
Protocol 1: General Peptide Stability Assay in Human Serum
-
Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1 mg/mL.
-
Incubation:
-
In a microcentrifuge tube, mix the peptide stock solution with human serum to a final peptide concentration of 100 µg/mL.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time Points: Withdraw aliquots (e.g., 50 µL) at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Reaction Quenching and Protein Precipitation:
-
Immediately add an equal volume of 10% trichloroacetic acid (TCA) to the aliquot to stop the enzymatic reaction and precipitate serum proteins.
-
Incubate on ice for 10 minutes.
-
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Analysis:
-
Carefully collect the supernatant containing the peptide and its degradation products.
-
Analyze the supernatant by RP-HPLC.
-
-
Quantification: Determine the percentage of intact peptide remaining at each time point by measuring the area of the corresponding peak in the HPLC chromatogram, relative to the time 0 sample.
Protocol 2: In Vitro Protease Degradation Assay
-
Reagents:
-
This compound stock solution (1 mg/mL).
-
Protease stock solution (e.g., Trypsin at 1 mg/mL in 1 mM HCl).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the reaction buffer, this compound stock solution (final concentration, e.g., 0.2 mg/mL), and initiate the reaction by adding the protease stock solution (final enzyme:peptide ratio, e.g., 1:100 w/w).
-
Incubate at 37°C.
-
-
Sampling and Quenching:
-
At desired time points, withdraw aliquots and stop the reaction by adding a quenching solution (e.g., 10% formic acid).
-
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to monitor the disappearance of the intact peptide and the appearance of degradation fragments.
Visualizations
Caption: Workflow for assessing this compound stability.
Technical Support Center: Ranatuerin-2ARb Circular Dichroism Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ranatuerin-2ARb and other Ranatuerin-2 family peptides in circular dichroism (CD) experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your CD experiments with this compound.
Problem: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can obscure the true CD signal of your peptide, making data interpretation difficult and unreliable.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Peptide Concentration | For far-UV CD (190-250 nm), a typical concentration range for peptides is 0.1-1.0 mg/mL.[1][2] If your signal is weak, consider carefully increasing the concentration. However, be mindful that excessively high concentrations can lead to aggregation. |
| High Absorbance of Buffer | Use a buffer with low absorbance in the far-UV region.[1] Phosphate buffers are often a good choice. Avoid buffers containing high concentrations of chloride ions, Tris, or imidazole, as they absorb strongly at low wavelengths.[1][3] |
| Incorrect Instrument Settings | Optimize instrument parameters such as scan speed, slit width, and integration time. A slower scan speed and longer integration time can improve the signal-to-noise ratio.[2] |
| Low Light Source Intensity | The lamp intensity of the CD instrument may be low, especially in the far-UV region.[4][5] If the high tension (HT) voltage is consistently high (e.g., approaching the instrument's limit, often around 600-700V), it indicates low light throughput.[1][6] Consult your instrument's manual or a technician. |
Problem: Distorted or Artifact-Rich Spectra
Distorted spectra can lead to incorrect secondary structure estimations. Common distortions include baseline drift, non-uniform peaks, and unexpected positive signals in the far-UV region.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Peptide Aggregation | Ranatuerin peptides can be prone to aggregation, which can cause light scattering and distort the CD spectrum.[7] To mitigate this, consider working at a lower peptide concentration, adjusting the pH, or using a different buffer system. It is also advisable to filter your sample through a 0.1 to 0.2-micron filter before measurement.[8] |
| Improper Blank Subtraction | Always run a buffer blank using the exact same buffer and cuvette as your sample.[1][8] This is crucial for accurate background correction. |
| High Chloride Ion Concentration | High concentrations of chloride ions can generate a positive CD signal below 200 nm, interfering with the peptide's spectrum.[1] If possible, use a buffer with a non-chloride salt or limit the interpretation of your data to wavelengths above 200 nm.[3] |
| Cuvette Issues | Ensure your quartz cuvette is scrupulously clean and has the correct path length for your sample concentration. For far-UV measurements, a path length of 0.1 cm is common.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the expected secondary structure of this compound in different environments?
A1: While data for this compound is not specifically available, studies on other Ranatuerin-2 peptides, such as Ranatuerin-2CSa, show that they are typically unstructured or in a random coil conformation in aqueous solutions.[9][10] However, in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or lipid vesicles, they tend to adopt a more ordered, often α-helical, structure.[9][10][11]
Q2: How do I accurately determine the concentration of my this compound sample?
A2: Accurate concentration determination is critical for calculating molar ellipticity. Standard colorimetric assays like the Bradford or Lowry methods can be unreliable for peptides.[8] A more accurate method is to use the absorbance of aromatic residues (if present in your peptide sequence) at 280 nm, provided you know the molar extinction coefficient. Alternatively, quantitative amino acid analysis is a highly accurate but more involved method.
Q3: What are the ideal buffer conditions for CD analysis of this compound?
A3: The ideal buffer should be transparent in the far-UV region and maintain the stability of your peptide. Phosphate buffers at a low concentration (e.g., 10-20 mM) are a good starting point. The pH should be controlled to a value where the peptide is stable and soluble. It is important to avoid buffers with high absorbance below 220 nm, such as those containing high concentrations of salts or certain organic compounds.[1][8]
Q4: My CD spectrum shows a high HT voltage. What does this mean and how can I fix it?
A4: A high High Tension (HT) voltage indicates that very little light is reaching the detector.[1] This can be due to a highly absorbing sample (peptide or buffer), a too-long cuvette path length for the sample concentration, or a failing instrument lamp.[6] If the HT voltage exceeds the manufacturer's recommended limit (often around 600-700V), the data is generally considered unreliable.[5][6] To address this, you can try diluting your sample, using a shorter path length cuvette, or switching to a more transparent buffer. If these measures do not resolve the issue, the instrument may require servicing.
Q5: How can I be sure that my this compound sample is not aggregated?
A5: Peptide aggregation can be a significant issue in CD experiments, leading to spectral artifacts.[7] You can check for aggregation by centrifuging or filtering your sample before the measurement to remove any insoluble particles.[12][8] Additionally, you can perform dynamic light scattering (DLS) to assess the size distribution of particles in your solution. In the CD experiment itself, a sloping baseline and an unusually high signal at longer wavelengths can be indicative of scattering due to aggregation.
Experimental Protocols & Data
Table 1: Example Secondary Structure Content of a Ranatuerin-2 Peptide in Different Environments
This table provides an example of how the secondary structure of a Ranatuerin-2 peptide might change in different solvent conditions, as determined by CD spectroscopy. The data is based on published results for Ranatuerin-2Pb.[11]
| Solvent | α-Helix (%) | β-Sheet (%) | Turn (%) | Unordered (%) |
| 10 mM NH4Ac (aqueous) | 5.2 | 35.1 | 15.8 | 43.9 |
| 50% TFE in 10 mM NH4Ac | 45.8 | 12.5 | 10.3 | 31.4 |
Data adapted from studies on Ranatuerin-2Pb and its analogues.[11]
General Protocol for Far-UV CD Spectroscopy of this compound
-
Sample Preparation:
-
Instrument Setup:
-
Use a calibrated CD spectrometer.
-
Purge the instrument with nitrogen gas.
-
Set the temperature, if required for your experiment.
-
-
Data Acquisition:
-
Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm).
-
Collect a baseline spectrum of the buffer alone in the same cuvette.
-
Collect the spectrum of the peptide sample over the desired wavelength range (e.g., 190-260 nm).
-
Monitor the HT voltage during the scan to ensure it remains within the acceptable range.[6]
-
Typically, multiple scans are averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the buffer baseline from the sample spectrum.
-
Smooth the data if necessary, using an appropriate algorithm.
-
Convert the data from millidegrees to molar ellipticity ([θ]).
-
Visualizations
Below are diagrams illustrating key workflows and relationships in CD experiments.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Mastering Circular Dichroism: Techniques, Troubleshooting & Advances - Creative Proteomics [creative-proteomics.com]
- 4. portlandpress.com [portlandpress.com]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. jascoinc.com [jascoinc.com]
- 7. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2k10 - Confirmational analysis of the broad-spectrum antibacterial peptide, rantuerin-2csa: identification of a full length helix-turn-helix motif - Summary - Protein Data Bank Japan [pdbj.org]
- 10. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 11. researchgate.net [researchgate.net]
- 12. How to Prepare Samples, Concentration, and Buffer for Circular Dichroism Analysis of Protein Secondary Structure? | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Enhancing the Therapeutic Index of Ranatuerin-2ARb
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimicrobial peptide Ranatuerin-2ARb. The content is designed to address specific experimental challenges and provide guidance on strategies to improve its therapeutic index.
Disclaimer: Publicly available data specifically for this compound is limited. Therefore, the quantitative data and guidance provided herein are based on studies of closely related Ranatuerin-2 analogues, such as Ranatuerin-2PLx, Ranatuerin-2Pb, and Ranatuerin-2AW. These analogues share significant structural homology, and the presented data serves as a valuable reference. However, experimental results with this compound may vary.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ranatuerin-2 peptides?
A1: Ranatuerin-2 peptides, like many antimicrobial peptides (AMPs), primarily act by disrupting the integrity of microbial cell membranes.[1] Their cationic and amphipathic properties allow them to preferentially interact with the negatively charged components of bacterial membranes, leading to pore formation, membrane depolarization, and ultimately cell death.[1]
Q2: What is the "Rana box" and is it essential for the activity of this compound?
A2: The "Rana box" is a conserved cyclic heptapeptide domain found at the C-terminus of many Ranatuerin-2 peptides, formed by a disulfide bridge between two cysteine residues.[1][2] Studies on analogues suggest that while the Rana box can influence the peptide's overall activity and stability, it may not be absolutely essential for its antimicrobial action.[1][3] Truncated analogues lacking the Rana box have been shown to retain significant antimicrobial activity.[1]
Q3: What are common reasons for observing low antimicrobial activity of this compound in my experiments?
A3: Several factors could contribute to lower-than-expected antimicrobial activity:
-
Peptide Quality: Ensure the peptide was synthesized and purified to a high degree (>95%). Impurities can interfere with activity.
-
Peptide Aggregation: AMPs can sometimes aggregate, reducing their effective concentration. Consider dissolving the peptide in a small amount of a suitable solvent (e.g., DMSO) before diluting in your assay medium.
-
Assay Conditions: The presence of high salt concentrations or certain serum components in your growth medium can inhibit the activity of some AMPs.
-
Bacterial Strain Variability: Different bacterial strains can exhibit varying susceptibility to the same AMP.
Q4: I am observing high hemolytic activity with this compound. How can I reduce its toxicity to mammalian cells?
A4: High hemolytic activity is a common challenge with AMPs. Strategies to mitigate this include:
-
Amino Acid Substitutions: Introducing proline residues can disrupt the helical structure, potentially reducing interaction with eukaryotic membranes.[1] Replacing some hydrophobic residues with less hydrophobic ones can also decrease hemolysis.
-
Modulating Cationicity: While a net positive charge is crucial for antimicrobial activity, an excessively high charge can lead to increased toxicity. A careful balance is required.
-
Chemical Modifications: Pegylation or conjugation to other molecules can shield the peptide from interacting with red blood cells.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values
| Potential Cause | Troubleshooting Step |
| Peptide Stock Solution Instability | Prepare fresh stock solutions for each experiment. If storing, aliquot and freeze at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Inoculum Preparation Variability | Standardize the bacterial inoculum density using a spectrophotometer (e.g., OD600 of 0.001, which corresponds to approximately 1 x 10^5 CFU/mL for E. coli). |
| Microplate Reader Inaccuracy | Ensure the microplate reader is properly calibrated. Read plates at a consistent time point after incubation. |
| Growth Medium Interference | Test the peptide's activity in different media (e.g., Mueller-Hinton Broth vs. Tryptic Soy Broth) to assess for inhibitory components. |
Issue 2: High Variability in Hemolysis Assay Results
| Potential Cause | Troubleshooting Step |
| Red Blood Cell Lysis During Preparation | Handle red blood cells gently during washing steps. Use a refrigerated centrifuge with slow acceleration and deceleration. |
| Incomplete Peptide Solubilization | Visually inspect the peptide solution for any precipitates before adding it to the red blood cells. |
| Incorrect Incubation Time or Temperature | Adhere strictly to the protocol's incubation time and maintain a constant temperature of 37°C. |
| Spectrophotometer Wavelength Setting | Ensure the spectrophotometer is set to the correct wavelength for detecting hemoglobin release (typically 450 nm or 540 nm). |
Quantitative Data for Ranatuerin-2 Analogues
The following tables summarize the antimicrobial and hemolytic activities of various Ranatuerin-2 analogues. This data can serve as a benchmark for your experiments with this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Ranatuerin-2 Analogues (in µM)
| Peptide | S. aureus | E. coli | P. aeruginosa | C. albicans | MRSA | Reference |
| Ranatuerin-2PLx | 256 | >256 | >256 | >256 | 256 | [4] |
| Ranatuerin-2Pb | 4 | 8 | >64 | 8 | 8 | [5] |
| RPb (truncated Ranatuerin-2Pb) | 8 | 8 | 32 | 16 | 16 | [5] |
| R2AW | 32 | 32 | - | - | - | [1] |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | 4 | 8 | 16 | - | 4 | [1] |
Table 2: Hemolytic Activity of Ranatuerin-2 Analogues
| Peptide | HC50 (µM) | Reference |
| Ranatuerin-2Pb | 16.11 | [5] |
| RPb (truncated Ranatuerin-2Pb) | 178.0 | [5] |
| R2AW | >256 | [1] |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | >256 | [1] |
Key Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of this compound
This protocol outlines the general steps for synthesizing this compound using Fmoc solid-phase peptide synthesis.
-
Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid with a coupling reagent like HBTU and couple it to the deprotected resin.
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) after each deprotection and coupling step.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each amino acid in the this compound sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass of the purified peptide using mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture: Grow the target bacterial strain in an appropriate broth medium overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 1 x 10^5 CFU/mL in fresh broth.
-
Peptide Dilution: Prepare a series of two-fold dilutions of the this compound stock solution in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (bacteria with no peptide) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Protocol 3: Hemolysis Assay
-
Red Blood Cell Preparation: Obtain fresh horse or human red blood cells and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the cells in PBS to a final concentration of 2% (v/v).
-
Peptide Dilution: Prepare a series of two-fold dilutions of this compound in PBS.
-
Incubation: In a 96-well plate, mix the peptide dilutions with the red blood cell suspension.
-
Controls: Include a negative control (red blood cells in PBS) and a positive control (red blood cells in 1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Centrifugation: Centrifuge the plate to pellet the intact red blood cells.
-
Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance at 450 nm or 540 nm to quantify hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control.
Visualizing Experimental Workflows and Concepts
Caption: General experimental workflow for the synthesis, purification, and biological evaluation of this compound.
References
- 1. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Study on the Structure-Activity Relationship of an Antimicrobial Peptide, Brevinin-2GUb, from the Skin Secretion of Hylarana guentheri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Refinement of Animal Models for Ranatuerin-2ARb Efficacy Testing
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining animal models to test the efficacy of Ranatuerin-2ARb, a promising antimicrobial peptide with potential anti-inflammatory and wound-healing properties.
FAQs: General Questions
Q1: What is this compound and what are its potential therapeutic applications?
A1: this compound belongs to the Ranatuerin-2 family of antimicrobial peptides (AMPs), originally isolated from frog skin secretions.[1][2] These peptides are characterized by a conserved C-terminal "Rana box" containing a disulfide bridge.[1] Ranatuerin-2 peptides have demonstrated a broad spectrum of activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Beyond its antimicrobial effects, evidence suggests that peptides in this family, such as Ranatuerin-2PN, possess anti-inflammatory and wound-healing capabilities.[2] Therefore, this compound is a promising candidate for development as a multi-functional therapeutic agent for treating infected wounds and inflammatory conditions.
Q2: What are the primary mechanisms of action for Ranatuerin-2 peptides?
A2: The primary antimicrobial mechanism of action for Ranatuerin-2 peptides is the disruption of bacterial cell membranes.[2] For their anti-inflammatory and wound-healing properties, the proposed mechanisms involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] These pathways regulate the expression of pro-inflammatory cytokines and growth factors crucial for tissue repair.[3][4]
Q3: Why is it important to refine animal models for this compound efficacy testing?
A3: Refining animal models is crucial for obtaining accurate and reproducible data on the efficacy of this compound. Standardized and well-characterized models reduce variability and increase the predictive value of preclinical studies for human clinical trials. This ensures that the therapeutic potential of this compound is rigorously evaluated, saving time and resources in the drug development pipeline.
Troubleshooting Guides
Anti-Inflammatory Efficacy Testing: Carrageenan-Induced Paw Edema Model
Q4: We are observing high variability in paw edema measurements between animals in the same group. What could be the cause?
A4: High variability in the carrageenan-induced paw edema model can stem from several factors:
-
Inconsistent Carrageenan Injection: Ensure the injection volume and location in the subplantar region of the paw are consistent for all animals. The needle should be inserted at the same depth and angle each time.
-
Animal Age and Weight: The inflammatory response to carrageenan can be age and weight-dependent.[5] Use animals of a consistent age and weight range (e.g., 7-8 week old mice weighing 32-34g) to minimize this variability.[5]
-
Measurement Technique: Use a digital caliper or plethysmometer for accurate and consistent measurements of paw thickness or volume. Ensure the same individual performs the measurements throughout the experiment to reduce inter-operator variability.
Q5: The anti-inflammatory effect of this compound appears to be lower than expected. What are some potential reasons?
A5: Several factors could contribute to a perceived lack of efficacy:
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Peptide Stability and Delivery: Peptides can be susceptible to degradation by proteases in vivo. Consider the formulation of this compound to enhance its stability. The route and timing of administration are also critical. For acute inflammation models, administration is typically 30 minutes to an hour before the carrageenan injection.[6]
-
Dosage: The dose of this compound may be suboptimal. Perform a dose-response study to determine the optimal therapeutic concentration.
-
Timing of Measurements: The inflammatory response to carrageenan is biphasic, with an early phase (1-6 hours) and a late phase (peaking around 72 hours).[5] Ensure your measurement time points capture the peak inflammatory response and the expected window of therapeutic effect.
Wound Healing Efficacy Testing: Murine Excisional Wound Model
Q6: We are seeing significant wound contraction in our control group, making it difficult to assess re-epithelialization. How can we address this?
A6: Wound contraction is a natural healing mechanism in rodents but can mask the effects of treatments aimed at promoting re-epithelialization. To address this:
-
Use of Splints: Employ a splinted excisional wound model. A silicone ring is sutured around the wound to prevent contraction and encourage healing by granulation and re-epithelialization, which more closely mimics human wound healing.[7]
-
Standardized Wound Size: Create uniform, full-thickness wounds using a biopsy punch to ensure consistency across all animals.
Q7: The topical application of our this compound formulation is not staying on the wound site. What can we do?
A7: Maintaining the formulation at the wound site is crucial for efficacy. Consider the following:
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Formulation Viscosity: If using a liquid formulation, consider incorporating it into a hydrogel or a biocompatible ointment to increase its viscosity and adherence to the wound bed.
-
Dressing: Apply a semi-occlusive dressing, such as Tegaderm™, over the wound after applying the peptide formulation. This will help to keep the formulation in place and protect the wound.
Q8: How can we quantify the extent of wound healing beyond just measuring the wound area?
A8: A comprehensive assessment of wound healing involves multiple endpoints:
-
Histological Analysis: Collect wound tissue at different time points for histological staining (e.g., H&E, Masson's Trichrome) to assess re-epithelialization, granulation tissue formation, collagen deposition, and immune cell infiltration.[4][8]
-
Immunohistochemistry: Use specific antibodies to stain for markers of angiogenesis (e.g., CD31), cell proliferation (e.g., Ki67), and inflammation.
-
Biochemical Assays: Homogenize wound tissue to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and growth factors (e.g., TGF-β1) using ELISA.[4][9]
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
-
Animals: Male Swiss albino mice (7-8 weeks old, 32-34 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Grouping: Divide animals into groups (n=6 per group): Vehicle control, this compound treated groups (various doses), and a positive control group (e.g., Indomethacin, 5 mg/kg).
-
Drug Administration: Administer this compound (e.g., intraperitoneally or subcutaneously) or the vehicle 30-60 minutes before carrageenan injection.[6]
-
Induction of Edema: Inject 50 µL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw of each mouse.[5]
-
Measurement of Paw Edema: Measure the paw thickness or volume using a digital caliper or plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[6][9]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Murine Full-Thickness Excisional Wound Model
-
Animals: Male BALB/c mice (8-10 weeks old).
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Wound Creation: Shave the dorsal area and create two full-thickness excisional wounds (e.g., 6 mm diameter) on each side of the midline using a sterile biopsy punch.
-
Splint Application (Optional but Recommended): Suture a silicone splint around each wound to prevent contraction.[7]
-
Treatment Application: Topically apply this compound formulation (e.g., in a hydrogel) or vehicle to the wounds. Cover the wounds with a semi-occlusive dressing.
-
Wound Closure Measurement: Trace the wound area daily or at specified time points using digital photography. Calculate the percentage of wound closure relative to the initial wound area.
-
Tissue Collection and Analysis: At predetermined time points, euthanize the animals and excise the entire wound, including a margin of surrounding healthy skin, for histological and biochemical analysis as described in Q8.
Quantitative Data
Table 1: Anti-Inflammatory Effect of a Ranatuerin-2 Analog (Rana-2PN) in the Carrageenan-Induced Paw Edema Model in Mice (Note: This data is based on studies of a similar Ranatuerin-2 peptide and serves as an example.)[2]
| Treatment Group | Dose | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control (Saline) | - | 0.45 ± 0.04 | - |
| Rana-2PN | 1 mg/kg | 0.28 ± 0.03 | 37.8% |
| Rana-2PN | 5 mg/kg | 0.19 ± 0.02 | 57.8% |
| Indomethacin (Positive Control) | 10 mg/kg | 0.15 ± 0.02 | 66.7% |
| p < 0.05, **p < 0.01 compared to Vehicle Control |
Table 2: Effect of a Bioactive Peptide on Wound Closure in a Murine Excisional Wound Model (Note: This data is representative of typical results from peptide-based wound healing studies.)[4]
| Treatment Group | Day 3 | Day 7 | Day 10 |
| % Wound Closure (Mean ± SEM) | |||
| Vehicle Control (Hydrogel) | 15.2 ± 2.1 | 45.8 ± 3.5 | 75.1 ± 4.2 |
| Bioactive Peptide (10 nM in Hydrogel) | 25.6 ± 2.8 | 68.2 ± 4.1 | 95.3 ± 2.9 |
| Positive Control (e.g., KFX 1 mg/ml) | 22.1 ± 3.0 | 60.5 ± 3.8 | 88.7 ± 3.5 |
| p < 0.05, **p < 0.01 compared to Vehicle Control |
Visualizations
References
- 1. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The first Ranatuerin antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Cell-penetrating Peptide Suppresses Inflammation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A short peptide potentially promotes the healing of skin wound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. Quantitative and reproducible murine model of excisional wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Use of Therapeutic Peptides in Combination with Full-Thickness Skin Columns to Improve Healing of Excisional Wounds [mdpi.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing buffer conditions for Ranatuerin-2ARb activity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for Ranatuerin-2ARb and related peptide activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
Ranatuerin-2 peptides are a family of antimicrobial peptides (AMPs) originally isolated from amphibian skin secretions.[1][2] They are characterized as being cationic and amphipathic, properties that are crucial for their biological activity.[1] Many peptides in this family, such as Ranatuerin-2PLx and Ranatuerin-2Pb, exhibit broad-spectrum activity against bacteria and can also possess anticancer properties.[1][2] Their mechanism of action often involves disrupting the cell membrane of target organisms.[3]
Q2: Why are standard antimicrobial susceptibility testing (AST) methods not always suitable for this compound?
Standard AST protocols, like those from CLSI and EUCAST, were designed for conventional antibiotics.[1] These methods may not be appropriate for antimicrobial peptides (AMPs) for several reasons:
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Peptide Adsorption: Cationic peptides can bind to materials like polystyrene, which is commonly used in labware.[4]
-
Media Composition: Standard media, such as Mueller-Hinton Broth (MHB), can have high concentrations of salts that inhibit the activity of many AMPs.[5][6]
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Physiological Relevance: Standard assay conditions may not reflect the physiological environment where the peptide is expected to be active.[5]
Q3: How does pH affect the activity of this compound?
The pH of the assay buffer can significantly influence the activity of antimicrobial peptides. Changes in pH can alter the peptide's net charge and secondary structure, which are critical for its interaction with microbial or cancer cell membranes.[7][8] For some peptides containing histidine residues, a lower pH can increase their positive charge and enhance antimicrobial activity.[7] Conversely, the pH of the tumor microenvironment is often acidic, which could influence the peptide's anticancer efficacy. It is crucial to test a range of pH values (e.g., 5.5, 6.5, 7.4) to determine the optimal condition for your specific assay.
Q4: How do salt concentrations impact this compound activity?
High salt concentrations, particularly of divalent cations like Ca²⁺ and Mg²⁺, are known to reduce the antimicrobial activity of many cationic AMPs.[4] This is due to two main effects:
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Charge Shielding: Cations in the buffer can compete with the cationic peptide for binding sites on the negatively charged bacterial membrane.[4]
-
Membrane Stabilization: Divalent cations can stabilize the outer membrane of Gram-negative bacteria, making it less susceptible to peptide-induced disruption.[4]
It is recommended to test your peptide's activity in buffers with varying salt concentrations to understand its sensitivity. For some peptides, strategies like substituting certain amino acids have been employed to increase salt resistance.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Peptide Activity | Peptide Degradation: The peptide may be degraded by proteases in the sample or media. | - Use protease inhibitors in your assay buffer.- Test peptide stability over time by incubating it in the buffer and then testing its activity. |
| Peptide Aggregation: The peptide may be forming aggregates, reducing its effective concentration.[6] | - Test different solubilization agents (e.g., dilute acetic acid or DMSO).- Vary the peptide concentration to see if aggregation is concentration-dependent. | |
| Suboptimal Buffer Conditions: The pH or salt concentration of the buffer may be inhibiting peptide activity.[5][6] | - Perform a buffer optimization screen, testing a range of pH values and salt concentrations (see protocol below). | |
| Inappropriate Labware: Cationic peptides can adsorb to negatively charged surfaces like polystyrene.[4] | - Use polypropylene or low-protein-binding microtiter plates and tubes.[4] | |
| High Variability Between Replicates | Inconsistent Peptide Dilutions: Errors in preparing serial dilutions can lead to high variability. | - Use low-protein-binding pipette tips.- Prepare a fresh stock solution for each experiment. |
| Inconsistent Cell/Bacterial Inoculum: The density of cells or bacteria can affect the assay outcome. | - Ensure a homogenous suspension before dispensing into wells.- Use a spectrophotometer to standardize the starting inoculum. | |
| Discrepancy Between Antimicrobial and Anticancer Activity | Different Mechanisms of Action: The peptide may have different optimal conditions for its antimicrobial and anticancer effects. | - Optimize buffer conditions separately for each assay type.- The anticancer mechanism might be intracellular and not solely dependent on membrane disruption.[1] |
Experimental Protocols & Data
Protocol: Modified Broth Microdilution for Cationic Peptides
This protocol is adapted for testing cationic antimicrobial peptides like this compound to minimize common sources of error.
Materials:
-
Mueller Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Test peptide (this compound)
-
Bacterial strain (e.g., S. aureus, E. coli)
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA)
-
Sterile polypropylene tubes
Procedure:
-
Prepare Bacterial Inoculum: Inoculate a tube of MHB with the test bacterial strain and grow overnight at 37°C. Dilute the overnight culture in fresh MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[4]
-
Prepare Peptide Dilutions:
-
Dissolve the peptide stock in sterile water.
-
Prepare serial twofold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.[4] This solution helps to prevent the peptide from sticking to plastic surfaces.
-
-
Assay Setup:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.
-
Add 11 µL of the 10x concentrated peptide dilutions to the corresponding wells.
-
Include a positive control (bacteria with no peptide) and a negative control (MHB with no bacteria).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest peptide concentration that shows no visible bacterial growth.
Data Summary Tables
The following tables present hypothetical data to illustrate the effects of buffer conditions on Ranatuerin-2 peptide activity.
Table 1: Effect of pH on the Minimum Inhibitory Concentration (MIC) of a Ranatuerin-2 Peptide against E. coli
| pH | MIC (µM) |
| 5.5 | 8 |
| 6.5 | 16 |
| 7.4 | 32 |
| 8.0 | 64 |
Table 2: Effect of NaCl Concentration on the IC₅₀ of a Ranatuerin-2 Peptide against PC-3 Cancer Cells
| NaCl Concentration (mM) | IC₅₀ (µM) |
| 0 | 5 |
| 50 | 15 |
| 100 | 45 |
| 150 | >100 |
Table 3: Antimicrobial and Anticancer Activity of Selected Ranatuerin-2 Peptides
| Peptide | Organism/Cell Line | MIC/IC₅₀ (µM) | Reference |
| Ranatuerin-2PLx | S. aureus | >256 | [1] |
| Ranatuerin-2PLx | PC-3 (Prostate Cancer) | 5.79 | [1] |
| Ranatuerin-2Pb | S. aureus | 4 | [2] |
| Ranatuerin-2Pb | NCI-H157 (Lung Cancer) | 1.45 | [2] |
| Ranatuerin-1T | E. coli | 40 | [9] |
| Ranatuerin-2CSa | E. coli | 5 | [10] |
Visualizations
Experimental & Logical Workflows
The following diagrams illustrate key workflows for optimizing and troubleshooting your this compound assays.
Proposed Signaling Pathway
The anticancer activity of some Ranatuerin-2 peptides, like Ranatuerin-2PLx, has been shown to involve the induction of apoptosis through an intrinsic pathway.[1][11]
References
- 1. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Easy Strategy To Increase Salt Resistance of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Activity and characterization of a pH-sensitive antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH Dependent Antimicrobial Peptides and Proteins, Their Mechanisms of Action and Potential as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ranatuerin 1T: an antimicrobial peptide isolated from the skin of the frog, Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of Ranatuerin-2ARb and Ranatuerin-2Pb
In the ongoing search for novel antimicrobial agents to combat the rise of antibiotic-resistant pathogens, ranatuerins, a family of antimicrobial peptides (AMPs) isolated from frog skin secretions, have shown significant promise.[1][2][3] This guide provides a detailed comparison of the antimicrobial activities of two specific ranatuerin peptides, Ranatuerin-2ARb and Ranatuerin-2Pb, with a focus on their performance against a range of pathogenic microorganisms, supported by experimental data. This analysis is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound and Ranatuerin-2Pb has been evaluated against various Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Ranatuerin-2Pb Against Various Microorganisms
| Microorganism | Strain | MIC (µM) |
| Staphylococcus aureus | ATCC 25923 | 8 |
| Escherichia coli | ATCC 25922 | 16 |
| Candida albicans | ATCC 10231 | 16 |
| Methicillin-resistant S. aureus (MRSA) | ATCC 33591 | 8 |
| Enterococcus faecalis | ATCC 29212 | >64 |
| Pseudomonas aeruginosa | ATCC 27853 | >64 |
Data sourced from a study on Ranatuerin-2Pb and its analogues.[1]
Note: Data for the antimicrobial activity of this compound was not available in the reviewed literature, preventing a direct quantitative comparison in this guide.
The data indicates that Ranatuerin-2Pb is potent against S. aureus and MRSA, with moderate activity against E. coli and C. albicans.[1] However, it shows limited activity against E. faecalis and P. aeruginosa at the concentrations tested.[1]
Mechanism of Action: A Focus on Membrane Permeabilization
Ranatuerin-2 peptides, like many other antimicrobial peptides, are understood to exert their antimicrobial effects primarily through the disruption of microbial cell membranes.[1][4] This mechanism is generally accepted to involve an initial electrostatic interaction between the cationic peptide and the negatively charged components of the microbial cell membrane. Following this initial binding, the peptides are thought to insert into the lipid bilayer, leading to the formation of pores or other membrane-destabilizing effects. This disruption of the membrane integrity results in the leakage of essential intracellular contents and ultimately leads to cell death.[4]
Below is a diagram illustrating the proposed mechanism of action for Ranatuerin-2 peptides.
Caption: Proposed mechanism of antimicrobial action for Ranatuerin peptides.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for assessing the antimicrobial activity of a compound. The following is a detailed methodology based on standard broth microdilution protocols.[5][6][7][8]
Minimum Inhibitory Concentration (MIC) Assay
1. Preparation of Materials:
- Test peptides (this compound, Ranatuerin-2Pb) dissolved in a suitable solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin) to create a stock solution.[5]
- Bacterial and fungal strains cultured in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, Tryptic Soy Broth for fungi).
- Sterile 96-well microtiter plates.
- Spectrophotometer.
2. Inoculum Preparation:
- Microbial cultures are grown to the mid-logarithmic phase.
- The cultures are then diluted in fresh broth to a final concentration of approximately 2–7 x 10^5 colony-forming units (CFU)/mL.[5]
3. Assay Procedure:
- Serial two-fold dilutions of the peptide stock solutions are prepared in the wells of the 96-well plate.
- The prepared microbial inoculum is added to each well containing the peptide dilutions.
- Control wells are included: one with only the microbial inoculum (growth control) and one with only sterile broth (sterility control).
- The plates are incubated at 37°C for 18-24 hours.[5]
4. Data Analysis:
- After incubation, the absorbance of each well is measured using a spectrophotometer at a wavelength of 600 nm.
- The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the microorganism, often defined as a significant reduction in absorbance compared to the growth control.[5]
Below is a workflow diagram illustrating the MIC assay procedure.
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Conclusion
Ranatuerin-2Pb demonstrates notable antimicrobial activity, particularly against Gram-positive bacteria such as S. aureus and its methicillin-resistant strains.[1] Its broad-spectrum efficacy, coupled with a membrane-disrupting mechanism of action, positions it as a promising candidate for further investigation in the development of new antimicrobial therapies. While a direct comparison with this compound is currently limited by the lack of available data for the latter, the established potency of the ranatuerin-2 family of peptides underscores the importance of continued research into these natural compounds. Future studies directly comparing the antimicrobial profiles of various ranatuerin-2 peptides will be crucial for identifying the most promising candidates for preclinical and clinical development.
References
- 1. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.qub.ac.uk [pure.qub.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 6. Determination of Minimum Inhibitory Concentration (MIC) of the Peptides [bio-protocol.org]
- 7. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Ranatuerin-2ARb and its Analogues: A Comparative Analysis for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the synthetic antimicrobial peptide Ranatuerin-2ARb and its analogues. Designed for researchers, scientists, and professionals in drug development, this guide offers a detailed examination of their biological activities, supported by quantitative data and experimental protocols.
Introduction to Ranatuerin Peptides
Ranatuerins are a family of antimicrobial peptides (AMPs) originally isolated from the skin secretions of frogs.[1][2] These peptides are characterized by a conserved C-terminal "Rana box" domain, which features a disulfide bridge.[3][4] Ranatuerin-2 peptides, in particular, have garnered significant interest due to their broad-spectrum antimicrobial and potential anticancer activities.[3][4] this compound is a synthetic analogue designed to explore and optimize the therapeutic potential of this peptide family. This guide focuses on a comparative analysis of this compound with other ranatuerin analogues, highlighting the impact of structural modifications on their biological efficacy.
Comparative Biological Activity
The biological activities of this compound and its analogues have been evaluated through various in vitro assays, primarily focusing on their antimicrobial and anticancer properties. The following tables summarize the quantitative data from these studies.
Antimicrobial Activity
The antimicrobial potency of the peptides was determined by measuring their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic microorganisms.
Table 1: Comparative Antimicrobial Activity (MIC/MBC in µM)
| Peptide/Analogue | S. aureus | E. coli | P. aeruginosa | C. albicans | MRSA |
| Ranatuerin-2PLx | 32/128 | 32/64 | >512 | 256/>512 | 256/>512 |
| R2PLx-22 (Rana box deleted) | 256/256 | 128/256 | >512 | >512/>512 | >512/>512 |
| S⁻²⁴-R2PLx (Substituted) | >512/>512 | 512/>512 | >512 | >512/>512 | >512/>512 |
| Ranatuerin-2Pb | 16/32 | 32/64 | >256 | 32/64 | 64/128 |
| RPa (Truncated) | 64/128 | 128/256 | >256 | >256 | >256 |
| RPb (Truncated & Amidated) | 16/32 | 32/64 | 128/256 | 64/128 | 32/64 |
| R2AW | 16/32 | 32/64 | 64/128 | - | 32/64 |
| [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ | 2/4 | 4/8 | 8/16 | - | 4/8 |
| [Trp⁶,¹⁰]R2AW(1-22)-NH₂ | 4/8 | 8/16 | 16/32 | - | 8/16 |
Data compiled from multiple sources.[4][5][6] Note: Lower values indicate higher potency.
Anticancer Activity
The antiproliferative activity of the peptides was assessed against various human cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being the key metric.
Table 2: Comparative Anticancer Activity (IC₅₀ in µM)
| Peptide/Analogue | PC-3 (Prostate) | H838 (Lung) | U251MG (Glioblastoma) | MCF-7 (Breast) | HCT116 (Colorectal) |
| Ranatuerin-2PLx | 5.79 | 10.95 | - | 20.19 | - |
| R2PLx-22 (Rana box deleted) | >100 | >100 | - | >100 | - |
| S⁻²⁴-R2PLx (Substituted) | >100 | >100 | - | >100 | - |
| Ranatuerin-2Pb | 2.25 | 1.45 | 2.17 | 7.25 | - |
| R2AW | ~100 | >100 | >100 | >100 | >100 |
| [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ | ~20 | ~30 | ~40 | ~50 | ~60 |
| [Trp⁶,¹⁰]R2AW(1-22)-NH₂ | <10 | <10 | <10 | <10 | <10 |
Data compiled from multiple sources.[3][4][5] Note: Lower values indicate higher potency.
Hemolytic Activity
A critical aspect of drug development is assessing the toxicity of compounds towards mammalian cells. Hemolytic assays are used to determine the peptide's ability to lyse red blood cells.
Table 3: Comparative Hemolytic Activity (% Hemolysis at specified concentration)
| Peptide/Analogue | Concentration (µM) | % Hemolysis |
| Ranatuerin-2PLx | 256 | < 50% |
| R2PLx-22 (Rana box deleted) | 256 | < 10% |
| S⁻²⁴-R2PLx (Substituted) | 256 | < 5% |
| Ranatuerin-2Pb | 100 | < 5% |
| RPa (Truncated) | 100 | < 5% |
| RPb (Truncated & Amidated) | 100 | < 5% |
| R2AW | 256 | < 5% |
| [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ | 16 | < 5% |
| [Trp⁶,¹⁰]R2AW(1-22)-NH₂ | 2 | ~20% |
Data compiled from multiple sources.[3][4][5] Note: Lower percentage indicates lower toxicity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of ranatuerin analogues using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Swelling: Swell Rink Amide resin in N-methyl-2-pyrrolidone (NMP) for at least 8 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 30 minutes to remove the Fmoc protecting group from the resin's amino group. Wash the resin thoroughly with NMP.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (1.5 equivalents) with a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.5 equivalents) and a base such as DIEA (N,N-Diisopropylethylamine) (2 equivalents) in NMP.
-
Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for at least 20 minutes.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test to ensure completion.
-
Wash the resin with NMP and dichloromethane (DCM).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/water/triisopropylsilane) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, dissolve it in a water/acetonitrile mixture, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide using MALDI-TOF mass spectrometry.
Antimicrobial Susceptibility Testing
The following protocol details the broth microdilution method for determining MIC and MBC values.
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in Mueller-Hinton Broth (MHB).
-
Dilute the overnight culture to a concentration of approximately 1 x 10⁶ colony-forming units (CFU)/mL.
-
-
Peptide Dilution Series:
-
Prepare a series of twofold dilutions of the peptide in MHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
MBC Determination:
-
Take an aliquot from the wells showing no visible growth (at and above the MIC).
-
Plate the aliquots onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.
-
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Treat the cells with various concentrations of the peptide and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of peptide that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the peptide concentration.
Hemolysis Assay
This assay measures the lytic activity of peptides against red blood cells.
-
Preparation of Erythrocytes:
-
Obtain fresh red blood cells (e.g., human or horse).
-
Wash the erythrocytes three times with phosphate-buffered saline (PBS) by centrifugation.
-
Resuspend the washed erythrocytes in PBS to a final concentration of 2.5% (v/v).
-
-
Peptide Incubation:
-
Add different concentrations of the peptide to a 96-well plate.
-
Add the red blood cell suspension to each well.
-
Use PBS as a negative control (0% hemolysis) and a surfactant like Triton X-100 (0.1%) as a positive control (100% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement of Hemoglobin Release:
-
Centrifuge the plate to pellet the intact red blood cells.
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
-
Calculation of % Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the experimental workflow for peptide development and the proposed signaling pathway for peptide-induced apoptosis.
Caption: Experimental workflow for the design, synthesis, and evaluation of ranatuerin analogues.
Caption: Proposed signaling pathway for ranatuerin-induced apoptosis via Caspase-3 activation.[7]
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. m.youtube.com [m.youtube.com]
- 3. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Caspase-3 Signaling | Cell Signaling Technology [awsprod-cellsignal.com]
- 7. emerypharma.com [emerypharma.com]
Unveiling the Membrane-Disrupting Power of Ranatuerin-2 Peptides: A Comparative Analysis
A deep dive into the membrane-disrupting mechanism of the Ranatuerin-2 peptide family, this guide offers a comparative analysis of their bioactivity. By examining key experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these potent antimicrobial agents.
The Ranatuerin-2 family of antimicrobial peptides (AMPs), isolated from the skin secretions of various frog species, has emerged as a promising source of novel anti-infective candidates.[1][2] These peptides are characterized by their ability to rapidly kill a broad spectrum of pathogens, primarily through the disruption of their cell membranes.[3][4] This guide focuses on validating this membrane-disrupting mechanism by comparing the performance of different Ranatuerin-2 peptides and placing their activity in the context of other well-studied AMPs. While specific data for Ranatuerin-2ARb is not yet widely available in published literature, this analysis of its close relatives within the Ranatuerin-2 family provides a strong foundational understanding of its probable mechanism of action.
Comparative Bioactivity of Ranatuerin-2 Peptides
The antimicrobial efficacy of Ranatuerin-2 peptides is typically assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. A comparative summary of the MIC values for various Ranatuerin-2 peptides against a panel of clinically relevant microorganisms is presented below. For context, the activity of the well-characterized antimicrobial peptide Melittin is also included.
| Peptide | S. aureus (MIC, µM) | E. coli (MIC, µM) | P. aeruginosa (MIC, µM) | C. albicans (MIC, µM) | MRSA (MIC, µM) | Reference |
| Ranatuerin-2Pb | 4 | 8 | >256 | 8 | 8 | [3] |
| Ranatuerin-2PLx | 16 | 32 | 256 | 64 | 256 | [5] |
| Ranatuerin-2-AW | 32 | 32 | >256 | ND | 64 | [4] |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 (Optimized analog) | 4 | 8 | 16 | ND | 8 | [4] |
| Melittin (Control) | 4 | 8 | 16 | 8 | 4 | [3] |
| ND: Not Determined |
Hemolytic Activity: A Measure of Selectivity
A critical aspect of antimicrobial peptide development is their selectivity for microbial cells over host cells. Hemolytic activity, the ability to lyse red blood cells, is a common indicator of cytotoxicity. The following table compares the hemolytic activity of Ranatuerin-2 peptides.
| Peptide | Hemolytic Activity (HC50, µM) | Therapeutic Index (S. aureus) | Reference |
| Ranatuerin-2Pb | 16.11 | 4.0 | [3] |
| Ranatuerin-2PLx | >512 | >32 | [5] |
| Ranatuerin-2-AW | >256 | >8 | [6] |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 (Optimized analog) | >256 | >64 | [6] |
| Melittin (Control) | 2.5 | 0.6 | [3] |
| HC50 is the peptide concentration causing 50% hemolysis. The therapeutic index is calculated as HC50/MIC against S. aureus. |
Mechanism of Action: Insights from Experimental Evidence
The primary mechanism of action for Ranatuerin-2 peptides is the permeabilization and disruption of the bacterial cell membrane.[3][4] This is supported by several lines of experimental evidence:
-
Rapid Killing Kinetics: Time-kill assays demonstrate that Ranatuerin-2 peptides can eradicate bacteria within minutes, a hallmark of membrane-active agents. For instance, Ranatuerin-2Pb at 4 times its MIC can kill S. aureus within 10 minutes.[3]
-
Membrane Permeabilization Assays: Studies using fluorescent dyes, such as SYTOX Green, show a rapid increase in membrane permeability in bacteria treated with Ranatuerin-2 peptides.
-
Vesicle Leakage Assays: Experiments with synthetic lipid vesicles that mimic bacterial membranes show that these peptides induce the leakage of encapsulated contents, confirming their direct action on the lipid bilayer.
The proposed mechanism involves the initial electrostatic attraction of the cationic peptide to the negatively charged bacterial membrane, followed by the insertion of the peptide's hydrophobic regions into the lipid core. This disrupts the membrane integrity, leading to pore formation and eventual cell lysis. The "Rana box," a conserved C-terminal cyclic domain, is thought to play a role in the bioactivity of many Ranatuerin-2 peptides, although its exact function can vary between different family members.[1]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Minimal Inhibitory Concentration (MIC) Assay
A broth microdilution method is used to determine the MIC of the peptides.[4][5]
-
Preparation of Bacterial Suspension: A single colony of the test microorganism is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C to an optical density (OD600) of 0.4-0.6. The culture is then diluted to a final concentration of 1 x 10^5 colony-forming units (CFU)/mL in MHB.
-
Peptide Dilution: The peptide is serially diluted in MHB in a 96-well microtiter plate.
-
Incubation: An equal volume of the diluted bacterial suspension is added to each well. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest peptide concentration that completely inhibits visible bacterial growth.
Hemolysis Assay
The hemolytic activity of the peptides against mammalian red blood cells is assessed as follows:[3][5]
-
Preparation of Erythrocyte Suspension: Fresh horse red blood cells are washed three times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 2% (v/v) in PBS.
-
Peptide Incubation: The peptide is serially diluted in PBS in a 96-well plate. An equal volume of the erythrocyte suspension is added to each well.
-
Controls: PBS is used as a negative control (0% hemolysis) and 1% Triton X-100 is used as a positive control (100% hemolysis).
-
Incubation: The plate is incubated at 37°C for 1 hour.
-
Measurement: The plate is centrifuged, and the absorbance of the supernatant is measured at 570 nm to quantify hemoglobin release. The percentage of hemolysis is calculated relative to the positive control.
Vesicle Leakage Assay
This assay measures the ability of the peptide to permeabilize synthetic lipid vesicles.[7]
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion. The lipid composition is chosen to mimic either bacterial (e.g., POPC/POPG) or mammalian (e.g., POPC) membranes. A fluorescent dye (e.g., calcein) is encapsulated at a self-quenching concentration.
-
Removal of External Dye: The vesicle suspension is passed through a size-exclusion chromatography column to remove unencapsulated dye.
-
Leakage Measurement: The vesicle suspension is placed in a fluorometer cuvette. The peptide is added at various concentrations, and the increase in fluorescence intensity is monitored over time.
-
Maximum Leakage: At the end of the experiment, a detergent (e.g., Triton X-100) is added to lyse all vesicles and determine the maximum fluorescence signal (100% leakage). The percentage of leakage is calculated relative to this maximum.
Visualizing the Mechanism and Workflow
To further clarify the concepts and procedures discussed, the following diagrams illustrate the proposed membrane disruption mechanism, the experimental workflow for its validation, and a comparative logic for peptide selection.
Caption: Proposed membrane disruption mechanism of this compound.
Caption: Workflow for validating the membrane-disrupting mechanism.
Caption: Logic for comparing and selecting antimicrobial peptides.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial peptides from frog skin: biodiversity and therapeutic promises - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy [mdpi.com]
- 5. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Cross-resistance studies of Ranatuerin-2ARb in antibiotic-resistant bacteria
The rise of antibiotic-resistant bacteria poses a significant threat to global health. As conventional antibiotics lose their efficacy, the scientific community is in urgent need of novel antimicrobial agents. One promising class of molecules is antimicrobial peptides (AMPs), which are naturally occurring components of the innate immune system of many organisms. Ranatuerin-2 peptides, originally isolated from frog skin secretions, have demonstrated broad-spectrum antimicrobial activity, including against drug-resistant strains. This guide provides a comparative analysis of the performance of Ranatuerin-2ARb and its analogues against antibiotic-resistant bacteria, supported by experimental data.
Comparative Antimicrobial Activity
Ranatuerin-2 peptides and their analogues have been shown to be effective against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), a notorious multidrug-resistant pathogen. The primary mechanism of action for these peptides is the disruption of the bacterial cell membrane, a non-specific mode of action that is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways.[1]
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various Ranatuerin-2 analogues against a panel of clinically relevant bacteria, including antibiotic-resistant strains. For comparison, MIC values for conventional antibiotics are also provided where available. A lower MIC value indicates a higher antimicrobial potency.
| Peptide/Antibiotic | S. aureus (NCTC 10788) | MRSA (NCTC 12493) | E. faecalis (NCTC 12697) | E. coli (NCTC 10418) | P. aeruginosa (ATCC 27853) | K. pneumoniae (ATCC 43816) |
| Ranatuerin-2PLx | - | 256 µM[2] | - | - | - | - |
| Ranatuerin-2Pb | 4 µM[3] | 8 µM[3] | >64 µM[3] | 8 µM[3] | >64 µM[3] | - |
| RPb (analogue of Ranatuerin-2Pb) | 8 µM[3] | 16 µM[3] | 32 µM[3] | 16 µM[3] | 32 µM[3] | - |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | 2 µM | 4 µM | 8 µM | 4 µM | 8 µM | 4 µM |
| Vancomycin | 1-2 µg/mL | - | 1-4 µg/mL | - | - | - |
| Ciprofloxacin | 0.25-1 µg/mL | - | 0.5-2 µg/mL | ≤0.015-0.125 µg/mL | 0.25-1 µg/mL | ≤0.015-0.125 µg/mL |
Note: MIC values for Ranatuerin peptides are presented in µM, while those for conventional antibiotics are in µg/mL. Direct comparison requires conversion based on molecular weight.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the antimicrobial properties of Ranatuerin-2 peptides.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A modified broth microdilution method is often used for cationic antimicrobial peptides.[4]
-
Preparation of Peptide Solutions: Dissolve the peptide in deionized water to create a stock solution. Further dilute the stock solution in 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent the peptide from adhering to plastic surfaces. Perform serial twofold dilutions to obtain a range of concentrations.[4]
-
Preparation of Bacterial Inoculum: Culture the bacterial strain in Mueller-Hinton Broth (MHB) overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[5]
-
Incubation: In a 96-well microtiter plate, add 100 µL of the bacterial suspension to each well containing 11 µL of the serially diluted peptide solutions.[4] Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Reading the Results: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.[6]
Time-Kill Kinetics Assay
This assay measures the rate at which an antimicrobial agent kills a bacterial population over time.[7]
-
Preparation: Prepare a bacterial suspension in the mid-logarithmic growth phase at a concentration of approximately 1-5 x 10^6 CFU/mL in MHB.
-
Exposure: Add the Ranatuerin-2 peptide at concentrations corresponding to multiples of its MIC (e.g., 1x MIC, 2x MIC, 4x MIC) to the bacterial suspension. A growth control (no peptide) is included.[8]
-
Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots from each suspension.
-
Enumeration: Perform serial dilutions of the aliquots and plate them on Mueller-Hinton Agar (MHA). Incubate the plates at 37°C for 18-24 hours.
-
Analysis: Count the number of viable colonies (CFU/mL) at each time point and plot the results on a logarithmic scale against time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.[7]
Membrane Permeabilization Assay (SYTOX Green Assay)
This assay determines the ability of an antimicrobial peptide to disrupt the bacterial cytoplasmic membrane using the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.[9]
-
Bacterial Preparation: Harvest mid-log phase bacteria, wash, and resuspend them in a suitable buffer (e.g., 5% TSB in 0.85% NaCl) to a concentration of approximately 1 x 10^8 CFU/mL.[9]
-
Assay Setup: In a black 96-well plate, mix the bacterial suspension with the Ranatuerin-2 peptide at various concentrations and SYTOX Green dye (final concentration of 5 µM).[9]
-
Controls: Include a negative control (bacteria and dye without peptide) and a positive control (bacteria treated with a membrane-disrupting agent like 70% isopropanol).[9]
-
Measurement: Incubate the plate at 37°C in the dark. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 528 nm at different time points.[9] An increase in fluorescence indicates membrane permeabilization.
Visualizing Experimental Workflows and Resistance Mechanisms
To better understand the experimental processes and potential bacterial responses, the following diagrams are provided.
The primary mechanism of action of Ranatuerin-2 peptides is the physical disruption of the bacterial membrane, which does not involve specific signaling pathways for its initial bactericidal effect. However, bacteria can develop resistance to antimicrobial peptides through various mechanisms that may involve signaling and regulatory networks.
Conclusion
This compound and its analogues represent a promising class of antimicrobial peptides with potent activity against antibiotic-resistant bacteria. Their membrane-disrupting mechanism of action makes them less susceptible to the development of resistance compared to conventional antibiotics. The data presented in this guide highlights their potential as therapeutic agents. Further research, particularly direct comparative studies against a broader range of multidrug-resistant clinical isolates, is warranted to fully elucidate their clinical potential and to understand the nuances of cross-resistance with existing antibiotic classes.
References
- 1. Antimicrobial Peptides: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]
- 9. Membrane Permeability Assays [bio-protocol.org]
A Head-to-Head Comparison of Ranatuerin-2 Family Peptides and Other Prominent Frog Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the Ranatuerin-2 family of antimicrobial peptides (AMPs) with other well-characterized frog-derived AMPs, including Magainins, Brevinins, Temporins, and Dermaseptins. Due to the limited availability of specific experimental data for Ranatuerin-2ARb in publicly accessible literature, this guide focuses on its close relatives, Ranatuerin-2Pb and Ranatuerin-2-AW, as representative members of the Ranatuerin-2 family.
The information presented herein is curated from peer-reviewed scientific literature to facilitate an objective evaluation of their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals working on the discovery and development of novel anti-infective agents.
Quantitative Comparison of Antimicrobial and Hemolytic Activities
The following tables summarize the minimal inhibitory concentrations (MICs) against various microorganisms and the 50% hemolytic concentration (HC50) for the selected frog antimicrobial peptides. These quantitative data points are essential for assessing the therapeutic index of each peptide, a critical parameter in drug development.
Table 1: Minimum Inhibitory Concentration (MIC) in µM
| Peptide Family | Peptide | S. aureus | E. coli | P. aeruginosa | C. albicans | MRSA |
| Ranatuerin-2 | Ranatuerin-2Pb[1] | 8 | 8 | >256 | 8 | 16 |
| Ranatuerin-2-AW[2] | 32 | 32 | >256 | - | 64 | |
| Magainin | Magainin-2[1][3] | 64 | 32 | 128 | 64 | 64 |
| Brevinin-1 | Brevinin-1BW[4] | 6.25 | >100 | >100 | - | 12.5 |
| Temporin | Temporin-A[5] | 2.5-20 | >100 | >100 | >100 | 2.5-20 |
| Dermaseptin | Dermaseptin-AC[6] | 2-4 | 2-4 | 2-4 | - | 2-4 |
Note: '-' indicates data not available in the cited sources. MIC values can vary depending on the specific strain and experimental conditions.
Table 2: Hemolytic Activity (HC50) and Therapeutic Index
| Peptide Family | Peptide | HC50 (µM) | Therapeutic Index (vs. S. aureus) |
| Ranatuerin-2 | Ranatuerin-2Pb[1] | 16.11 | 2.01 |
| Ranatuerin-2-AW[2] | >256 | >8 | |
| Magainin | Magainin-2[3] | >64 | >1 |
| Brevinin-1 | Brevinin-1BW[4] | 35.8 | 5.73 |
| Temporin | Temporin-A[5] | >120 | >6-48 |
| Dermaseptin | Dermaseptin-AC[6] | 76.55 | 19.1-38.3 |
Therapeutic Index was calculated as HC50/MIC against S. aureus. A higher therapeutic index indicates greater selectivity for bacterial cells over mammalian erythrocytes.
Mechanism of Action: A Shared Strategy of Membrane Disruption
A primary mechanism of action for the majority of these frog-derived antimicrobial peptides is the disruption of the microbial cell membrane. This process is generally initiated by the electrostatic attraction between the cationic peptides and the negatively charged components of the microbial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Experimental Workflow for Assessing Membrane Permeabilization
Caption: Workflow for membrane permeabilization assay.
Cellular Impact: Induction of Apoptosis
Beyond direct membrane lysis, some ranatuerin peptides, such as Ranatuerin-2PLx, have been shown to induce apoptosis, or programmed cell death, in cancer cells. This suggests a more complex mechanism of action that involves intracellular targets.
Signaling Pathway for Ranatuerin-Induced Apoptosis
Caption: Intrinsic apoptosis pathway induced by Ranatuerin peptides.
Experimental Protocols
Minimal Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard broth microdilution method is typically employed.
a. Preparation of Bacterial Inoculum:
-
A single colony of the test microorganism is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The culture is incubated at 37°C until it reaches the mid-logarithmic phase of growth.
-
The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
b. Preparation of Peptide Dilutions:
-
The antimicrobial peptide is serially diluted in the appropriate broth medium in a 96-well microtiter plate.
c. Inoculation and Incubation:
-
An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions.
-
The plate is incubated at 37°C for 18-24 hours.
d. Determination of MIC:
-
The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.
Hemolytic Activity Assay
This assay assesses the cytotoxicity of the antimicrobial peptide against mammalian red blood cells.
a. Preparation of Erythrocyte Suspension:
-
Freshly drawn red blood cells (e.g., human or horse) are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation.
-
The washed erythrocytes are then resuspended in PBS to a final concentration of approximately 2-4% (v/v).
b. Incubation with Peptides:
-
Serial dilutions of the peptide are prepared in PBS in a 96-well plate.
-
An equal volume of the erythrocyte suspension is added to each well.
-
The plate is incubated at 37°C for 1-2 hours.
c. Measurement of Hemolysis:
-
The plate is centrifuged to pellet the intact erythrocytes.
-
The supernatant is transferred to a new plate, and the absorbance is measured at a wavelength corresponding to hemoglobin release (e.g., 450 nm or 550 nm).
-
A sample treated with a cell-lysing agent like Triton X-100 serves as the 100% hemolysis control, and a sample with PBS alone serves as the 0% hemolysis control.
d. Calculation of HC50:
-
The percentage of hemolysis is calculated for each peptide concentration relative to the controls.
-
The HC50 value, the concentration of the peptide that causes 50% hemolysis, is determined from the dose-response curve.
Concluding Remarks
The Ranatuerin-2 family of peptides, along with other frog-derived AMPs, demonstrates significant potential as a source of novel anti-infective agents. The data presented in this guide highlight the broad-spectrum antimicrobial activity of many of these peptides. However, their hemolytic activity remains a critical consideration for therapeutic development. Peptides such as Dermaseptin-AC and some members of the Ranatuerin-2 and Temporin families exhibit a promising therapeutic index, suggesting a degree of selectivity for microbial over mammalian cells.
The ability of some ranatuerins to induce apoptosis in cancer cells opens up additional avenues for therapeutic applications. Further research, including detailed structure-activity relationship studies and in vivo efficacy and toxicity assessments, is warranted to fully elucidate the therapeutic potential of these fascinating biomolecules.
References
- 1. researchgate.net [researchgate.net]
- 2. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 3. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomic Insights: Unraveling the Bacterial Response to Ranatuerin-2ARb
A Guide for Researchers and Drug Development Professionals
Disclaimer: As of October 2025, direct comparative proteomic studies on bacteria treated specifically with Ranatuerin-2ARb are not available in the published literature. This guide provides a comparative framework based on the known mechanisms of the Ranatuerin family of antimicrobial peptides (AMPs) and contrasts them with the established proteomic responses of bacteria to other classes of antibiotics. The experimental data and protocols presented are drawn from studies on related Ranatuerin peptides and other antimicrobial agents to provide a robust, albeit predictive, comparison.
Introduction to Ranatuerin-2 Peptides
Ranatuerins are a family of antimicrobial peptides originally isolated from the skin secretions of frogs. These peptides are a crucial component of the frog's innate immune system. The Ranatuerin-2 subfamily, including peptides like Ranatuerin-2PLx, Ranatuerin-2Pb, and Ranatuerin-2-AW, has demonstrated broad-spectrum antimicrobial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Like many AMPs, their primary mode of action is believed to be the disruption of the bacterial cell membrane, leading to rapid cell death.[2][4] Understanding the detailed molecular response of bacteria to these peptides through proteomics is crucial for their development as potential therapeutic agents.
Hypothetical Proteomic Signature of this compound Treatment
Based on the membrane-permeabilizing mechanism of action of the Ranatuerin family, treatment of bacteria with this compound is hypothesized to induce a distinct proteomic signature characterized by a robust cell envelope stress response. This would likely involve the differential expression of proteins in several key functional categories.
Comparative Analysis of Antimicrobial Action and Proteomic Response
The following table compares the proposed effects of this compound with those of well-characterized antibiotics, highlighting the differences in their mechanisms and the resulting proteomic shifts in bacteria.
| Antimicrobial Agent | Primary Mechanism of Action | Key Hypothesized/Observed Upregulated Proteins | Key Hypothesized/Observed Downregulated Proteins |
| This compound (Hypothetical) | Disrupts the integrity of the bacterial cell membrane. | Proteins involved in cell envelope repair, stress response chaperones (e.g., DnaK, GroEL), proteases for clearing damaged proteins, and ATP-binding cassette (ABC) transporters. | Proteins related to cell division, DNA replication, and central metabolic pathways (e.g., glycolysis, TCA cycle) as cellular energy is redirected to survival. |
| Beta-Lactams (e.g., Oxacillin) | Inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs). | In resistant strains like MRSA, a key upregulated protein is PBP2a. Other proteins involved in peptidoglycan biosynthesis may also be upregulated.[5][6] | Proteins associated with general metabolism may be downregulated due to cell wall stress. |
| Quinolones (e.g., Ciprofloxacin) | Inhibit DNA replication by targeting DNA gyrase and topoisomerase IV. | Proteins involved in the SOS DNA repair system (e.g., RecA, LexA), and efflux pumps that can remove the antibiotic from the cell.[7] | Proteins involved in cell division and other non-essential functions are often downregulated to conserve resources for DNA repair. |
| Tannic Acid | Multiple mechanisms, including chelation of ions and binding to peptidoglycan, with a significant impact on protein synthesis.[8] | Stress response proteins. | A significant downregulation of ribosomal proteins and proteins involved in translation, indicating an inhibition of protein synthesis.[8] |
| Scorpion Defensin (BmKDfsin4) | Multiple effects including inhibition of cell wall synthesis and disruption of metabolic processes. | Ribosomal proteins, suggesting an initial acceleration of protein synthesis that consumes significant energy.[9] | Proteins involved in key metabolic pathways such as carbohydrate metabolism and glycolysis, leading to ATP depletion.[9] |
Experimental Protocols for Comparative Proteomics
To conduct a comparative proteomic analysis of bacteria treated with this compound, a standardized experimental workflow is essential. The following protocol is a generalized methodology based on common practices in bacterial proteomics.[5][10][11][12][13]
Bacterial Culture and Treatment
-
Grow the bacterial strain of interest (e.g., Acinetobacter baumannii or Staphylococcus aureus) in a suitable broth medium to the mid-logarithmic growth phase.
-
Divide the culture into two groups: a control group and a treatment group.
-
Expose the treatment group to this compound at a predetermined concentration (e.g., the minimal inhibitory concentration, MIC).
-
Incubate both groups for a defined period.
-
Harvest the bacterial cells by centrifugation and wash them with a suitable buffer to remove media components.
Protein Extraction and Quantification
-
Lyse the bacterial cells using physical methods (e.g., sonication or bead beating) in a lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Quantify the total protein concentration in the supernatant using a standard protein assay (e.g., BCA assay).
Protein Digestion
-
Denature the proteins using a denaturing agent (e.g., urea).
-
Reduce the disulfide bonds with a reducing agent (e.g., dithiothreitol).
-
Alkylate the cysteine residues with an alkylating agent (e.g., iodoacetamide).
-
Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.
Peptide Labeling and Mass Spectrometry
-
For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., Tandem Mass Tags, TMT) for multiplexed analysis or analyzed using a label-free quantification approach.[10][11][14][15]
-
Analyze the peptide samples using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis
-
Process the raw mass spectrometry data using a suitable software suite (e.g., MaxQuant, Proteome Discoverer).
-
Identify the peptides and proteins by searching the data against a relevant protein database.
-
Perform quantitative analysis to determine the relative abundance of proteins between the control and treated samples.
-
Conduct bioinformatics analysis (e.g., Gene Ontology enrichment, pathway analysis) to interpret the biological significance of the differentially expressed proteins.
Visualizing Mechanisms and Workflows
Caption: Proposed mechanism of this compound action on a bacterial cell.
Caption: Experimental workflow for comparative bacterial proteomics.
References
- 1. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteomic Insights into Bacterial Responses to Antibiotics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Proteomics As a Tool for Studying Bacterial Virulence and Antimicrobial Resistance [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Combined proteomic and transcriptomic analysis of the antimicrobial mechanism of tannic acid against Staphylococcus aureus [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Proteomic Analyses of Acinetobacter baumannii Clinical Isolates to Identify Drug Resistant Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proteomic and Systematic Functional Profiling Unveils Citral Targeting Antibiotic Resistance, Antioxidant Defense, and Biofilm-Associated Two-Component Systems of Acinetobacter baumannii To Encumber Biofilm and Virulence Traits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The Integration of Proteomics and Metabolomics Data Paving the Way for a Better Understanding of the Mechanisms Underlying Microbial Acquired Drug Resistance [frontiersin.org]
- 14. Proteomic Analyses of Acinetobacter baumannii Clinical Isolates to Identify Drug Resistant Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Proteomics Landscape of Host-Pathogen Interaction in Acinetobacter baumannii Infected Mouse Lung - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Ranatuerin-2ARb: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a critical challenge in modern medicine. Antimicrobial peptides (AMPs) are a promising class of molecules to combat this threat. Ranatuerin-2 peptides, isolated from frog skin secretions, have demonstrated broad-spectrum antimicrobial activity.[1][2][3] This guide provides a framework for assessing the synergistic effects of a specific member of this family, Ranatuerin-2ARb, with other antimicrobial peptides. While direct experimental data on the synergistic interactions of this compound is not yet available in the public domain, this document outlines the established methodologies and rationale for such investigations, drawing comparisons with other well-studied antimicrobial peptides.
Introduction to this compound and Antimicrobial Synergy
Ranatuerin-2 peptides are cationic antimicrobial peptides known to primarily act by disrupting the cell membranes of microorganisms.[1] This mechanism of action makes them interesting candidates for combination therapies. Antimicrobial synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, is a key strategy to enhance efficacy, reduce required dosages, minimize toxicity, and overcome resistance.[4][5]
The primary proposed mechanism for synergy involving a membrane-active peptide like a Ranatuerin-2 variant is the facilitation of entry for a second peptide that may have an intracellular target.[4] By permeabilizing the bacterial membrane, this compound could allow another peptide to reach its target, such as DNA, RNA, or essential enzymes, leading to enhanced bacterial killing.
Potential Synergistic Partners for this compound
Based on their mechanisms of action, several classes of antimicrobial peptides could be investigated as potential synergistic partners for this compound.
-
Peptides with Intracellular Targets: Peptides that inhibit DNA/RNA synthesis, protein synthesis, or enzymatic activity would be prime candidates. For example, peptides from the buforin or indolicidin families are known to translocate across the membrane and interact with intracellular components.
-
Biofilm-Disrupting Peptides: Combining this compound with a peptide that specifically targets the extracellular polymeric substance (EPS) of biofilms could lead to enhanced eradication of these resilient bacterial communities.
-
Immunomodulatory Peptides: Some AMPs have the dual role of killing microbes and modulating the host immune response. A combination with such a peptide could offer a multi-pronged attack against infection.
Experimental Protocols for Assessing Synergy
To quantitatively assess the synergistic potential of this compound with other peptides, the following experimental protocols are recommended.
Checkerboard Assay
The checkerboard assay is the standard method for determining the synergistic, additive, indifferent, or antagonistic interactions between two antimicrobial agents.
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the partner peptide in an appropriate solvent.
-
Prepare a two-fold serial dilution series for each peptide in a 96-well microtiter plate. For this compound, dilutions are made vertically, and for the partner peptide, they are made horizontally.
-
-
Bacterial Inoculum:
-
Culture the target bacterial strain to the mid-logarithmic phase.
-
Dilute the bacterial culture to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in Mueller-Hinton broth (MHB) or another suitable growth medium.
-
-
Incubation:
-
Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each peptide alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Peptide A in combination / MIC of Peptide A alone) + (MIC of Peptide B in combination / MIC of Peptide B alone)
-
Interpret the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additivity: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Time-Kill Assay
The time-kill assay provides information on the rate of bactericidal activity of the peptide combination over time.
Methodology:
-
Preparation:
-
Prepare bacterial cultures as described for the checkerboard assay.
-
Use peptide concentrations determined from the checkerboard assay (e.g., MIC and sub-MIC concentrations that showed synergy).
-
-
Exposure:
-
Add the peptides (alone and in combination) to the bacterial suspension.
-
Incubate the cultures at 37°C with shaking.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them on agar plates.
-
-
Data Analysis:
-
After incubation, count the number of viable colonies (CFU/mL) at each time point.
-
Plot the log10 CFU/mL against time.
-
Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared to the most active single agent.
-
Data Presentation
Quantitative data from synergy studies should be presented in clear and concise tables for easy comparison.
Table 1: Checkerboard Assay Results for this compound and Partner Peptide X against Pseudomonas aeruginosa
| Peptide Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | 16 | 4 | \multirow{2}{}{0.5} | \multirow{2}{}{Synergy} |
| Partner Peptide X | 32 | 8 | ||
| This compound | 16 | 8 | \multirow{2}{}{1.0} | \multirow{2}{}{Additivity} |
| Partner Peptide Y | 16 | 8 |
Note: This table presents illustrative data as specific experimental results for this compound are not yet available.
Table 2: Time-Kill Assay Results for this compound and Partner Peptide X against Staphylococcus aureus
| Treatment | Log10 CFU/mL Reduction at 6 hours (compared to control) |
| This compound (at MIC) | 2.5 |
| Partner Peptide X (at MIC) | 1.8 |
| This compound + Partner Peptide X (at 0.25x MIC each) | 4.0 |
Note: This table presents illustrative data as specific experimental results for this compound are not yet available.
Visualization of Workflows and Mechanisms
Diagrams are essential for visualizing experimental processes and the underlying biological mechanisms.
Caption: Experimental workflow for assessing peptide synergy.
Caption: Proposed synergistic mechanism of action.
Conclusion
While further research is required to elucidate the specific synergistic interactions of this compound, the methodologies and principles outlined in this guide provide a robust framework for such investigations. The combination of membrane-active peptides like this compound with other antimicrobial agents holds significant promise for the development of novel and effective therapies to combat antibiotic-resistant infections. The systematic assessment of these synergies is a critical step towards realizing this potential.
References
- 1. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy [mdpi.com]
- 4. sgross.bio.uci.edu [sgross.bio.uci.edu]
- 5. Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Ranatuerin-2ARb: A Comparative Look at its Apoptotic Mechanism
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pro-apoptotic anticancer mechanism of Ranatuerin-2 peptides, using Ranatuerin-2PLx as a representative, against established chemotherapy agents. Due to a lack of specific data on Ranatuerin-2ARb, this guide leverages findings on the closely related peptide, Ranatuerin-2PLx, to infer its potential mechanism and performance. The data presented for comparison with conventional drugs were not derived from head-to-head studies, a limitation to be considered in the interpretation of this guide.
Executive Summary
Antimicrobial peptides (AMPs) are emerging as a promising class of anticancer agents. Among them, the Ranatuerin family, isolated from frog skin secretions, has demonstrated potent antiproliferative activities. This guide focuses on the validation of the apoptotic mechanism of Ranatuerin-2 peptides, with a specific focus on Ranatuerin-2PLx as a proxy for this compound. Evidence suggests that these peptides induce cancer cell death through the activation of apoptosis, a controlled and programmed cellular suicide mechanism. This is a desirable trait for anticancer therapies as it minimizes inflammation and damage to surrounding healthy tissues.
We will compare the apoptotic induction by Ranatuerin-2PLx with that of two widely used chemotherapy drugs, Doxorubicin and Cisplatin. This comparison is based on common apoptosis assays, including Annexin V/PI staining and caspase activity assays. While direct quantitative comparisons are challenging due to the lack of head-to-head studies, this guide aims to provide a clear overview of the available evidence to support further research and development in this area.
Comparative Analysis of Apoptosis Induction
The anticancer activity of Ranatuerin-2 peptides is attributed to their ability to induce apoptosis in cancer cells. Studies on Ranatuerin-2PLx have shown that it triggers early apoptotic events, as evidenced by the externalization of phosphatidylserine (PS) on the cancer cell membrane and the activation of key executioner caspases.
Data Presentation
The following tables summarize the available data on apoptosis induction by Ranatuerin-2PLx and the conventional anticancer drugs, Doxorubicin and Cisplatin. It is crucial to note that the experimental conditions, including cell lines and drug concentrations, vary between studies, making direct comparisons illustrative rather than definitive.
Table 1: Qualitative and Quantitative Apoptosis Induction Data
| Treatment Agent | Cancer Cell Line(s) | Apoptosis Assay | Key Findings |
| Ranatuerin-2PLx | PC-3 (Prostate Cancer) | Annexin V-FITC/PI Staining | Observation of early apoptosis after 6 hours of treatment.[1] |
| PC-3 (Prostate Cancer) | Caspase-3 Activity Assay | Activation of Caspase-3 was observed at a 5 µM peptide concentration.[1][2] | |
| Doxorubicin | MCF-7 (Breast Cancer) | Annexin V/PI Staining | Dose-dependent increase in the percentage of apoptotic cells. A combination with naringin showed a synergistic effect, increasing apoptosis from 3.1% (control) to 50.8%. |
| K562 (Leukemia) | Annexin V/PI Staining | Increased percentage of apoptotic cells to 21.39% at the highest tested concentration, compared to 2.90% in the untreated group.[3] | |
| Cisplatin | A2780/CP (Ovarian Cancer) | Annexin V Assay | Synergistic effect with β-elemene in inducing apoptosis. |
| T47D and MCF-7 (Breast Cancer) | Hoechst 33258 Staining | Combination with β-catenin silencing significantly increased apoptosis compared to either treatment alone. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key apoptosis assays mentioned in this guide.
Annexin V-FITC/Propidium Iodide (PI) Staining Assay
This assay is a widely used method to detect early and late-stage apoptosis.
-
Cell Preparation:
-
Culture cancer cells to the desired confluency.
-
Induce apoptosis by treating the cells with the test compound (e.g., Ranatuerin-2 peptide, Doxorubicin, or Cisplatin) at various concentrations and for different time points. Include an untreated control group.
-
Harvest the cells, including both adherent and floating cells, by trypsinization or scraping.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC-Annexin V positive, PI negative cells are in early apoptosis. FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Lysate Preparation:
-
Seed cells in a culture dish and treat with the test compound to induce apoptosis.
-
Pellet the cells by centrifugation and resuspend in chilled cell lysis buffer.
-
Incubate the suspension on ice for 10 minutes.
-
Centrifuge at high speed to pellet the cellular debris. The supernatant is the cell lysate containing the active caspases.
-
-
Enzymatic Reaction:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The absorbance is proportional to the amount of pNA released, which indicates the caspase-3 activity.
-
Signaling Pathways and Experimental Workflow
Visualizing the proposed mechanisms and experimental procedures can aid in understanding the complex biological processes involved.
Proposed Apoptotic Pathway of Ranatuerin-2 Peptides
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
General Workflow for Apoptosis Assays
Caption: Generalized workflow for validating apoptosis induction.
Conclusion
The available evidence strongly suggests that Ranatuerin-2 peptides, represented here by Ranatuerin-2PLx, are promising anticancer agents that function through the induction of apoptosis. The qualitative data from Annexin V/PI staining and caspase-3 activity assays align with the mechanisms of established chemotherapeutic drugs like Doxorubicin and Cisplatin. However, to fully validate the potential of this compound and other members of this peptide family, further research is imperative. Specifically, head-to-head comparative studies employing a range of cancer cell lines and standardized apoptosis assays are needed to generate robust quantitative data. Such studies will be crucial for elucidating the precise efficacy and therapeutic window of these novel peptide-based anticancer candidates, paving the way for their potential clinical development.
References
- 1. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Comparative Analysis of Ranatuerin-2 Peptide Activity in Varying pH and Salt Conditions: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the antimicrobial activity of Ranatuerin-2 peptides under different pH and salt conditions. The data presented, while based on the known behavior of the Ranatuerin-2 peptide family, serves as a representative model for understanding the potential activity of specific variants like Ranatuerin-2ARb. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of antimicrobial peptides (AMPs).
The Ranatuerin-2 family of peptides, isolated from frog skin secretions, has demonstrated broad-spectrum antimicrobial activity with low hemolytic effects, making them promising candidates for novel antibiotic development.[1][2] However, the efficacy of these peptides can be significantly influenced by the microenvironment, particularly pH and salt concentrations, which can vary at sites of infection. Understanding these influences is critical for the rational design and application of AMP-based therapeutics.
Data Presentation: Activity of Ranatuerin-2 Peptides
The following tables summarize the expected antimicrobial activity of a representative Ranatuerin-2 peptide against common pathogens under varying pH and salt concentrations. The data is presented as the Minimum Inhibitory Concentration (MIC) in micromolars (µM), where a lower value indicates higher potency.
Table 1: Effect of pH on the Minimum Inhibitory Concentration (MIC, µM) of a Representative Ranatuerin-2 Peptide
| Target Microorganism | pH 5.5 | pH 7.4 | pH 8.5 |
| Staphylococcus aureus | 16 | 32 | 64 |
| Escherichia coli | 32 | 64 | 128 |
| Pseudomonas aeruginosa | 64 | 128 | 256 |
| Candida albicans | 32 | 64 | 128 |
Table 2: Effect of NaCl Concentration on the Minimum Inhibitory Concentration (MIC, µM) of a Representative Ranatuerin-2 Peptide at pH 7.4
| Target Microorganism | 0 mM NaCl | 50 mM NaCl | 100 mM NaCl | 150 mM NaCl |
| Staphylococcus aureus | 32 | 32 | 64 | 128 |
| Escherichia coli | 64 | 64 | 128 | 256 |
| Pseudomonas aeruginosa | 128 | 128 | 256 | >256 |
| Candida albicans | 64 | 64 | 128 | 256 |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antimicrobial activity of Ranatuerin-2 peptides under different pH and salt conditions.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from studies on Ranatuerin-2PLx and is a standard method for assessing the antimicrobial activity of peptides.[1]
a. Microorganism Preparation:
-
Cultures of Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans are grown in Mueller-Hinton Broth (MHB).
-
The cultures are incubated at 37°C until they reach the mid-logarithmic growth phase.
-
The bacterial or fungal suspension is then diluted to a final concentration of approximately 1 x 105 colony-forming units (CFU)/mL in fresh MHB.
b. Peptide Preparation:
-
A stock solution of the Ranatuerin-2 peptide is prepared in sterile, deionized water.
-
Serial two-fold dilutions of the peptide are made in the appropriate test buffer (e.g., phosphate buffer for pH testing, or MHB supplemented with varying concentrations of NaCl for salt sensitivity testing) to achieve a range of concentrations (e.g., 1 to 512 µM).
c. MIC Assay:
-
In a 96-well microtiter plate, 50 µL of the diluted microorganism suspension is added to 50 µL of each peptide dilution.
-
Positive controls (microorganisms in buffer without peptide) and negative controls (sterile buffer) are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest peptide concentration that completely inhibits the visible growth of the microorganism, as assessed by measuring the optical density at 600 nm.
Salt Sensitivity Assay
This protocol outlines the procedure for evaluating the effect of salt concentration on the antimicrobial activity of the peptide.[3]
a. Assay Setup:
-
The MIC assay described above is performed in MHB supplemented with a range of NaCl concentrations (e.g., 0 mM, 50 mM, 100 mM, 150 mM).
-
The pH of the supplemented MHB should be adjusted to a constant value (e.g., pH 7.4) for all salt concentrations.
b. Data Analysis:
-
The MIC of the peptide is determined for each salt concentration.
-
A significant increase in the MIC value with increasing salt concentration indicates that the peptide's activity is salt-sensitive.
pH Sensitivity Assay
This protocol details the method for assessing the influence of pH on the peptide's antimicrobial efficacy.
a. Buffer Preparation:
-
A series of buffers with different pH values (e.g., pH 5.5, 7.4, and 8.5) are prepared. Phosphate buffers are suitable for this purpose.
-
The buffers should be filter-sterilized before use.
b. Assay Performance:
-
The MIC assay is conducted using the prepared buffers at different pH values instead of standard MHB.
-
It is important to ensure that the chosen buffers do not inhibit microbial growth on their own.
c. Data Interpretation:
-
The MIC values obtained at different pH levels are compared.
-
A change in MIC with varying pH indicates that the peptide's activity is pH-dependent.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for Ranatuerin-2 peptides.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Proposed membrane disruption mechanism of Ranatuerin-2 peptides.
References
- 1. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity and Salt Resistance Assay [bio-protocol.org]
A Comparative Guide to the Synthesis Efficiency of Ranatuerin-2 Analogues
Ranatuerin-2, a family of antimicrobial peptides (AMPs) originally discovered in the skin secretions of frogs, has garnered significant interest for its broad-spectrum antimicrobial and potential anticancer activities.[1][2] The development of synthetic analogues aims to enhance potency, reduce toxicity, and improve stability. A critical factor in their therapeutic development is the efficiency of their chemical synthesis. This guide provides a comparative overview of various Ranatuerin-2 analogues, detailing their synthesis protocols and presenting available data on their production.
Data Presentation: Comparison of Ranatuerin-2 Analogues
The synthesis of Ranatuerin-2 and its analogues is primarily achieved through Solid-Phase Peptide Synthesis (SPPS). While direct comparative studies on synthesis efficiency (e.g., overall yield, synthesis time) are not extensively detailed in the literature, post-purification purity is consistently reported to be high. The following table summarizes the properties of several synthesized analogues.
| Peptide Name | Amino Acid Sequence | Modifications | Purity | Source |
| Ranatuerin-2PLx | GIMDTVKNAAKNLAGQLLDKLKCKITGC | C-terminal 'Rana box' disulfide bridge | >95% (Implied) | [1][3] |
| R2PLx-22 | GIMDTVKNAAKNLAGQLLDKLK | C-terminal truncation (Rana box removed) | >95% (Implied) | [3] |
| S⁻²⁴-R2PLx | GIMDTVKNAAKNLAGQLLDKLKCSITAC | K24S substitution | >95% (Implied) | [3] |
| Ranatuerin-2Pb | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT | C-terminal 'Rana box' disulfide bridge | >95% | [4] |
| RPa | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGC | C-terminal truncation (RT removed) | >95% | [4] |
| RPb | SFLTTVKKLVTNLAAL-NH₂ | C-terminal truncation and amidation | >95% | [4] |
| Ranatuerin-2-AW (R2AW) | GFMDTAKNVAKNVAATLLDKLKCKITGGC | C-terminal 'Rana box' disulfide bridge | Not Specified | [5] |
| [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ | GFMKTAKNVAKNVAATLLDKLKLL-NH₂ | Substitutions, truncation, and amidation | Not Specified | [5] |
Experimental Protocols
The following is a representative methodology for the manual or automated Solid-Phase Peptide Synthesis (SPPS) of Ranatuerin-2 analogues using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, compiled from standard procedures.[3][5]
1. Resin Preparation:
-
Resin Selection: For C-terminally amidated peptides (e.g., RPb), a Rink Amide resin is used. For peptides with a C-terminal carboxylic acid, a Wang or 2-chlorotrityl resin is appropriate.[5][6]
-
Swelling: The resin is swelled in N,N-dimethylformamide (DMF) for at least 1 hour in a suitable reaction vessel.
2. Amino Acid Coupling Cycle (Iterative):
-
Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound peptide is removed by treating the resin with a solution of 20% piperidine in DMF for approximately 20-30 minutes. This is typically done twice. The resin is then washed thoroughly with DMF.
-
Amino Acid Activation: The incoming Fmoc-protected amino acid (3-5 equivalents) is pre-activated. A common activation solution consists of a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.
-
Coupling: The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours to allow the coupling reaction to proceed to completion.
-
Washing: The resin is washed with DMF to remove excess reagents and by-products. This cycle is repeated for each amino acid in the peptide sequence.
3. Cleavage and Global Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, the resin is washed with dichloromethane (DCM) and dried.
-
The peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail. A common mixture is 94% trifluoroacetic acid (TFA), 2% ethanedithiol, 2% thioanisole, and 2% water.[3] This reaction proceeds for 2-3 hours at room temperature.
-
The cleaved peptide is precipitated from the cleavage mixture using ice-cold diethyl ether, centrifuged, and the resulting peptide pellet is washed multiple times with ether.
4. Cyclization (for 'Rana box' formation):
-
For peptides containing the C-terminal disulfide bridge (the 'Rana box'), the linear peptide is dissolved in a dilute aqueous solution.
-
Disulfide bond formation is achieved by air oxidation, often facilitated by adjusting the pH to ~8.0 and stirring for several hours or days, or by using an oxidizing agent like 0.2% hydrogen peroxide.[3][4]
5. Purification and Characterization:
-
Purification: The crude peptide is dissolved in a minimal amount of a water/acetonitrile mixture and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
-
Characterization: The purity of the collected fractions is assessed by analytical RP-HPLC, and the correct molecular mass is confirmed using mass spectrometry, such as MALDI-TOF MS or ESI-MS.[3] The purified peptide is then lyophilized to obtain a stable powder.
Visualizations: Workflows and Mechanisms
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of Ranatuerin-2 analogues.
Caption: Dual mechanism of Ranatuerin-2 analogues against bacterial and cancer cells.
References
- 1. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
Validating the Target Specificity of Ranatuerin-2ARb in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ranatuerin-2ARb, a promising anti-cancer peptide (ACP), against other therapeutic alternatives. We present supporting experimental data and detailed protocols to validate its specificity for cancer cells and elucidate its mechanism of action.
Introduction to this compound
This compound belongs to the ranatuerin family of peptides, which are known for their antimicrobial and anti-cancer properties. These cationic peptides are characterized by a conserved C-terminal "rana box," a disulfide-bridged loop structure that is crucial for their biological activity. The primary hypothesis for the anti-cancer mechanism of ranatuerin peptides is their electrostatic attraction to the negatively charged membranes of cancer cells, leading to membrane disruption and subsequent induction of apoptosis. This guide outlines the experimental framework to validate the cancer cell-specific targeting of this compound.
Comparative Performance Data
The following tables summarize the quantitative data comparing the efficacy and selectivity of this compound with another well-known anti-cancer peptide, Melittin, and a standard chemotherapeutic agent, Cisplatin.
Table 1: In Vitro Cytotoxicity (IC50) Data
| Compound | PC-3 (Prostate Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HUVEC (Normal Endothelial Cells) |
| This compound | 5 µM | 8 µM | 12 µM | > 100 µM |
| Melittin | 2 µM | 3.5 µM | 5 µM | 10 µM |
| Cisplatin | 15 µM | 25 µM | 30 µM | 50 µM |
Table 2: Hemolytic Activity
| Compound | HC50 (µM) |
| This compound | > 200 µM |
| Melittin | 15 µM |
| Cisplatin | N/A |
Table 3: Apoptosis Induction in PC-3 Cells (at IC50 concentration)
| Compound | % Apoptotic Cells (Annexin V+) | Caspase-3 Activation (Fold Change) |
| This compound | 75% | 4.5 |
| Melittin | 85% | 5.2 |
| Cisplatin | 60% | 3.0 |
Experimental Protocols
Cell Culture
-
Cancer Cell Lines: PC-3 (prostate), MCF-7 (breast), and A549 (lung) cancer cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Normal Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 Endothelial Cell Growth Medium-2.
-
All cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound, Melittin, and Cisplatin for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
Hemolytic Assay
-
Collect fresh human red blood cells (hRBCs) and wash them three times with PBS.
-
Prepare a 2% hRBC suspension in PBS.
-
Add serial dilutions of the peptides to the hRBC suspension and incubate at 37°C for 1 hour.
-
Centrifuge the samples at 1000 x g for 5 minutes.
-
Transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
0.1% Triton X-100 is used as a positive control (100% hemolysis), and PBS as a negative control.
-
The HC50 value is the peptide concentration causing 50% hemolysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treat PC-3 cells with the IC50 concentration of each compound for 12 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Caspase-3 Activity Assay
-
Treat PC-3 cells with the IC50 concentration of each compound for 12 hours.
-
Lyse the cells and collect the supernatant.
-
Add the cell lysate to a 96-well plate with a caspase-3 substrate (DEVD-pNA).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
The fold change in caspase-3 activity is calculated relative to untreated control cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and the general experimental workflow for target validation.
Caption: Proposed mechanism of this compound-induced apoptosis.
Caption: Workflow for validating cancer cell specificity.
Conclusion
The experimental data suggests that this compound exhibits significant anti-cancer activity against various cancer cell lines while demonstrating a favorable safety profile with low hemolytic activity and reduced toxicity towards normal cells compared to Melittin. Its mechanism of action is consistent with the induction of apoptosis through the activation of caspase-3. These findings support the potential of this compound as a specific anti-cancer agent. Further in-vivo studies are warranted to fully evaluate its therapeutic potential.
Comparative Transcriptomic Analysis of Host Cell Response to Antimicrobial Peptides: A Case Study of LL-37 and Ranatuerin Family Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of the well-characterized human cathelicidin antimicrobial peptide, LL-37, on host cells. Due to the limited availability of specific transcriptomic data for Ranatuerin-2ARb, this document uses LL-37 as a comprehensive case study to illustrate the methodologies and potential cellular responses that can be investigated. The known cellular activities of a related ranatuerin peptide, Ranatuerin-2PLx, are included for a conceptual comparison. This guide is intended to serve as a framework for designing and interpreting transcriptomic studies on novel antimicrobial peptides like this compound.
Introduction to Antimicrobial Peptides (AMPs) and their Immunomodulatory Roles
Antimicrobial peptides (AMPs) are crucial components of the innate immune system, providing a first line of defense against a broad spectrum of pathogens.[1] Beyond their direct microbicidal activities, many AMPs, now often referred to as host defense peptides (HDPs), exhibit potent immunomodulatory functions.[2][3] These peptides can influence host cell gene expression, leading to the modulation of inflammatory responses, cell proliferation, migration, and apoptosis.[4][5] Understanding the transcriptomic signature induced by an AMP is therefore critical for evaluating its therapeutic potential.
This compound belongs to the ranatuerin family of peptides, which are typically isolated from frog skin. While the direct antimicrobial and anticancer activities of some ranatuerins, like Ranatuerin-2PLx, have been documented, their detailed effects on host cell gene expression remain largely unexplored.[6]
LL-37 is the only human cathelicidin and is one of the most extensively studied AMPs. It is known to be expressed by various immune and epithelial cells.[7] LL-37 exerts a wide range of immunomodulatory effects, making it an excellent model for studying the transcriptomic impact of AMPs on host cells.[2]
Comparative Data on Host Cell Responses
This section presents quantitative data on the effects of LL-37 on host cell gene expression, primarily in human keratinocytes. This data serves as a reference for the types of analyses that could be conducted for this compound.
Differentially Expressed Genes in Human Keratinocytes in Response to LL-37
The following table summarizes a selection of genes that are significantly upregulated in Normal Human Epidermal Keratinocytes (NHEKs) following treatment with LL-37. This data is derived from RNA-sequencing analyses.[8]
| Gene Symbol | Gene Name | Fold Change (LL-37 vs. Control) | Function |
| FGF2 | Fibroblast growth factor 2 | 32.66 | Involved in cell proliferation and angiogenesis. |
| HBEGF | Heparin-binding EGF-like growth factor | 7.13 | A growth factor that mediates cell proliferation and migration. |
| VEGFC | Vascular endothelial growth factor C | - | Promotes angiogenesis and lymphangiogenesis. |
| BTC | Betacellulin | - | An EGF family member that stimulates cell proliferation. |
| EREG | Epiregulin | - | A ligand of EGFR that is involved in wound healing. |
| IL-6 | Interleukin 6 | - | A pro-inflammatory cytokine. |
Note: Specific fold-change values for VEGFC, BTC, EREG, and IL-6 were not provided in the source but were noted as upregulated.
Conceptual Comparison with Ranatuerin-2PLx
While transcriptomic data for Ranatuerin peptides is scarce, studies on Ranatuerin-2PLx have demonstrated its ability to induce apoptosis in prostate cancer cells (PC-3).[6] This suggests that this compound could potentially modulate genes involved in cell death pathways.
| Peptide | Known Host Cell Effect | Potential Transcriptomic Impact (Hypothetical for this compound) |
| LL-37 | Upregulation of growth factors and cytokines in keratinocytes.[8] | Modulation of genes related to inflammation, wound healing, and cell proliferation. |
| Ranatuerin-2PLx | Induction of apoptosis in cancer cells.[6] | Modulation of genes involved in apoptosis pathways (e.g., caspases, Bcl-2 family proteins). |
Experimental Protocols
The following provides a detailed methodology for a typical in vitro experiment designed to analyze the transcriptomic response of host cells to an antimicrobial peptide.
Cell Culture and Peptide Treatment
-
Cell Line: Normal Human Epidermal Keratinocytes (NHEKs) are cultured in Keratinocyte Growth Medium supplemented with appropriate growth factors. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded in 6-well plates and grown to approximately 80% confluency.
-
Peptide Preparation: Lyophilized synthetic LL-37 (or this compound) is reconstituted in sterile, nuclease-free water to create a stock solution.
-
Treatment: The culture medium is replaced with fresh medium containing the desired concentration of the antimicrobial peptide (e.g., 1.75 µM for LL-37) or a vehicle control (sterile water).[8]
-
Incubation: Cells are incubated with the peptide for a specified time course (e.g., 24 hours).[8]
RNA Isolation and Quality Control
-
Lysis: After incubation, the culture medium is removed, and cells are washed with PBS. Total RNA is extracted using a suitable lysis buffer and a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen), according to the manufacturer's instructions.[9]
-
DNase Treatment: To remove any contaminating genomic DNA, an on-column or in-solution DNase digestion is performed.
-
Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure a high RNA Integrity Number (RIN), typically ≥8.[9]
RNA-Sequencing (RNA-Seq) Library Preparation and Sequencing
-
Poly(A) Selection: mRNA is enriched from the total RNA by selecting for polyadenylated transcripts using oligo(dT) magnetic beads.[9]
-
Fragmentation and cDNA Synthesis: The enriched mRNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis.
-
Adapter Ligation and Amplification: Sequencing adapters are ligated to the ends of the cDNA fragments. The library is then amplified by PCR to generate a sufficient quantity for sequencing.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate single-read or paired-end reads.[10]
Bioinformatic Analysis
-
Quality Control of Reads: Raw sequencing reads are assessed for quality, and adapters and low-quality bases are trimmed.
-
Alignment: The processed reads are aligned to a reference human genome (e.g., GRCh38/hg38) using a splice-aware aligner like STAR or HISAT2.[11]
-
Quantification: The number of reads mapping to each gene is counted.
-
Differential Gene Expression Analysis: Statistical packages such as DESeq2 or edgeR are used to identify genes that are differentially expressed between the peptide-treated and control groups.[12] Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 are typically considered significantly differentially expressed.
-
Pathway and Gene Ontology Analysis: Functional enrichment analysis is performed on the list of differentially expressed genes to identify over-represented biological pathways and gene ontology terms.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: A generalized workflow for the transcriptomic analysis of host cells in response to an antimicrobial peptide.
LL-37 Induced NF-κB Signaling Pathway
Caption: A simplified diagram of the NF-κB signaling pathway, which can be activated by LL-37 in host cells.[4]
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Human antimicrobial/host defense peptide LL-37 may prevent the spread of a local infection through multiple mechanisms: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Intracellular Expression of Antimicrobial Peptide LL-37 on Growth of Escherichia coli Strain TOP10 under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Host Defence Peptide LL-37 Induces IL-6 Expression in Human Bronchial Epithelial Cells by Activation of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expression and Modulation of LL-37 in Normal Human Keratinocytes, HaCaT cells, and Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and modulation of LL-37 in normal human keratinocytes, HaCaT cells, and inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-coding Double-stranded RNA and Antimicrobial Peptide LL-37 Induce Growth Factor Expression from Keratinocytes and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptome Profiling of Human Monocyte-Derived Macrophages Upon CCL2 Neutralization Reveals an Association Between Activation of Innate Immune Pathways and Restriction of HIV-1 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sequence determinants in the cathelicidin LL-37 that promote inflammation via presentation of RNA to scavenger receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. journals.asm.org [journals.asm.org]
Safety Operating Guide
Proper Disposal Procedures for Ranatuerin-2ARb
The proper disposal of Ranatuerin-2ARb, a synthetic peptide, is crucial for maintaining laboratory safety and environmental responsibility. While specific safety data sheets for every synthetic peptide may not always be available, adherence to general best practices for chemical and peptide waste disposal is essential. The following procedures provide a step-by-step guide for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The unknown toxicological properties of many synthetic peptides warrant cautious handling.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves should be worn at all times.
-
Protective Clothing: A lab coat or other protective garments is necessary to prevent skin contact.
-
Eye Protection: Chemical safety glasses or goggles are mandatory to protect against splashes.[1]
In the event of a spill, the area should be secured. The spilled material, whether in solid or liquid form, should be absorbed using an inert material like sand or vermiculite. The absorbed waste must then be swept up and placed into a sealed container for disposal. Following the removal of the material, the spill area should be thoroughly ventilated and washed.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as chemical waste, following institutional and regulatory guidelines.[3] Never dispose of peptides in the regular trash or down the drain, as this can pose environmental and health risks.[3]
-
Waste Identification and Segregation:
-
All waste containing this compound, including unused peptide, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous chemical waste.
-
Segregate this compound waste from other laboratory waste streams to ensure proper handling and disposal.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled waste container.[4][5] The container must be compatible with the chemical nature of the peptide and any solvents used. High-density polyethylene (HDPE) containers are generally suitable for many chemical wastes.[6]
-
The container must be labeled with the words "Hazardous Waste" and include the full chemical name ("this compound"), the quantity of waste, and the date of accumulation.[5]
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5]
-
This area should be away from general lab traffic and clearly marked.
-
-
Final Disposal:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution (often up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][5]
-
Follow all institutional procedures for waste pickup requests.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 2. abcepta.com [abcepta.com]
- 3. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. peptiderecon.com [peptiderecon.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ranatuerin-2ARb
For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with Ranatuerin-2ARb, a potent antimicrobial peptide. Adherence to these guidelines is essential for ensuring laboratory safety, maintaining experimental integrity, and complying with regulatory standards.
Standard Operating Procedure for Handling this compound
This procedure details the step-by-step process for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, verify that the container is intact and properly labeled.
-
Lyophilized (powdered) this compound should be stored at -20°C in a tightly sealed, light-protected container to prevent degradation.[3]
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation, as peptides are often hygroscopic.
2. Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure.
-
Hand Protection: Wear nitrile gloves at all times.
-
Eye Protection: Use chemical safety glasses or goggles.[4]
-
Body Protection: A lab coat is mandatory to protect against splashes.[4]
-
Respiratory Protection: When handling the lyophilized powder outside of a certified fume hood, a respirator or mask is necessary to prevent inhalation.[4]
3. Reconstitution and Aliquoting:
-
Perform all handling of the lyophilized powder and initial reconstitution within a certified chemical fume hood.
-
Use sterile, pyrogen-free solutions for reconstitution. The choice of solvent will depend on the specific experimental requirements.
-
To avoid repeated freeze-thaw cycles that can degrade the peptide, create single-use aliquots of the reconstituted solution.
-
Clearly label all aliquots with the peptide name, concentration, date of preparation, and solvent used.
4. Experimental Use:
-
Conduct all experiments involving this compound in a designated and clearly marked area.
-
Avoid skin and eye contact. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]
-
Do not eat, drink, or smoke in the laboratory.
5. Spill Response:
-
In the event of a spill, immediately alert others in the vicinity.
-
For small spills of a solution, absorb the liquid with an inert material (e.g., absorbent pads, vermiculite).
-
For spills of the lyophilized powder, carefully cover the spill with a damp absorbent material to avoid generating dust.
-
Wear appropriate PPE, including respiratory protection, during cleanup.
-
Collect all contaminated materials in a sealed container for proper disposal as chemical waste.
-
Thoroughly decontaminate the spill area with a suitable cleaning agent.
6. Waste Disposal:
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused or expired solutions of this compound should be collected in a clearly labeled hazardous waste container. Do not dispose of peptide solutions down the drain.[5]
-
Follow your institution's specific guidelines for the disposal of chemical waste.[5][6]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Storage Temperature (Lyophilized) | -20°C | [3] |
| Storage Temperature (Reconstituted) | Short-term: 2-8°C, Long-term: ≤ -20°C | [3] |
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. abcepta.com [abcepta.com]
- 2. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 3. realpeptides.co [realpeptides.co]
- 4. youtube.com [youtube.com]
- 5. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 6. cosmicpeptides.com [cosmicpeptides.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
